Octaethylene glycol monodecyl ether
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O9/c1-2-3-4-5-6-7-8-9-11-28-13-15-30-17-19-32-21-23-34-25-26-35-24-22-33-20-18-31-16-14-29-12-10-27/h27H,2-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMHIOBAHVUDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075208 | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24233-81-6 | |
| Record name | Octaethylene glycol monodecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24233-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024233816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Critical Micelle Concentration of Octaethylene Glycol Monodecyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octaethylene glycol monodecyl ether, commonly abbreviated as C10E8, is a non-ionic surfactant of significant interest in various scientific and industrial applications, including pharmaceutical formulations. As an amphiphilic molecule, it possesses a hydrophilic octaethylene glycol head and a hydrophobic ten-carbon decyl tail. This structure allows C10E8 to self-assemble in aqueous solutions, a phenomenon crucial for its function as a solubilizing agent, emulsifier, and stabilizer.
A key parameter governing the behavior of any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form organized structures known as micelles[1]. Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the interface between the aqueous phase and any hydrophobic phase becomes saturated with monomers, and any further addition of the surfactant leads to the formation of micelles. This process is accompanied by abrupt changes in the physicochemical properties of the solution, such as surface tension, conductivity, and viscosity[2].
Understanding the CMC of C10E8 is paramount for its effective application, particularly in drug development. For instance, the ability of surfactants to solubilize poorly water-soluble drugs is directly related to the formation of micelles, which can encapsulate hydrophobic drug molecules within their core. Therefore, knowledge of the CMC helps in designing formulations that ensure drug solubility, stability, and bioavailability[3]. This guide provides an in-depth overview of the CMC of C10E8, including its determined value, detailed experimental protocols for its measurement, and its relevance in pharmaceutical sciences.
Quantitative Data: CMC of C10E8
The critical micelle concentration of this compound can be influenced by factors such as temperature, pressure, and the presence of other solutes. The experimentally determined value under specific conditions is summarized below.
| Surfactant | Critical Micelle Concentration (CMC) | Temperature (°C) | Method of Determination |
| This compound (C10E8) | ~ 0.95 mM | 25 | Capillary Electrophoresis (Viscosity-based)[4] |
Experimental Protocols for CMC Determination
The determination of the CMC is an empirical process, and several techniques can be employed by monitoring a physical property of the surfactant solution as a function of its concentration[5]. The point at which this property shows a sharp discontinuity corresponds to the CMC.
Capillary Electrophoresis (CE) Method for C10E8
A novel and rapid method for CMC determination utilizes capillary electrophoresis instrumentation to measure changes in solution viscosity[4].
Principle: This technique is based on Poiseuille's law, where the flow rate of a solution through a capillary is related to its viscosity. As surfactant concentration increases, the solution's viscosity changes. A distinct break in the plot of viscosity versus surfactant concentration indicates micelle formation[6]. For C10E8, a notable change in the migration time of a neutral marker (nitromethane) is observed as the surfactant solution is pushed through the capillary, reflecting viscosity changes upon micellization[4].
Detailed Protocol:
-
Capillary Conditioning: A fused-silica capillary (e.g., 38.5 cm length, 75 µm internal diameter) is conditioned by flushing with deionized water.
-
Sample Preparation: A series of aqueous solutions of C10E8 with increasing concentrations are prepared.
-
Capillary Filling: The capillary is filled with the C10E8 solution of a specific concentration by applying pressure (e.g., 10 psi for 10 minutes).
-
Marker Injection: A neutral marker, such as 5% (v/v) nitromethane, is injected hydrodynamically into the capillary (e.g., at 0.5 psi for 3 seconds).
-
Hydrodynamic Flow: The marker is then forced through the capillary towards the detector by applying a constant low pressure (e.g., 1 psi).
-
Detection and Data Acquisition: The migration time of the marker is recorded.
-
Rinsing: Between each measurement with a different concentration, the capillary is thoroughly rinsed with deionized water (e.g., 10 psi for 10 minutes).
-
Replication: All measurements for each concentration are performed in triplicate to ensure accuracy.
-
Data Analysis: The migration times of the marker are plotted against the corresponding C10E8 concentrations. The CMC is determined from the point of inflection on this plot, which can be more clearly identified by taking the first derivative of the curve[4].
References
- 1. Micellar growth of octaethylene glycol decyl ether - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 3. ijpjournal.com [ijpjournal.com]
- 4. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to C12E8 Surfactant: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octaethylene glycol monododecyl ether, commonly abbreviated as C12E8, is a non-ionic surfactant widely utilized in research and industry.[1][2] Its amphiphilic nature, consisting of a hydrophobic tail and a hydrophilic head, allows it to effectively reduce surface tension and facilitate the formation of micelles.[3][4] These properties make C12E8 an invaluable tool in various applications, including the solubilization of membrane proteins, drug delivery systems, and as a component in pharmaceutical formulations.[2][4][5][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to C12E8.
Chemical Structure
C12E8 is composed of two primary functional components: a hydrophobic dodecyl hydrocarbon chain (C12) and a hydrophilic polar head group made of eight repeating ethylene (B1197577) oxide units (E8).[4][7] This structure gives the molecule its amphiphilic character, which is fundamental to its surfactant properties. The full chemical name is 3,6,9,12,15,18,21,24-Octaoxahexatriacontan-1-ol.[7][8]
The relationship between the chemical structure of C12E8 and its primary surfactant properties is illustrated in the diagram below. The hydrophobic tail seeks to minimize contact with water, driving the formation of micelles, while the hydrophilic head interacts favorably with aqueous environments.
Physicochemical Properties
The functional characteristics of C12E8 are defined by several key physicochemical parameters. These properties are crucial for determining its suitability for specific applications. A summary of these properties is provided in the table below.
| Property | Value | Conditions | Reference(s) |
| Molecular Formula | C₂₈H₅₈O₉ | - | [1] |
| Molecular Weight | 538.75 g/mol | - | [1] |
| Appearance | Solid | Room Temperature | |
| Critical Micelle Concentration (CMC) | 0.08-0.11 mM | 25 °C in water | [7] |
| Aggregation Number | 90-123 | In aqueous solution | [8][9] |
| Hydrophilic-Lipophilic Balance (HLB) | 13.1 | - | |
| Cloud Point | Not specified, but characteristic of polyoxyethylene surfactants | Varies with concentration and additives | [10][11][12] |
| Krafft Point | Not typically significant for ethoxylated surfactants | - | [13] |
| Solubility | > 25% | In water at 20°C | [8][14] |
Experimental Protocols
Accurate characterization of surfactant properties is essential for their effective use. The following sections detail the methodologies for determining the critical micelle concentration and cloud point of C12E8.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[3][15] This can be determined by observing the change in a physical property of the surfactant solution as a function of concentration. Surface tensiometry is a common and reliable method.[16][17]
Protocol: CMC Determination by Surface Tensiometry
-
Preparation of Stock Solution: Prepare a concentrated stock solution of C12E8 in deionized water, ensuring it is well above the expected CMC (e.g., 10 mM).
-
Serial Dilutions: Create a series of dilutions from the stock solution, covering a range of concentrations both below and above the anticipated CMC.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure temperature is controlled and constant throughout the measurements.[16]
-
Data Plotting: Plot the measured surface tension as a function of the logarithm of the surfactant concentration.[16]
-
CMC Determination: The resulting plot will show two distinct linear regions. The surface tension decreases with increasing concentration below the CMC and remains relatively constant above it.[15] The point of intersection of these two lines corresponds to the CMC.[16][17]
Other methods for CMC determination include fluorescence spectroscopy, conductivity measurements, and light scattering.[3][18]
Determination of Cloud Point
The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy as it is heated, due to phase separation.[12][19] This property is particularly relevant for applications involving temperature changes.
Protocol: Cloud Point Determination
-
Sample Preparation: Prepare a 1% (w/v) aqueous solution of C12E8.[20]
-
Heating and Observation: Place the solution in a clear test tube and immerse it in a temperature-controlled water bath. Heat the bath slowly, at a rate of approximately 1-2 °C per minute, while gently stirring the solution.[20]
-
Identify Cloud Point: The cloud point is the temperature at which the solution first shows signs of turbidity.[10][20] The transition should be sharp, occurring within a 1°C range for this method to be appropriate.[10]
-
Confirmation: To confirm the cloud point, allow the solution to cool. It should become clear again at a temperature close to the observed cloud point.
It is important to note that the cloud point is sensitive to the presence of additives such as salts and other organic molecules.[11][21][22]
Key Applications in Research and Drug Development
C12E8's well-defined properties make it a versatile tool, particularly in the field of biochemistry and pharmaceutical sciences.
Solubilization of Membrane Proteins
One of the most common applications of C12E8 is the solubilization of membrane-bound proteins from their native lipid bilayer environments.[1][2] The surfactant's mechanism involves partitioning into the cell membrane, disrupting the lipid-protein and lipid-lipid interactions, and forming mixed micelles containing the protein, lipids, and surfactant molecules.[2] This process allows for the extraction and purification of membrane proteins in a functionally active state.
Drug Delivery and Formulation
In drug development, surfactants like C12E8 are used to enhance the solubility and bioavailability of poorly water-soluble drugs.[23] By encapsulating hydrophobic drug molecules within the core of their micelles, C12E8 can increase their concentration in aqueous formulations and facilitate their transport across biological membranes.[4] The choice of surfactant is critical in formulation development, as it can significantly impact the stability and performance of the final product.[5][24][25]
Conclusion
C12E8 is a non-ionic surfactant with well-characterized physicochemical properties that make it highly valuable for researchers, scientists, and professionals in drug development. Its ability to form micelles, solubilize hydrophobic molecules, and its relative biocompatibility underpin its use in a wide range of applications, from fundamental protein biochemistry to the formulation of advanced drug delivery systems. A thorough understanding of its properties and the experimental methods used to characterize them is essential for its effective and innovative application.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agilent.com [agilent.com]
- 4. CAS 3055-98-9: C12E8 | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Octaethylene glycol monododecyl ether - Wikipedia [en.wikipedia.org]
- 8. Anatrace.com [anatrace.com]
- 9. Anatrace.com [anatrace.com]
- 10. store.astm.org [store.astm.org]
- 11. researchgate.net [researchgate.net]
- 12. Cloud point - Wikipedia [en.wikipedia.org]
- 13. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 17. journals.stmjournals.com [journals.stmjournals.com]
- 18. justagriculture.in [justagriculture.in]
- 19. youtube.com [youtube.com]
- 20. img.antpedia.com [img.antpedia.com]
- 21. mt.com [mt.com]
- 22. Cloud point of nonionic surfactants: modulation with pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Surface Enrichment of Surfactants in Amorphous Drugs: An X-ray Photoelectron Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Surfactants and their role in Pharmaceutical Product Development: An Overview | Semantic Scholar [semanticscholar.org]
- 25. scispace.com [scispace.com]
Aggregation Behavior of Octaethylene Glycol Monodecyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the aggregation number and micelle size of octaethylene glycol monodecyl ether (C10E8), a nonionic surfactant of significant interest in pharmaceutical and research applications. Due to the limited availability of specific experimental data for C10E8 in publicly accessible literature, this guide also includes data for its close structural analog, octaethylene glycol monododecyl ether (C12E8), to provide a comparative reference. The guide details the experimental protocols for key characterization techniques and presents logical workflows for these methodologies.
Quantitative Data on Micellar Properties
| Surfactant | Aggregation Number (Nagg) | Comments | Source |
| Octaethylene Glycol Monododecyl Ether (C12E8) | 123 | General product specification. | [1] |
| Octaethylene Glycol Monododecyl Ether (C12E8) | 90-120 | Determined in a 0.01 M TES buffer at pH 7.5, containing 0.05 M NaCl and 0.1 mM CaCl2. | [2][3] |
Note: The aggregation number can be influenced by factors such as temperature, concentration, and the presence of additives.
Experimental Protocols for Micelle Characterization
Accurate determination of micelle aggregation number and size is crucial for understanding and optimizing surfactant behavior. The following sections detail the methodologies for commonly employed experimental techniques.
Determination of Aggregation Number via Fluorescence Quenching
Fluorescence quenching is a powerful technique to determine the aggregation number of micelles. It relies on the quenching of a fluorescent probe molecule solubilized within the micelle by a quencher molecule also present in the micellar environment.
1. Steady-State Fluorescence Quenching:
This method involves measuring the decrease in the steady-state fluorescence intensity of a probe in the presence of increasing concentrations of a quencher.
-
Materials:
-
Fluorophore (e.g., Pyrene)
-
Quencher (e.g., Cetylpyridinium Chloride)
-
Surfactant solution of known concentration above its Critical Micelle Concentration (CMC)
-
Spectrofluorometer
-
-
Procedure:
-
Prepare a stock solution of the fluorophore and the quencher in a suitable solvent.
-
Prepare a series of solutions containing a fixed concentration of the surfactant and the fluorophore, and varying concentrations of the quencher.
-
Measure the fluorescence intensity of each solution at the emission maximum of the fluorophore.
-
The aggregation number (Nagg) can be calculated using the following equation, assuming a Poisson distribution of the quencher among the micelles:
I = I0exp(-[Q]mic / [M])
where I is the fluorescence intensity in the presence of the quencher, I0 is the fluorescence intensity in the absence of the quencher, [Q]mic is the concentration of the quencher in the micelles, and [M] is the concentration of micelles. The micelle concentration can be determined from the total surfactant concentration and its CMC.
-
2. Time-Resolved Fluorescence Quenching:
This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light. It provides more detailed information about the quenching process and can be more accurate than steady-state methods.
-
Materials:
-
Fluorophore (e.g., Pyrene)
-
Quencher (e.g., Cetylpyridinium Chloride)
-
Surfactant solution
-
Time-correlated single-photon counting (TCSPC) spectrometer
-
-
Procedure:
-
Prepare samples as described for the steady-state method.
-
Measure the fluorescence decay profiles of the fluorophore in the absence and presence of the quencher.
-
The decay data is fitted to a model that describes the quenching kinetics within the micelles. The aggregation number is then extracted from the fitting parameters.
-
Determination of Micelle Size via Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. It measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles.
-
Materials:
-
Surfactant solution above the CMC
-
DLS instrument with a laser source and a detector
-
-
Procedure:
-
Filter the surfactant solution through a sub-micron filter to remove dust and other large particles.
-
Place the sample in a clean cuvette and insert it into the DLS instrument.
-
The instrument measures the time-dependent fluctuations in the scattered light intensity.
-
The autocorrelation function of the intensity fluctuations is calculated and analyzed to determine the diffusion coefficient of the micelles.
-
The hydrodynamic radius (Rh) of the micelles is then calculated using the Stokes-Einstein equation:
D = kBT / (6πηRh)
where D is the diffusion coefficient, kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.
-
Micelle Characterization using Small-Angle Scattering Techniques
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques that provide detailed information about the size, shape, and internal structure of micelles.
-
Principle: Both techniques involve scattering a beam of X-rays or neutrons from the sample and measuring the scattering intensity at very small angles. The scattering pattern is related to the Fourier transform of the electron density (for SAXS) or scattering length density (for SANS) distribution within the sample.
-
Instrumentation:
-
SAXS or SANS instrument with a highly collimated X-ray or neutron beam and a 2D detector.
-
-
Procedure:
-
Prepare a surfactant solution of known concentration.
-
Place the sample in a suitable sample holder (e.g., a quartz capillary for SAXS).
-
The sample is exposed to the X-ray or neutron beam, and the scattered radiation is collected on the detector.
-
The 2D scattering pattern is radially averaged to obtain a 1D scattering profile (intensity vs. scattering vector, q).
-
The scattering data is then analyzed by fitting it to a model that describes the shape and size of the micelles (e.g., spherical, ellipsoidal, or cylindrical models). This analysis yields parameters such as the radius of gyration, the dimensions of the micelle core and corona, and the aggregation number.[4][5][6]
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
Synthesis and Purification of Research-Grade Octaethylene Glycol Monodecyl Ether (C10E8): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of research-grade octaethylene glycol monodecyl ether (C10E8), a non-ionic detergent crucial for the solubilization and stabilization of membrane proteins in biochemical and pharmaceutical research.
Introduction
This compound (C10E8) is a non-ionic surfactant widely employed in the study of membrane proteins. Its amphipathic nature, with a hydrophilic octaethylene glycol headgroup and a hydrophobic decyl tail, allows it to disrupt lipid bilayers and form micelles around membrane proteins, thereby extracting them from their native environment while preserving their structure and function. The purity of C10E8 is paramount for reproducible and reliable experimental outcomes, as impurities can interfere with protein stability and activity. This document details a robust laboratory-scale synthesis and purification protocol to obtain high-purity C10E8 suitable for demanding research applications.
Synthesis of this compound
The Williamson ether synthesis is a reliable and versatile method for the preparation of C10E8.[1][2][3] This SN2 reaction involves the coupling of an alkoxide with an alkyl halide. For the synthesis of C10E8, two primary routes are feasible: the reaction of sodium decoxide with a tosylated or halogenated octaethylene glycol, or the more common approach detailed here, the reaction of the sodium salt of octaethylene glycol with 1-bromodecane.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Octaethylene glycol (OEG)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromodecane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with octaethylene glycol (1.0 eq).
-
Solvent Addition: Anhydrous DMF is added to dissolve the octaethylene glycol under a nitrogen atmosphere.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 eq) is carefully added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Alkyl Halide Addition: The reaction mixture is cooled again to 0 °C. 1-Bromodecane (1.05 eq) is dissolved in a small amount of anhydrous DMF and added dropwise via the dropping funnel over 30 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C overnight with vigorous stirring.
-
Quenching: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of water to destroy any unreacted sodium hydride.
-
Workup: The mixture is transferred to a separatory funnel and diluted with diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude C10E8 as a viscous oil or waxy solid.
Purification of Research-Grade C10E8
Purification is a critical step to remove unreacted starting materials, byproducts such as didecyl ether and di-OEG ether, and residual solvent. Column chromatography is an effective method for obtaining research-grade C10E8.[4][5]
Experimental Protocol: Column Chromatography
Materials:
-
Silica (B1680970) gel (60 Å, 230-400 mesh)
-
Crude C10E8
-
Ethyl acetate (B1210297)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate (B83412) stain
Procedure:
-
Slurry Preparation: A slurry of silica gel in hexane is prepared and packed into a glass chromatography column.
-
Sample Loading: The crude C10E8 is dissolved in a minimal amount of the initial eluent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is carefully loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of increasing polarity. A typical gradient starts with hexane/ethyl acetate and gradually increases the proportion of ethyl acetate, followed by the introduction of a small percentage of methanol in the later stages.
-
Fraction Collection: Fractions are collected and analyzed by TLC. The spots can be visualized using a potassium permanganate stain.
-
Product Isolation: Fractions containing the pure C10E8 (identified by its Rf value) are combined, and the solvent is removed under reduced pressure to yield the purified product.
Characterization and Quality Control
The purity and identity of the synthesized C10E8 should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final product. A single, sharp peak is indicative of high purity.
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water and acetonitrile.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of C10E8.
-
¹H NMR: Expected signals include those for the terminal methyl group of the decyl chain, the methylene (B1212753) groups of the decyl chain, the methylene groups of the ethylene (B1197577) glycol units, and the terminal hydroxyl group.
-
¹³C NMR: The spectrum should show distinct signals for each carbon atom in the decyl chain and the repeating ethylene glycol units.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis and purification of C10E8.
| Parameter | Expected Value | Analytical Method |
| Synthesis Yield (Crude) | 70-85% | Gravimetric |
| Purification Yield | 50-70% (from crude) | Gravimetric |
| Final Purity | >98% | HPLC |
| Molecular Weight | 482.68 g/mol | Mass Spectrometry |
| ¹H NMR (CDCl₃, δ) | ~0.88 (t, 3H), 1.26 (m, 14H), 1.57 (p, 2H), 3.45 (t, 2H), 3.5-3.7 (m, 32H) | NMR Spectroscopy |
| ¹³C NMR (CDCl₃, δ) | ~14.1, 22.7, 26.1, 29.3, 29.6, 31.9, 61.7, 70.3, 70.6, 71.5, 72.6 | NMR Spectroscopy |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and purification of C10E8.
Mechanism of Membrane Protein Solubilization
Caption: Conceptual diagram of C10E8-mediated membrane protein solubilization.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Phase diagram and behavior of C12E8 in aqueous solutions.
An In-depth Technical Guide to the Phase Diagram and Behavior of Octaethylene Glycol Monododecyl Ether (C12E8) in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase behavior of Octaethylene Glycol Monododecyl Ether (C12E8), a non-ionic surfactant, in aqueous solutions. C12E8 is widely utilized in various scientific and industrial applications, including membrane protein extraction, drug delivery systems, and as a solubilizing agent, owing to its self-assembly into micelles.[1] A thorough understanding of its phase diagram is critical for optimizing formulations and experimental conditions.
Phase Behavior of C12E8
The behavior of C12E8 in water is characterized by the formation of micelles, which are aggregates of surfactant molecules, above a specific concentration known as the Critical Micelle Concentration (CMC).[2] Below the CMC, C12E8 molecules exist predominantly as monomers. As the concentration increases above the CMC, these monomers self-assemble into micelles with a hydrophobic core and a hydrophilic shell.[3]
A key characteristic of non-ionic surfactants like C12E8 is the phenomenon of a "cloud point".[4] This is the temperature above which the surfactant solution becomes cloudy due to phase separation, a consequence of the decreased solubility of the surfactant at higher temperatures.[5] At elevated concentrations, C12E8 can form various liquid crystalline phases, such as hexagonal, cubic, and lamellar structures.[6]
Caption: Conceptual phase diagram of C12E8 in water.
Quantitative Data
The following tables summarize key quantitative data for C12E8 in aqueous solutions.
Table 1: Critical Micelle Concentration (CMC) of C12E8
| Temperature (°C) | CMC (mM) | Method |
| 25 | ~0.06 - 0.09 | Surface Tensiometry |
| 50 | Minimum CMC observed | Light Scattering |
Note: The CMC of non-ionic surfactants like C12E8 typically shows a U-shaped dependence on temperature, with a minimum value around 50°C.[7][8]
Table 2: Cloud Point of C12E8
| Concentration (% w/w) | Cloud Point (°C) |
| 1 | ~76 |
| 2 | ~78 |
Note: The cloud point is dependent on concentration and the presence of additives.[9][10]
Table 3: Micellar Properties of C12E8
| Property | Value | Method |
| Aggregation Number (Nagg) | ~39 | Molecular Dynamics |
| Hydrodynamic Radius (Rh) | ~4.0 nm | Molecular Dynamics |
Note: The aggregation number and hydrodynamic radius can be influenced by temperature and concentration.[11]
Experimental Protocols
Detailed methodologies for characterizing the phase behavior of C12E8 are provided below.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This method directly measures the surface tension of a solution, which changes with surfactant concentration.[12]
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of C12E8 in high-purity water.
-
Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.[13]
-
-
Instrumentation and Measurement:
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the C12E8 concentration.
-
The plot will show a sharp break; the concentration at this inflection point is the CMC.[16] This point represents where the surface becomes saturated with monomers and micelles begin to form in the bulk solution.[12]
-
Determination of Micelle Size by Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity due to the Brownian motion of micelles to determine their hydrodynamic diameter.[3]
-
Sample Preparation:
-
Instrumentation and Measurement:
-
Turn on the DLS instrument and allow the laser to warm up (typically 15-30 minutes).[18]
-
Place the cuvette in the sample holder and allow it to equilibrate to the desired temperature.[17]
-
Input the correct solvent viscosity and refractive index for the measurement temperature into the software.[18]
-
Perform multiple measurements for each sample to ensure reproducibility.[17]
-
-
Data Analysis:
-
The instrument's software calculates the autocorrelation function from the intensity fluctuations.
-
Algorithms are then used to determine the hydrodynamic diameter (Z-average size) and the polydispersity index (PDI).[17]
-
Characterization of Liquid Crystalline Phases by Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for identifying the structure of self-assembled systems, such as the liquid crystalline phases of surfactants.[19]
-
Sample Preparation: Prepare a series of C12E8 solutions at high concentrations (typically >20% w/w) in sealed capillaries.
-
Instrumentation and Measurement: The sample is exposed to a collimated beam of X-rays, and the scattered X-rays are collected by a detector.
-
Data Analysis: The resulting scattering pattern is a function of the scattering angle. The positions and ratios of the observed Bragg peaks in the scattering profile are characteristic of the specific liquid crystalline phase (e.g., hexagonal, cubic, lamellar).[20][21]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the physicochemical characterization of C12E8 in an aqueous solution.
Caption: Experimental workflow for C12E8 characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cloud point - Wikipedia [en.wikipedia.org]
- 5. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. researchgate.net [researchgate.net]
- 10. jrhessco.com [jrhessco.com]
- 11. researchgate.net [researchgate.net]
- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 15. scribd.com [scribd.com]
- 16. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Small-Angle X-ray Scattering (SAXS) Used for the Identification of Nicomorphine Polymorphic Changes at the Early Stage to Avoid Varied Stability and Possible Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Octaethylene Glycol Monodecyl Ether (C10E8) in Solubilizing Membranes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Octaethylene glycol monodecyl ether (C10E8) is a non-ionic detergent widely employed in the solubilization of biological membranes for the extraction and purification of membrane proteins. Its efficacy stems from its amphipathic nature, possessing a hydrophilic octaethylene glycol headgroup and a hydrophobic decyl tail. This dual characteristic allows C10E8 to partition into the lipid bilayer, disrupt its structure, and ultimately form mixed micelles containing lipids and proteins. This guide provides a comprehensive overview of the mechanism of action of C10E8, detailing its physicochemical properties, the widely accepted three-stage model of membrane solubilization, and detailed protocols for key experimental techniques used to study these interactions.
Physicochemical Properties of this compound (C10E8)
The behavior of C10E8 as a membrane-solubilizing agent is dictated by its fundamental physicochemical properties. Key among these are the critical micelle concentration (CMC) and the aggregation number, which are influenced by environmental factors such as temperature.
Quantitative Data Summary
The following tables summarize the critical micelle concentration and aggregation number of C10E8 at various temperatures. For comparative purposes, data for the closely related analogue, Octaethylene glycol monododecyl ether (C12E8), is also included where available.
| Table 1: Critical Micelle Concentration (CMC) of C10E8 | |
| Temperature (°C) | CMC (mM) |
| 15 | ~0.51[1] |
| 25 | ~0.95[1] |
| 40 | ~0.38[1] |
| 50 | ~0.27[1] |
| 55 | Minimum CMC observed[1] |
| 60 | CMC starts to increase[1] |
| Table 2: Aggregation Number of C10E8 Micelles | |
| Temperature (°C) | Aggregation Number |
| 15 | Increases with concentration[1] |
| 25 | Increases with concentration[1] |
| 40 | Increases with concentration[1] |
| 50 | Increases with concentration[1] |
Note: The aggregation number of C10E8 micelles has been shown to increase with both temperature and concentration.[1]
| Table 3: Physicochemical Properties of C12E8 (for comparison) | |
| Property | Value |
| CMC | 0.08 mM (at 25°C)[2][3] |
| Aggregation Number | 123[4] |
The Three-Stage Mechanism of Membrane Solubilization
The solubilization of a lipid bilayer by a non-ionic detergent like C10E8 is a dynamic process that is generally understood to occur in three distinct stages, primarily dependent on the detergent-to-lipid ratio.[5]
Caption: The three-stage model of membrane solubilization by detergents.
-
Stage I: Partitioning and Saturation: At low concentrations, below its CMC, C10E8 monomers partition into the lipid bilayer.[5] This insertion perturbs the membrane structure without causing its complete disruption. As the concentration of C10E8 increases, the bilayer becomes progressively saturated with detergent molecules.
-
Stage II: Coexistence of Bilayer and Mixed Micelles: As the concentration of C10E8 approaches and surpasses its CMC, the detergent-saturated lipid bilayer begins to break apart. This leads to the formation of mixed micelles, which are aggregates containing both lipid and detergent molecules.[5] In this stage, remnants of the lamellar bilayer coexist in equilibrium with these newly formed mixed micelles.
-
Stage III: Complete Solubilization: With a further increase in the C10E8 concentration, the remaining fragments of the lipid bilayer are completely solubilized into mixed micelles.[5] The final result is a clear, homogeneous solution of mixed lipid-detergent micelles, which may also contain solubilized membrane proteins. The detergent-to-protein ratio is a critical factor in this stage, with higher ratios leading to the progressive delipidation of protein-lipid-detergent complexes to form protein-detergent and lipid-detergent micelles.[5]
Experimental Protocols for Studying Membrane Solubilization
Several biophysical techniques are instrumental in elucidating the mechanism of membrane solubilization by detergents. The following sections provide detailed methodologies for three key experimental approaches.
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for monitoring the transition from lipid vesicles to mixed micelles.
Objective: To determine the size changes of lipid vesicles upon the addition of C10E8 and to identify the concentration at which complete solubilization occurs.
Methodology:
-
Liposome (B1194612) Preparation:
-
Prepare a lipid film by dissolving the desired lipids (e.g., a mixture of phospholipids (B1166683) mimicking a biological membrane) in an organic solvent (e.g., chloroform/methanol).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a buffered aqueous solution (e.g., 25 mM HEPES, pH 7.5) to form multilamellar vesicles (MLVs).[6]
-
Subject the MLV suspension to several freeze-thaw cycles to promote the formation of unilamellar vesicles.[6]
-
Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) multiple times to obtain a population of large unilamellar vesicles (LUVs) with a relatively uniform size distribution.[6]
-
-
DLS Sample Preparation:
-
Filter all solutions (buffer, C10E8 stock solution, and liposome suspension) through a 0.22 µm syringe filter to remove dust and large aggregates.
-
Prepare a series of samples with a constant lipid concentration and varying concentrations of C10E8, spanning a range below and above the expected CMC.
-
Incubate the samples for a sufficient time to allow for equilibration.
-
-
DLS Measurement:
-
Use a DLS instrument to measure the hydrodynamic radius (Rh) of the particles in each sample.
-
Set the acquisition parameters, such as temperature and scattering angle, and ensure they are consistent across all measurements.
-
Acquire multiple measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation functions to obtain the size distribution of the particles in each sample.
-
Plot the average hydrodynamic radius as a function of the C10E8 concentration.
-
The transition from large vesicles to smaller mixed micelles will be observed as a significant decrease in the measured particle size. The concentration at which this transition is complete indicates the point of full solubilization.
-
Caption: Workflow for Dynamic Light Scattering (DLS) analysis.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters for the interaction of C10E8 with lipid membranes.
Objective: To determine the binding affinity, enthalpy, and stoichiometry of C10E8 partitioning into lipid vesicles and the subsequent solubilization process.
Methodology:
-
Sample Preparation:
-
Prepare LUVs as described in the DLS protocol.
-
Prepare a stock solution of C10E8 in the same buffer used for the liposomes.
-
Degas both the liposome suspension and the C10E8 solution immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
Fill the sample cell of the ITC instrument with the liposome suspension at a known concentration.
-
Fill the injection syringe with the C10E8 solution at a concentration significantly higher than that in the cell.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the C10E8 solution into the liposome suspension, allowing the system to reach equilibrium between each injection.
-
As a control, perform a separate titration of C10E8 into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the corrected heat change per mole of injectant against the molar ratio of C10E8 to lipid.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site or multi-site binding model) to determine the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information about the structure and dynamics of molecules, making it a powerful tool to study the interactions between C10E8 and lipids within mixed micelles.
Objective: To characterize the composition and dynamics of C10E8-lipid mixed micelles.
Methodology:
-
Sample Preparation:
-
Prepare isotopically labeled lipids (e.g., with ¹³C or ¹⁵N) if detailed structural information is required.
-
Prepare mixed micelles by co-solubilizing the lipids and C10E8 in a suitable buffer (e.g., phosphate (B84403) buffer in D₂O for proton NMR). The detergent-to-lipid ratio should be in the range that ensures complete solubilization (Stage III).
-
Remove any insoluble material by centrifugation.
-
Concentrate the mixed micelle solution to the desired concentration for NMR analysis.
-
-
NMR Spectroscopy:
-
Acquire one-dimensional (¹H or ³¹P) and two-dimensional (e.g., HSQC, NOESY) NMR spectra of the mixed micelle sample.
-
The choice of NMR experiments will depend on the specific information sought (e.g., composition, lipid-detergent proximity, dynamics).
-
-
Data Analysis:
-
Analyze the chemical shifts and line widths of the lipid and detergent signals to assess the environment and dynamics of the molecules within the micelle.
-
Use NOESY spectra to identify through-space proximities between lipid and C10E8 protons, providing information on their relative arrangement in the mixed micelle.
-
Quantitative analysis of the NMR signals can be used to determine the molar ratio of lipid to detergent in the mixed micelles.
-
Caption: Workflow for Nuclear Magnetic Resonance (NMR) analysis.
Conclusion
This compound is a versatile and effective non-ionic detergent for the solubilization of biological membranes. A thorough understanding of its physicochemical properties and the three-stage mechanism of action is crucial for its optimal use in the extraction and stabilization of membrane proteins. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the interactions between C10E8 and lipid bilayers, enabling the rational design of solubilization strategies for a wide range of membrane protein targets. The combination of these experimental approaches allows for a comprehensive characterization of the solubilization process, from the macroscopic changes in vesicle size to the atomic-level details of mixed micelle structure.
References
- 1. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Spectroscopic Studies of Ion Channels in Lipid Bilayers: Sample Preparation Strategies Exemplified by the Voltage Dependent Anion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Octaethylene_glycol_monododecyl_ether [chemeurope.com]
- 4. 八甘醇单十二烷基醚 ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Membrane Protein Solubilization [sigmaaldrich.com]
- 6. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
Navigating Polarity: A Technical Guide to the Hydrophilic-Lipophilic Balance of C12E8
For Researchers, Scientists, and Drug Development Professionals
Octaethylene glycol monododecyl ether, commonly known as C12E8, is a nonionic surfactant of significant interest across various scientific disciplines, particularly in the realm of biochemistry and pharmaceutical sciences. Its utility in solubilizing membrane proteins for structural and functional studies makes a thorough understanding of its physicochemical properties paramount. Central to its application is the concept of the hydrophilic-lipophilic balance (HLB), a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic. This guide provides a detailed exploration of the HLB of C12E8, encompassing its theoretical calculation, experimental determination, and practical implications in drug development workflows.
Understanding the Hydrophilic-Lipophilic Balance (HLB)
The HLB scale, first proposed by Griffin, provides a numerical value to characterize the polarity of a surfactant.[1][2] This value is instrumental in predicting a surfactant's behavior and suitability for specific applications such as emulsification, detergency, and solubilization.[1][3] The scale for non-ionic surfactants typically ranges from 0 to 20, where a lower HLB value indicates a more lipophilic (oil-soluble) character, and a higher value signifies a more hydrophilic (water-soluble) nature.[4]
Physicochemical Properties of C12E8
A foundational understanding of the molecular composition of C12E8 is essential for calculating its HLB. The molecule consists of a lipophilic dodecyl (C12) tail and a hydrophilic octaethylene glycol (E8) head.
| Property | Value | Source |
| Molecular Formula | C28H58O9 | [5] |
| Total Molecular Weight (M) | 538.75 g/mol | [5] |
| Lipophilic Portion (Dodecanol) | C12H26O | [6][7] |
| Molecular Weight of Lipophilic Portion (Ml) | 186.33 g/mol | [6][8] |
| Hydrophilic Portion (Octaethylene glycol) | C16H34O9 | [1][9] |
| Molecular Weight of Hydrophilic Portion (Mh) | 370.44 g/mol | [9][10][11] |
| Experimentally Determined HLB | 13.1 |
Theoretical Calculation of C12E8's HLB
The HLB of a non-ionic surfactant like C12E8 can be estimated using several theoretical methods, with Griffin's and Davies' methods being the most prominent.
Griffin's Method
Griffin's method is based on the weight percentage of the hydrophilic portion of the surfactant molecule.[4][12] The formula is as follows:
HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion.[4]
-
M is the total molecular mass of the molecule.[4]
For C12E8: HLB = 20 * (370.44 g/mol / 538.75 g/mol ) HLB ≈ 13.75
Davies' Method
Davies' method calculates the HLB based on group numbers assigned to different structural components of the surfactant.[13][14] The formula is:
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
The primary groups in C12E8 are the ether linkages (-O-) and the hydroxyl group (-OH) in the hydrophilic head, and the methylene (B1212753) groups (-CH2-) and the terminal methyl group (-CH3) in the lipophilic tail.
| Group | Type | Group Number | Number in C12E8 | Total Contribution |
| -OH (hydroxyl) | Hydrophilic | 1.9 | 1 | 1.9 |
| -O- (ether) | Hydrophilic | 1.3 | 8 | 10.4 |
| -CH2- (methylene) | Lipophilic | 0.475 | 11 | 5.225 |
| -CH3 (methyl) | Lipophilic | 0.475 | 1 | 0.475 |
Calculation: HLB = 7 + (1.9 + 10.4) - (5.225 + 0.475) HLB = 7 + 12.3 - 5.7 HLB = 13.6
Comparison of HLB Values
| Method | Calculated/Determined HLB |
| Griffin's Method | 13.75 |
| Davies' Method | 13.6 |
| Experimental Value | 13.1 |
The calculated HLB values from both Griffin's and Davies' methods show good agreement with the experimentally determined value of 13.1, validating the theoretical approaches for estimating the HLB of C12E8. This HLB value places C12E8 in the category of oil-in-water (O/W) emulsifiers and detergents.[15]
Experimental Determination of HLB: The Emulsion Stability Method
A widely used experimental approach to determine the required HLB of an oil phase, or to characterize an unknown surfactant, is the emulsion stability method.[16][17] This method involves preparing a series of emulsions with varying HLB values and identifying the formulation that exhibits the highest stability.
Detailed Experimental Protocol
Objective: To determine the HLB of an unknown surfactant (in this case, C12E8) by finding the optimal blend with a known surfactant that creates the most stable emulsion with a reference oil.
Materials:
-
C12E8 (surfactant of unknown HLB for the purpose of this protocol)
-
A set of standard non-ionic surfactants with known HLB values (e.g., Span 80 with HLB 4.3 and Tween 80 with HLB 15.0)
-
A reference oil (e.g., mineral oil, which has a required HLB of approximately 10 for an O/W emulsion)
-
Distilled or deionized water
-
Graduated cylinders or test tubes
-
Homogenizer or high-speed stirrer
-
Water bath
Procedure:
-
Preparation of Surfactant Blends: Prepare a series of surfactant blends with varying HLB values by mixing a low-HLB surfactant (e.g., Span 80) and a high-HLB surfactant (e.g., Tween 80) in different proportions. The HLB of the blend is calculated as the weighted average of the individual surfactant HLBs.[18]
-
Emulsion Formulation: For each surfactant blend, prepare an oil-in-water emulsion. A typical formulation would consist of 5% w/w surfactant blend, 45% w/w oil phase, and 50% w/w aqueous phase.
-
Homogenization: Heat the oil and water phases separately to 70-75°C.[12] Add the surfactant blend to the oil phase and stir until dissolved. Slowly add the heated water phase to the oil phase while homogenizing at a high speed for a set period (e.g., 5-10 minutes).
-
Stability Assessment: Transfer the prepared emulsions to graduated cylinders or test tubes and allow them to stand at room temperature. Observe the emulsions at regular intervals (e.g., 1 hour, 24 hours, 1 week) for signs of instability, such as creaming, coalescence, or phase separation.
-
Determination of Optimal HLB: The emulsion that shows the least amount of separation over time corresponds to the optimal HLB for the oil phase. The HLB of the surfactant blend used in this most stable emulsion is considered the required HLB of the oil.
To determine the HLB of C12E8, it would be blended with a known surfactant to emulsify an oil with a known required HLB. The blend that produces the most stable emulsion allows for the calculation of the unknown HLB of C12E8.
Application of C12E8's HLB in Drug Development: Membrane Protein Solubilization for Cryo-EM
A critical application of C12E8 in drug development is the solubilization and stabilization of membrane proteins for structural analysis by cryo-electron microscopy (cryo-EM).[3][19] Membrane proteins are crucial drug targets, and understanding their three-dimensional structure is essential for structure-based drug design.[20][21][22]
The HLB of C12E8 is a key factor in its effectiveness in this process. A suitable HLB ensures that the surfactant can disrupt the lipid bilayer of the cell membrane to extract the protein while also forming a stable micellar environment around the protein's hydrophobic domains, thereby preventing aggregation and maintaining its native conformation.[20]
Below is a diagram illustrating the experimental workflow for preparing a membrane protein sample for cryo-EM analysis using C12E8.
References
- 1. Octaethylene glycol | 5117-19-1 [chemicalbook.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. researchgate.net [researchgate.net]
- 4. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. larodan.com [larodan.com]
- 7. Dodecyl alcohol(112-53-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. Octaethylene glycol | C16H34O9 | CID 78798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. scbt.com [scbt.com]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. youtube.com [youtube.com]
- 14. Application of HLB value in emulsion paint formulation design_ Nantong Convey Chemical Technology Co., Ltd_Emulsifier_Polyethylene glycol_Polypropylene glycol_Penetrant [en.convey-chemical.com]
- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 16. How to determine the HLB value of a primary emulsifier? - Blog [novaoildrilling.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. crelux.com [crelux.com]
- 20. caymanchem.com [caymanchem.com]
- 21. Membrane Protein Production in E. coli for Applications in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Membrane protein production and formulation for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Octaethylene Glycol Monodecyl Ether (C12E8) in Unraveling Protein-Lipid Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between proteins and lipids at the cell membrane interface governs a vast array of cellular processes, from signal transduction to molecular transport. Understanding these interactions at a molecular level is paramount for deciphering fundamental biological mechanisms and for the rational design of novel therapeutics. Integral membrane proteins, key players in these interactions, are notoriously challenging to study due to their hydrophobic nature. Their extraction and stabilization from the native lipid bilayer require the use of detergents that can mimic the membrane environment. Among the arsenal (B13267) of available detergents, octaethylene glycol monodecyl ether (C12E8) has emerged as a powerful and versatile tool. This non-ionic detergent offers a gentle yet effective means to solubilize and stabilize membrane proteins, facilitating their functional and structural characterization.
This technical guide provides a comprehensive overview of the role of C12E8 in the study of protein-lipid interactions. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this detergent in their experimental workflows. We will delve into the physicochemical properties of C12E8, present detailed experimental protocols for its application, and illustrate its utility in elucidating complex biological pathways and its emerging role in drug discovery.
Physicochemical Properties of this compound (C12E8)
The efficacy of a detergent in membrane protein research is largely dictated by its physicochemical properties. C12E8, a polyoxyethylene glycol ether, possesses a well-balanced combination of a hydrophobic dodecyl (C12) tail and a hydrophilic headgroup composed of eight ethylene (B1197577) glycol units. This structure confers properties that are highly favorable for maintaining the native conformation and function of many membrane proteins.
| Property | Value | Unit | References |
| Chemical Formula | C₂₈H₅₈O₉ | [1][2] | |
| Molecular Weight | 538.75 | g/mol | [1][2] |
| Critical Micelle Concentration (CMC) | 0.09 - 0.11 | mM | [3][4] |
| Aggregation Number | ~90 - 123 | molecules/micelle | [3][4] |
| Micelle Molecular Weight | ~48 - 66 | kDa | [3] |
| Appearance | White solid | [1] | |
| Type | Non-ionic | [1][5] |
Table 1: Physicochemical Properties of this compound (C12E8). This table summarizes key quantitative data for C12E8, which are crucial for designing experiments such as membrane protein solubilization and reconstitution.
Core Experimental Protocols
The successful application of C12E8 in studying protein-lipid interactions hinges on the meticulous execution of experimental protocols. This section provides detailed methodologies for three fundamental techniques: membrane protein solubilization, reconstitution into proteoliposomes, and a biophysical assay to quantify protein-lipid binding.
Membrane Protein Solubilization using C12E8
Objective: To extract a target membrane protein from its native membrane environment while preserving its structural integrity and function.
Materials:
-
Cell paste or membrane fraction containing the target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)
-
C12E8 stock solution (e.g., 10% w/v in water)
-
Ultracentrifuge
Protocol:
-
Membrane Preparation: Start with a pellet of cells or a prepared membrane fraction. Resuspend the pellet in ice-cold Lysis Buffer.
-
Detergent Addition: While gently stirring on ice, add the 10% C12E8 stock solution to the membrane suspension to achieve a final concentration typically in the range of 1-2% (w/v). The optimal concentration should be determined empirically for each protein. A common starting point is a detergent-to-protein ratio of 10:1 (w/w).[6]
-
Solubilization: Continue to stir the mixture gently on ice for 1-2 hours to allow for complete solubilization of the membrane.
-
Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material and aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane protein in C12E8 micelles. This preparation is now ready for subsequent purification steps.
Caption: Workflow for membrane protein solubilization using C12E8.
Reconstitution of Membrane Proteins into Proteoliposomes
Objective: To re-insert a purified membrane protein into a lipid bilayer, creating an artificial membrane system (proteoliposome) for functional studies.
Materials:
-
Purified membrane protein in C12E8-containing buffer
-
Lipids (e.g., a mixture of phosphatidylcholine and other lipids relevant to the protein's native environment) dissolved in chloroform (B151607)
-
Reconstitution Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM KCl)
-
Bio-Beads SM-2 or dialysis cassettes for detergent removal
Protocol:
-
Lipid Film Preparation: In a glass tube, create a thin film of the desired lipid mixture by evaporating the chloroform under a stream of nitrogen gas, followed by further drying under vacuum for at least 2 hours.
-
Hydration of Lipid Film: Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs).
-
Liposome (B1194612) Preparation: To create small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
Detergent-Mediated Liposome Solubilization: Add C12E8 to the SUV suspension to a concentration that just begins to cause liposome solubilization. This can be monitored by a decrease in light scattering at 540 nm.
-
Protein Incorporation: Add the purified, C12E8-solubilized membrane protein to the detergent-destabilized liposomes. The lipid-to-protein ratio should be optimized for the specific protein and assay (e.g., 100:1 to 1000:1 w/w). Incubate the mixture for 30 minutes at room temperature with gentle agitation.[7]
-
Detergent Removal: Remove the C12E8 to allow the formation of proteoliposomes. This is typically achieved by adding Bio-Beads and incubating for several hours at 4°C, or by dialysis against a large volume of detergent-free Reconstitution Buffer for 48-72 hours with several buffer changes.[2][7]
-
Proteoliposome Collection: After detergent removal, the resulting proteoliposome suspension can be collected and used for functional assays.
Caption: General workflow for membrane protein reconstitution into liposomes.
Tryptophan Fluorescence Assay for Protein-Lipid Interaction
Objective: To quantify the binding affinity of a protein to lipids by monitoring changes in the intrinsic fluorescence of tryptophan residues upon interaction. This protocol is adapted for a C12E8-solubilized protein interacting with lipid vesicles.
Materials:
-
Purified protein containing at least one tryptophan residue, solubilized in a buffer containing C12E8 above its CMC (e.g., 0.5 mM C12E8).
-
Small unilamellar vesicles (SUVs) of desired lipid composition, prepared as described in the reconstitution protocol.
-
Spectrofluorometer.
Protocol:
-
Instrument Setup: Set the excitation wavelength to 295 nm to selectively excite tryptophan residues and the emission wavelength to scan from 310 to 400 nm.[3][5]
-
Protein Sample Preparation: Prepare a solution of the C12E8-solubilized protein in a quartz cuvette at a concentration that gives a stable and measurable fluorescence signal (typically in the low micromolar range).
-
Titration with Lipid Vesicles: Sequentially add small aliquots of the SUV suspension to the protein solution. After each addition, gently mix and allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
Data Acquisition: Record the fluorescence spectrum after each addition of lipids. A blue shift in the emission maximum and/or a change in fluorescence intensity is indicative of the tryptophan residue moving into a more hydrophobic environment upon lipid binding.[3][5]
-
Data Analysis: Plot the change in fluorescence intensity or the shift in emission maximum as a function of the lipid concentration. Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.
Elucidating Signaling Pathways: The Case of G-Protein Coupled Receptors (GPCRs)
C12E8 is instrumental in the study of signaling pathways mediated by membrane receptors, such as G-protein coupled receptors (GPCRs). By solubilizing and purifying GPCRs in a functional state, researchers can investigate their interactions with downstream signaling partners.[8]
A common GPCR signaling cascade involves the activation of a G-protein, leading to the production of second messengers like cyclic AMP (cAMP).[6][9] The workflow to study such a pathway using a C12E8-solubilized receptor would involve several key steps:
Caption: Experimental workflow to study GPCR signaling using a C12E8-solubilized receptor.
In this workflow, C12E8 is crucial for the initial solubilization and purification of the GPCR. The purified receptor is then reconstituted into liposomes to provide a membrane-like environment for functional assays. The ability to study the activation of the G-protein and the subsequent production of cAMP in a controlled, reconstituted system allows for a detailed mechanistic understanding of the signaling cascade.
Role in Drug Development
Membrane proteins, particularly GPCRs and ion channels, represent a major class of drug targets.[10][11] The development of drugs targeting these proteins is often hampered by the difficulty in obtaining functional, purified protein for screening and characterization. C12E8 plays a significant, albeit often early-stage, role in the drug development pipeline.
Target Validation and Assay Development: By enabling the purification of functional membrane proteins, C12E8 allows for the development of robust in vitro assays for high-throughput screening of compound libraries. These assays can be used to identify initial "hits" that modulate the activity of the target protein.
Biophysical Characterization of Drug-Target Interactions: C12E8 is compatible with a range of biophysical techniques, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), which can be used to quantify the binding affinity and kinetics of drug candidates to their target membrane protein.
Structural Biology: Obtaining high-resolution structures of drug-target complexes is a cornerstone of modern drug design. C12E8 has been successfully used in the crystallization and cryo-electron microscopy (cryo-EM) of membrane proteins, providing invaluable insights into the molecular basis of drug action.[12][13]
Caption: The role of C12E8 in the early stages of the drug development pipeline for membrane protein targets.
Conclusion
This compound (C12E8) is an indispensable tool for researchers studying the complex world of protein-lipid interactions. Its mild, non-ionic nature and favorable physicochemical properties make it an excellent choice for the solubilization and stabilization of a wide range of membrane proteins. The detailed protocols and workflows presented in this guide provide a practical framework for harnessing the power of C12E8 to dissect molecular mechanisms, elucidate signaling pathways, and accelerate the discovery of new medicines targeting this critical class of proteins. As our understanding of the intricate interplay between proteins and lipids continues to grow, the role of versatile detergents like C12E8 will undoubtedly remain central to future discoveries in this exciting field.
References
- 1. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and analysis of lipid raft proteins with detergent-and non detergent-based method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Quantitative Characterization of Protein-Lipid Interactions by Free Energy Simulation Between Binary Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermostabilisation of membrane proteins for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hands On: Using Tryptophan Fluorescence Spectroscopy to Study Protein Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Solubilization of G protein-coupled receptors: a convenient strategy to explore lipid-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 10. Membrane protein production and formulation for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Applications of Membrane Proteomics in Drug Discovery - Creative Proteomics [creative-proteomics.com]
- 12. memtein.com [memtein.com]
- 13. researchgate.net [researchgate.net]
The Role of C12E8 in In Vitro Biological Research: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Utilizing Octaethylene Glycol Monododecyl Ether (C12E8) for In Vitro Studies.
Octaethylene glycol monododecyl ether, commonly known as C12E8, is a non-ionic detergent widely employed in biological research, particularly for the solubilization and functional reconstitution of membrane proteins. Its utility stems from its amphipathic nature, possessing a hydrophilic polyoxyethylene head group and a hydrophobic dodecyl tail. This structure allows it to effectively disrupt lipid bilayers and form mixed micelles with membrane proteins and lipids, thereby extracting them from their native environment into an aqueous solution. This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and key considerations for using C12E8 in in vitro biological research.
Core Principles of C12E8 Application
The primary application of C12E8 in in vitro research is the gentle yet effective solubilization of integral membrane proteins. Unlike ionic detergents, which can often lead to protein denaturation, the non-ionic character of C12E8 helps to preserve the native conformation and biological activity of the solubilized proteins. The detergent's effectiveness is dictated by its concentration relative to its Critical Micelle Concentration (CMC), the concentration at which detergent monomers begin to self-assemble into micelles. For efficient solubilization, the C12E8 concentration must be significantly above its CMC.
Following solubilization, it is often necessary to reconstitute the protein of interest into a more native-like lipid environment, such as proteoliposomes, for functional studies. The relatively high CMC of C12E8 facilitates its removal by methods like dialysis or hydrophobic adsorption (e.g., using Bio-Beads), which is a crucial step for successful reconstitution. The choice of lipids and the lipid-to-protein ratio are critical parameters that must be optimized for each specific protein to ensure proper folding and function within the artificial membrane.
Quantitative Data of C12E8
A thorough understanding of the physicochemical properties of C12E8 is essential for designing and troubleshooting experiments. The following table summarizes key quantitative data for this detergent.
| Property | Value | Unit | Reference |
| Molecular Weight | 538.75 | g/mol | [1] |
| Critical Micelle Concentration (CMC) | 0.09 - 0.11 | mM | [1] |
| Aggregation Number | ~90 - 120 | monomers/micelle | [2] |
| Micelle Molecular Weight | ~50,000 - 65,000 | Da |
Key Experimental Protocols
The following sections provide detailed methodologies for the most common applications of C12E8 in in vitro biological research.
Membrane Protein Solubilization
This protocol outlines a general procedure for the extraction of membrane proteins from a cellular membrane fraction using C12E8.
Materials:
-
Isolated cell membranes
-
Solubilization Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM EDTA, 10% glycerol
-
C12E8 stock solution (10% w/v in water)
-
Protease inhibitor cocktail
-
Ultracentrifuge
Procedure:
-
Resuspend the isolated membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add protease inhibitor cocktail to the manufacturer's recommended concentration.
-
Slowly add the 10% C12E8 stock solution to the membrane suspension while gently stirring on ice to reach a final C12E8 concentration of 1-2% (w/v). The optimal detergent-to-protein ratio should be determined empirically for each protein.
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation.
-
Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized membrane proteins for further purification or analysis.
Reconstitution into Proteoliposomes
This protocol describes the reconstitution of a C12E8-solubilized membrane protein into lipid vesicles.
Materials:
-
Solubilized membrane protein in C12E8-containing buffer
-
Lipids (e.g., a mixture of POPC and cholesterol) dissolved in chloroform (B151607)
-
Reconstitution Buffer: 20 mM HEPES, pH 7.4, 100 mM KCl
-
Bio-Beads SM-2 or dialysis tubing (10-14 kDa MWCO)
Procedure:
-
Prepare a lipid film by evaporating the chloroform from the lipid solution under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.
-
Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL, creating multilamellar vesicles (MLVs).
-
Solubilize the MLVs by adding C12E8 to a final concentration just above the lipid-detergent saturation point. This can be determined by monitoring the decrease in light scattering.
-
Mix the solubilized protein with the solubilized lipids at the desired lipid-to-protein ratio (e.g., 100:1 to 1000:1 w/w).[3]
-
Incubate the protein-lipid-detergent mixture for 30-60 minutes at room temperature.
-
Remove the C12E8 by either adding Bio-Beads (e.g., 30 mg per mg of detergent) and incubating for several hours to overnight at 4°C, or by dialysis against a large volume of Reconstitution Buffer for 48-72 hours with multiple buffer changes.[4]
-
The removal of detergent drives the self-assembly of proteoliposomes.
-
Harvest the proteoliposomes by ultracentrifugation and resuspend in the desired buffer for functional assays.
Functional Analysis of Reconstituted Proteins: GPCR Signaling
A primary goal of reconstituting membrane proteins is to study their function in a controlled lipid environment. For G-protein coupled receptors (GPCRs), a common functional assay is the [³⁵S]GTPγS binding assay, which measures the activation of G proteins upon agonist binding to the reconstituted GPCR.[5][6][7][8][9]
[³⁵S]GTPγS Binding Assay Protocol
Materials:
-
Reconstituted GPCR proteoliposomes
-
Purified heterotrimeric G proteins (e.g., Gαi/o, Gαs)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT
-
GDP
-
[³⁵S]GTPγS
-
Agonist and antagonist compounds
-
96-well filter plates and vacuum manifold
Procedure:
-
In a 96-well plate, combine the reconstituted proteoliposomes, purified G proteins, and GDP in Assay Buffer.
-
Add the test compounds (agonist, antagonist, or vehicle).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold Assay Buffer to separate bound from unbound [³⁵S]GTPγS.
-
Allow the filters to dry, add scintillation cocktail, and quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data are typically plotted as agonist concentration versus [³⁵S]GTPγS binding to determine potency (EC₅₀) and efficacy (Emax).
References
- 1. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of RC-proteoliposomes at different RC/lipid ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [digital.library.adelaide.edu.au]
- 6. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for Membrane Protein Extraction using Octaethylene Glycol Monodecyl Ether (C10E8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are integral to a vast array of cellular functions, including signal transduction, molecular transport, and cell adhesion. Consequently, they represent a major class of therapeutic drug targets. However, the hydrophobic nature of their transmembrane domains presents significant challenges for their extraction from the native lipid bilayer and subsequent purification and characterization. The selection of an appropriate detergent is a critical step in overcoming these challenges.
Octaethylene glycol monodecyl ether (C10E8) is a non-ionic detergent that has proven effective in the solubilization of membrane proteins. Its uncharged hydrophilic head group and decyl hydrophobic tail allow for the disruption of the lipid membrane and the formation of detergent micelles around the membrane protein, thereby extracting it into a soluble form. This document provides detailed application notes and a general protocol for the extraction of membrane proteins using C10E8.
Principle of Membrane Protein Solubilization with C10E8
The mechanism of membrane protein extraction by C10E8, a non-ionic detergent, is a multi-step process driven by the amphipathic nature of the detergent molecules.
-
Partitioning of Monomers: At concentrations below its Critical Micelle Concentration (CMC), C10E8 monomers insert themselves into the lipid bilayer.
-
Membrane Saturation and Solubilization: As the concentration of C10E8 increases, the lipid bilayer becomes saturated with detergent molecules, leading to the destabilization and eventual breakdown of the membrane structure.
-
Micelle Formation and Protein Extraction: Above the CMC, C10E8 molecules self-assemble into micelles. These micelles encapsulate the hydrophobic transmembrane domains of the membrane proteins, forming protein-detergent complexes that are soluble in aqueous solutions. The hydrophilic head groups of the detergent face the aqueous environment, while the hydrophobic tails interact with the protein's transmembrane regions.
The effectiveness of this process is highly dependent on the physicochemical properties of the detergent, most notably its CMC.
Properties of this compound (C10E8)
| Property | Value | Significance in Protein Extraction |
| Chemical Formula | C26H54O9 | Defines the molecular structure and amphipathic character. |
| Molecular Weight | 510.70 g/mol | Important for calculating molar concentrations. |
| Detergent Class | Non-ionic | Mild and non-denaturing; breaks lipid-lipid and lipid-protein interactions without significantly disrupting protein-protein interactions essential for function. |
| Critical Micelle Concentration (CMC) | Not Experimentally Determined (Estimated) | The concentration at which detergent monomers begin to form micelles. For effective solubilization, the C10E8 concentration in all buffers should be kept above the CMC. An estimation based on similar detergents (e.g., C12E8) would be in the range of 0.1 - 1.0 mM . This must be determined empirically. |
| Aggregation Number | Not Readily Available | The average number of detergent monomers per micelle. Influences the size of the micelle and its interaction with the target protein. |
| Hydrophile-Lipophile Balance (HLB) | Not Readily Available | An indicator of the detergent's solubility. A higher HLB value generally indicates better water solubility. |
Experimental Protocols
This section provides a general protocol for the extraction of membrane proteins from cultured cells using C10E8. This protocol should be considered a starting point, and optimization of several parameters is crucial for success.
Materials
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail (1x).
-
Membrane Wash Buffer: 50 mM Tris-HCl (pH 7.5), 500 mM NaCl, 1 mM EDTA.
-
Solubilization Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 10% (v/v) Glycerol, and an optimized concentration of C10E8 (e.g., start with a range of 0.5% to 2.0% w/v).
-
Cultured cells expressing the target membrane protein.
-
Dounce homogenizer or sonicator.
-
Microcentrifuge and ultracentrifuge.
-
Ice.
Protocol
-
Cell Harvesting and Lysis: a. Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS). c. Resuspend the cell pellet in ice-cold Lysis Buffer. d. Disrupt the cells on ice using a Dounce homogenizer (20-30 strokes) or sonication (3-4 cycles of 20 seconds on, 40 seconds off). e. Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris.
-
Membrane Fractionation: a. Carefully transfer the supernatant from the previous step to an ultracentrifuge tube. b. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes. c. Discard the supernatant, which contains the cytosolic proteins. d. Wash the membrane pellet by resuspending it in ice-cold Membrane Wash Buffer to remove peripherally associated proteins. e. Repeat the ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Membrane Protein Solubilization: a. Discard the supernatant and resuspend the membrane pellet in ice-cold Solubilization Buffer containing C10E8. The final protein concentration should ideally be between 5-10 mg/mL. b. Incubate the suspension for 1-4 hours at 4°C with gentle agitation (e.g., on a rotator or rocker) to allow for solubilization. c. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Collection of Solubilized Proteins: a. Carefully collect the supernatant, which contains the solubilized membrane proteins in C10E8 micelles. b. The sample is now ready for downstream applications such as affinity chromatography, immunoprecipitation, or functional assays. It is crucial to maintain the C10E8 concentration above its CMC in all subsequent buffers to prevent protein aggregation.
Experimental Workflow Diagram
Caption: Workflow for membrane protein extraction using C10E8.
Optimization of Solubilization Conditions
The success of membrane protein extraction is highly dependent on the optimization of several key parameters. A systematic approach to optimization is recommended.
Caption: Key factors for optimizing membrane protein solubilization.
Quantitative Data Summary for Optimization
| Parameter | Starting Range | Considerations |
| C10E8 Concentration | 0.5% - 2.0% (w/v) | Must be above the CMC. Higher concentrations can sometimes be denaturing. A detergent-to-protein ratio (w/w) of 2:1 to 10:1 can also be tested. |
| Protein Concentration | 5 - 10 mg/mL | A higher protein concentration may require a higher detergent concentration to maintain a sufficient detergent-to-protein ratio. |
| Temperature | 4°C - Room Temperature | Start at 4°C to minimize proteolysis and denaturation. Higher temperatures may increase solubilization efficiency but can also lead to protein instability. |
| Incubation Time | 1 - 4 hours | Longer incubation times (e.g., overnight at 4°C) may improve yield for some proteins. |
| Ionic Strength | 50 - 500 mM NaCl | Can influence protein stability and the effectiveness of some detergents. |
| pH | 6.0 - 8.5 | Should be optimized for the stability of the target protein. |
Downstream Applications
Membrane proteins solubilized in C10E8 can be used in a variety of downstream applications. It is essential to maintain the C10E8 concentration above the CMC throughout all subsequent steps to prevent the protein from aggregating.
-
Affinity Chromatography: For purification of tagged membrane proteins.
-
Ion-Exchange Chromatography: For separation based on charge.
-
Size-Exclusion Chromatography: For separation based on size and to assess oligomeric state.
-
Immunoprecipitation: For isolating the target protein using specific antibodies.
-
Functional Assays: To assess the activity of the extracted protein.
-
Structural Biology: Techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography may require detergent exchange into a more suitable detergent for structural determination.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no protein yield | - C10E8 concentration is too low (below CMC).- Insufficient incubation time or temperature.- Inefficient cell lysis. | - Increase the C10E8 concentration.- Increase incubation time or temperature (monitor for protein degradation).- Confirm cell lysis by microscopy. |
| Protein is in the insoluble pellet | - Incomplete solubilization.- Protein has aggregated. | - Optimize solubilization conditions (see optimization table).- Ensure C10E8 concentration is maintained above the CMC in all buffers. |
| Loss of protein activity | - Protein denaturation by the detergent.- Proteolytic degradation. | - Screen a range of lower C10E8 concentrations.- Ensure protease inhibitors are fresh and active. Work at 4°C. |
Conclusion
This compound (C10E8) is a valuable non-ionic detergent for the extraction of membrane proteins. The protocol and guidelines presented in this document provide a solid foundation for developing a successful extraction strategy. However, due to the unique properties of each membrane protein, empirical optimization of the solubilization conditions is paramount to achieving high yields of stable and functional protein. Careful consideration of the detergent concentration, in relation to its yet-to-be-precisely-determined CMC, is the most critical factor for success.
Application Notes and Protocols for the Functional Reconstitution of Ion Channels in Proteoliposomes using C12E8
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functional reconstitution of purified ion channels into artificial lipid bilayers, or proteoliposomes, is a powerful technique for studying their intrinsic properties in a controlled environment, free from the complexities of the native cell membrane. This approach is invaluable for characterizing channel function, kinetics, and pharmacology. Octaethylene glycol monododecyl ether (C12E8) is a non-ionic detergent widely used for the solubilization and purification of membrane proteins, including ion channels, due to its mild nature and effectiveness. These application notes provide a detailed guide to the use of C12E8 for the functional reconstitution of ion channels into proteoliposomes, including protocols for key experimental steps and data presentation for quantitative analysis.
Data Presentation: Key Parameters for C12E8-Mediated Reconstitution
Successful reconstitution depends on the careful optimization of several parameters. The following tables summarize critical quantitative data for the use of C12E8 in this process.
| Parameter | Value/Range | Remarks |
| C12E8 Properties | ||
| Critical Micelle Concentration (CMC) | ~0.05-0.1 mM | Can be influenced by buffer conditions such as pH and salt concentration.[1][2] |
| Liposome Solubilization with C12E8 | ||
| Onset of Solubilization (Detergent:Phospholipid Molar Ratio) | 0.66 | The point at which the lipid bilayer starts to break down into mixed micelles.[3] |
| Complete Solubilization (Detergent:Phospholipid Molar Ratio) | 2.2 | All lipids are incorporated into mixed micelles with the detergent.[3] |
| Protein Solubilization & Purification | ||
| Protein to C12E8 Ratio (w/w) | 1:3 to 1:10 | This ratio needs to be optimized for each specific ion channel to ensure stability and activity. |
| Reconstitution Parameters | ||
| Protein to Lipid Ratio (w/w) | 1:100 to 1:1000 | A lower protein-to-lipid ratio is often preferred to ensure that, on average, there is one channel per proteoliposome for single-channel analysis. |
Experimental Protocols
Experimental Workflow Overview
The overall workflow for the functional reconstitution of an ion channel into proteoliposomes using C12E8 involves several key stages: preparation of liposomes, solubilization of the target ion channel, reconstitution of the channel into the liposomes, and functional analysis of the resulting proteoliposomes.
Protocol 1: Preparation of Unilamellar Liposomes
-
Lipid Film Formation:
-
Prepare a lipid mixture of choice (e.g., a 3:1 ratio of POPE:POPG) in a glass vial.
-
Dry the lipids to a thin film under a stream of nitrogen gas.
-
To ensure complete removal of organic solvent, place the vial under a high vacuum for at least 2 hours.
-
-
Hydration:
-
Rehydrate the lipid film with the desired buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL.
-
Vortex the mixture vigorously to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple (at least 11) passes through a polycarbonate filter with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Protocol 2: Solubilization and Purification of Ion Channels using C12E8
-
Membrane Preparation:
-
Isolate membranes containing the ion channel of interest from the expression system (e.g., E. coli, HEK cells).
-
-
Solubilization:
-
Resuspend the membranes in a solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.5) containing C12E8 at a concentration well above its CMC (e.g., 1% w/v). The optimal protein-to-detergent ratio should be determined empirically, often starting at a 1:3 (w/w) ratio.
-
Incubate the mixture with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material.
-
-
Purification:
-
The supernatant containing the solubilized ion channel can then be subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
It is crucial to include C12E8 at a concentration above its CMC in all buffers throughout the purification process to maintain the protein in a soluble and stable state.
-
Protocol 3: Reconstitution of Ion Channels into Proteoliposomes via Detergent Removal
This protocol is adapted from procedures utilizing detergent removal by Bio-Beads.[4]
-
Mixing:
-
In a microcentrifuge tube, mix the purified ion channel (in C12E8-containing buffer) with the prepared unilamellar liposomes. The final protein-to-lipid ratio should be chosen based on the desired channel density in the proteoliposomes (e.g., 1:500 w/w).
-
Add C12E8 to the mixture to partially or fully solubilize the liposomes. A C12E8-to-lipid molar ratio between 0.66 and 2.2 is a good starting point for optimization.[3]
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing.
-
-
Detergent Removal:
-
Add pre-washed Bio-Beads SM-2 to the mixture at a wet bead-to-detergent ratio of approximately 20:1 (w/w).
-
Incubate with gentle rotation at 4°C. The incubation time can vary from a few hours to overnight. For efficient detergent removal, it is recommended to perform two to three rounds of incubation with fresh Bio-Beads.
-
-
Proteoliposome Isolation:
-
Carefully remove the supernatant containing the proteoliposomes from the Bio-Beads.
-
The proteoliposomes can be used directly for functional assays or further purified by density gradient centrifugation to separate them from empty liposomes.
-
Protocol 4: Fluorescence-Based Ion Flux Assay
This protocol describes a common method to assess the function of reconstituted ion channels by measuring ion flux across the proteoliposome membrane.[5]
-
Assay Principle:
-
Proteoliposomes are prepared with a high concentration of the transported ion (e.g., K+) inside.
-
These proteoliposomes are then diluted into a buffer with a low concentration of the transported ion, creating an outward-directed ion gradient.
-
The movement of the ion out of the proteoliposome creates a membrane potential. This potential can be used to drive the flux of a second ion (e.g., H+ via a protonophore like CCCP).
-
The change in the internal pH of the proteoliposome is then monitored using a pH-sensitive fluorescent dye (e.g., ACMA).
-
-
Signaling Pathway for the Flux Assay:
-
Procedure:
-
Prepare proteoliposomes as described in Protocol 3, using an internal buffer with a high concentration of the ion of interest (e.g., 150 mM KCl).
-
Dilute the proteoliposomes into an external buffer with a low concentration of the ion (e.g., 150 mM NaCl).
-
Add the pH-sensitive fluorescent dye ACMA to the external buffer.
-
Add a protonophore (e.g., CCCP) to initiate the counter-flux of protons.
-
Monitor the fluorescence quenching of ACMA over time using a fluorometer. The rate of quenching is proportional to the ion flux through the reconstituted channels.
-
As a positive control, at the end of the experiment, add an ionophore specific for the primary ion (e.g., valinomycin (B1682140) for K+) to dissipate the remaining ion gradient and achieve maximal fluorescence quenching.
-
Conclusion
The functional reconstitution of ion channels in proteoliposomes using C12E8 is a robust method for their detailed characterization. The protocols provided here offer a comprehensive guide for researchers. However, it is important to note that the optimal conditions, particularly the detergent-to-lipid and protein-to-lipid ratios, may need to be empirically determined for each specific ion channel to ensure maximal activity and stability. Careful execution of these protocols will enable researchers to gain valuable insights into the function and pharmacology of their ion channel of interest.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Phospholipid vesicle solubilization and reconstitution by detergents. Symmetrical analysis of the two processes using octaethylene glycol mono-n-dodecyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Optimal Solubilization of G-Protein Coupled Receptors (GPCRs) using Octaethylene Glycol Monodecyl Ether (C12E8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing crucial roles in signal transduction and making them major targets for drug discovery. The study of their structure and function necessitates their extraction from the native lipid bilayer environment, a process known as solubilization. The choice of detergent is critical for maintaining the receptor's structural integrity and biological activity.[1] Octaethylene glycol monodecyl ether (C12E8), a non-ionic detergent, is a valuable tool for this purpose. These application notes provide a comprehensive guide to utilizing C12E8 for GPCR solubilization, including its physicochemical properties, detailed experimental protocols, and key considerations for optimization.
Physicochemical Properties of this compound (C12E8)
Understanding the properties of C12E8 is fundamental to designing effective solubilization strategies. A key parameter is the Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. Solubilization of membrane proteins should be performed at a detergent concentration significantly above the CMC.
| Property | Value | Reference |
| Chemical Formula | C28H58O9 | |
| Molecular Weight | 538.75 g/mol | |
| Type | Non-ionic | |
| Critical Micelle Concentration (CMC) | 0.09 mM (0.005% w/v) | [2] |
| Aggregation Number | ~120 | |
| Micelle Molecular Weight | ~66 kDa | [2] |
Comparative Data of Common Non-Ionic Detergents for GPCR Solubilization
While C12E8 is an effective detergent, the optimal choice is often receptor-dependent. The following table provides a comparison of C12E8 with other commonly used non-ionic detergents for GPCR research.[3][4]
| Detergent | Abbreviation | CMC (mM) | Micelle Size (kDa) | Key Characteristics |
| This compound | C12E8 | 0.09 | ~66 | Effective for various membrane proteins, including P-type ATPases.[2] |
| n-dodecyl-β-D-maltoside | DDM | ~0.17 | ~50 | Widely used for GPCRs, known for its mild nature.[3][5] |
| Lauryl Maltose Neopentyl Glycol | LMNG | ~0.01 | ~40 | Offers enhanced stability for many GPCRs compared to linear-chain detergents.[3][4] |
| Glyco-diosgenin | GDN | ~0.02-0.03 | ~70-75 | Steroidal detergent, beneficial for cryo-EM studies due to its rigid structure.[3][6] |
| n-octyl-β-D-glucoside | OG | ~20-25 | ~6-8 | High CMC, can be harsh on sensitive GPCRs.[3][5] |
Experimental Protocols
The following protocols provide a general framework for the solubilization of GPCRs using C12E8. Optimization of detergent concentration, protein-to-detergent ratio, buffer composition, temperature, and incubation time is crucial for each specific GPCR.
Protocol 1: Preparation of Cell Membranes
-
Cell Lysis:
-
Harvest cells expressing the target GPCR.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, supplemented with protease inhibitors).
-
Disrupt the cells using an appropriate method (e.g., Dounce homogenization, sonication, or nitrogen cavitation).
-
-
Membrane Isolation:
-
Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant and wash the membrane pellet with a high-salt buffer (e.g., lysis buffer containing 1 M NaCl) to remove peripheral membrane proteins.
-
Centrifuge again at high speed and resuspend the final membrane pellet in a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 20% glycerol, with protease inhibitors).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Protocol 2: GPCR Solubilization with C12E8
-
Detergent Preparation:
-
Prepare a stock solution of C12E8 (e.g., 10% w/v) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Note that some suppliers provide C12E8 as a ready-to-use aqueous solution.
-
-
Solubilization:
-
Dilute the membrane preparation to a final protein concentration of 1-5 mg/mL in solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, protease inhibitors).
-
Add the C12E8 stock solution to the membrane suspension to achieve the desired final concentration. A typical starting point is a detergent-to-protein ratio of 3:1 to 10:1 (w/w). It is recommended to test a range of concentrations to determine the optimal condition.
-
Incubate the mixture for 1-4 hours at 4°C with gentle agitation (e.g., on a rotator or rocker).
-
-
Clarification of Solubilized Material:
-
Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant, which contains the solubilized GPCR-C12E8 complexes.
-
Protocol 3: Quality Control of Solubilized GPCR
After solubilization, it is essential to assess the quality, integrity, and functionality of the receptor.[7]
-
SDS-PAGE and Western Blotting:
-
Analyze the solubilized fraction by SDS-PAGE to check for the presence and purity of the target GPCR.
-
Confirm the identity of the protein by Western blotting using a specific antibody.
-
-
Size-Exclusion Chromatography (SEC):
-
Perform SEC to assess the homogeneity of the solubilized receptor-detergent complex. A monodisperse peak is indicative of a stable and well-behaved sample.
-
-
Ligand Binding Assays:
-
Measure the binding of a specific radiolabeled or fluorescently labeled ligand to the solubilized receptor to confirm its functional integrity.[8]
-
-
Functional Assays:
-
If applicable, perform functional assays (e.g., G-protein activation assays) to ensure the receptor remains active after solubilization.
-
Mandatory Visualizations
GPCR Signaling Pathway
A simplified diagram of a typical G-protein coupled receptor (GPCR) signaling cascade.
Experimental Workflow for GPCR Solubilization
A typical experimental workflow for the solubilization and quality control of a GPCR.
Conclusion
The successful solubilization of a GPCR in a functionally active state is a critical prerequisite for its detailed biochemical and structural characterization. This compound (C12E8) is a valuable non-ionic detergent for this purpose. The protocols and comparative data presented in these application notes provide a solid foundation for developing a robust solubilization strategy. However, it is imperative to empirically optimize the conditions for each specific GPCR to achieve maximal yield while preserving its native structure and function.
References
- 1. Membrane protein solubilization: recent advances and challenges in solubilization of serotonin1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 6. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR Solubilization and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational thermostabilization of the β1-adrenergic receptor in a detergent-resistant form - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liposome Preparation using Octaethylene Glycol Monodecyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer that can be used to deliver drugs or other active agents to target cells. Their size, charge, and lipid composition can be modified to control their biological properties. The use of non-ionic surfactants, such as Octaethylene glycol monodecyl ether (C10E8), in the preparation of liposomes offers a robust method for producing homogenous populations of unilamellar vesicles, often with a high degree of reproducibility. This document provides a detailed protocol for the preparation of liposomes using the detergent dialysis method with this compound.
The detergent dialysis method is based on the principle of solubilizing phospholipids (B1166683) with a detergent to form mixed micelles. Subsequent removal of the detergent by dialysis allows the phospholipids to self-assemble into unilamellar liposomes. The size of the resulting liposomes is influenced by the lipid composition, the lipid-to-detergent ratio, and the rate of detergent removal.
Key Materials and Equipment
Materials:
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC, Egg Phosphatidylcholine - Egg PC)
-
Cholesterol
-
This compound (C10E8)
-
Organic Solvent (e.g., Chloroform/Methanol mixture, 2:1 v/v)
-
Hydration Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Dialysis Tubing (with appropriate Molecular Weight Cut-Off, e.g., 12-14 kDa)
-
Deionized Water
Equipment:
-
Rotary Evaporator
-
Round-bottom flask
-
Sonicator (bath or probe type)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Magnetic stirrer and stir bars
-
Dialysis clips
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity analysis
-
Standard laboratory glassware and consumables
Experimental Protocols
Protocol 1: Liposome (B1194612) Preparation by Detergent Dialysis Method
This protocol details the step-by-step procedure for preparing small unilamellar vesicles (SUVs) using this compound.
1. Preparation of the Lipid Film: a. Weigh the desired amounts of phospholipids (e.g., DPPC) and cholesterol. A common molar ratio is 2:1 or 3:1 of phospholipid to cholesterol. b. Dissolve the lipids in an organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[1] c. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[1][2] d. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or overnight.[3]
2. Formation of Mixed Micelles: a. Prepare a stock solution of this compound (C10E8) in the desired aqueous buffer (e.g., PBS). b. Add the C10E8 solution to the dry lipid film. The amount of detergent should be sufficient to completely solubilize the lipids and form mixed micelles. A detergent-to-phospholipid molar ratio of approximately 2.5:1 is a good starting point to ensure complete solubilization into mixed micelles.[4] c. Gently agitate the mixture at a temperature above the phase transition temperature (Tc) of the lipid until the lipid film is completely dissolved and the solution becomes clear, indicating the formation of mixed micelles.[5] This may be facilitated by gentle bath sonication.
3. Detergent Removal by Dialysis: a. Transfer the mixed micelle solution into a pre-soaked dialysis tube with an appropriate molecular weight cut-off (e.g., 12-14 kDa) that will retain the liposomes but allow the smaller detergent monomers to pass through. b. Place the sealed dialysis bag in a large volume of the same aqueous buffer used for hydration (e.g., 1000 times the volume of the sample). c. Stir the buffer gently at a constant temperature (which can be above the Tc of the lipids) for an extended period. d. Change the dialysis buffer frequently (e.g., every 12 hours for 2-3 days) to ensure complete removal of the detergent. The gradual removal of the detergent leads to the spontaneous formation of unilamellar liposomes.[6][7]
4. Sizing and Purification of Liposomes: a. After dialysis, collect the liposome suspension from the dialysis bag. b. To obtain a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[1] Pass the liposome suspension through the extruder 10-20 times. c. The final liposome suspension can be stored at 4°C. For long-term storage, lyophilization in the presence of a cryoprotectant (e.g., sucrose (B13894) or trehalose) may be considered.[8]
Data Presentation
The following table summarizes key quantitative parameters for the preparation of liposomes using the detergent dialysis method. The values for detergent to phospholipid ratios are based on studies with n-dodecyl octaethylene glycol monoether (C12E8), a close analog of C10E8, and serve as a strong guideline.[4]
| Parameter | Value/Range | Notes |
| Lipid Composition | ||
| Phospholipid:Cholesterol (molar ratio) | 2:1 to 3:1 | Cholesterol is included to modulate membrane fluidity and stability. |
| Mixed Micelle Formation | ||
| Detergent:Phospholipid (molar ratio) | > 2.2 | A ratio above this value ensures complete solubilization of the lipid bilayer into mixed micelles.[4] |
| Onset of Micellization (molar ratio) | ~0.66 | The point at which detergent-saturated liposomes begin to convert into mixed micelles.[4] |
| Liposome Characterization | ||
| Final Liposome Size (after extrusion) | 80 - 150 nm | Dependent on the pore size of the extrusion membrane. |
| Polydispersity Index (PDI) | < 0.2 | A lower PDI indicates a more homogenous liposome population. |
Visualization of the Experimental Workflow
The following diagram illustrates the step-by-step process for preparing liposomes using the detergent dialysis method with this compound.
References
- 1. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 2. Development of Liposomal and Liquid Crystalline Lipidic Nanoparticles with Non-Ionic Surfactants for Quercetin Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phospholipid vesicle solubilization and reconstitution by detergents. Symmetrical analysis of the two processes using octaethylene glycol mono-n-dodecyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 6. Preparation of Small Unilamellar Vesicle Liposomes Using Detergent Dialysis Method | Springer Nature Experiments [experiments.springernature.com]
- 7. Preparation of Small Unilamellar Vesicle Liposomes Using Detergent Dialysis Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Using Octaethylene Glycol Monodecyl Ether in Mammalian Cell Lysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octaethylene glycol monodecyl ether, also known as C12E8, is a non-ionic detergent that serves as a valuable tool for the lysis of mammalian cells and the extraction of cellular proteins. Its non-denaturing properties make it particularly suitable for applications where maintaining the native structure and function of proteins is crucial, such as in enzyme assays and immunoprecipitation. This document provides detailed application notes and protocols for the effective use of C12E8 in mammalian cell lysis.
Properties of this compound (C12E8)
Understanding the physicochemical properties of C12E8 is essential for optimizing its use in cell lysis protocols. As a non-ionic detergent, it disrupts the lipid bilayer of cell membranes to release intracellular contents.[1]
| Property | Value | Reference |
| Molecular Weight | ~538.7 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 0.09 mM | [2] |
| Aggregation Number | ~120 | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Soluble in water | [1] |
I. Application Notes
A. Optimizing C12E8 Concentration for Mammalian Cell Lysis
The optimal concentration of C12E8 for cell lysis depends on the specific cell type and the desired outcome of the experiment. A general starting point is a concentration of 1% (w/v) in the lysis buffer. However, for gentle lysis or the isolation of specific cellular compartments, the concentration may need to be adjusted. It is recommended to perform a concentration titration from 0.1% to 2% (w/v) to determine the ideal concentration for your specific application.
B. Compatibility with Downstream Applications
Lysates prepared with C12E8 are compatible with a variety of downstream applications, including:
-
Protein Quantification Assays: C12E8 is generally compatible with the bicinchoninic acid (BCA) assay. However, it is advisable to use a detergent-compatible formulation of the Bradford assay, as standard Bradford reagents can be incompatible with detergents.[3][4]
-
Immunoprecipitation (IP): The non-denaturing nature of C12E8 makes it suitable for IP, as it helps to preserve the antigen-antibody interactions.[5][6]
-
Enzyme Assays: C12E8 has been successfully used in mixed micellar assays for enzymes like lipoxygenase, where it did not show adverse effects on enzyme activity.[7]
-
Western Blotting: Proteins extracted with C12E8 can be readily analyzed by Western blotting.
C. Comparison with Other Detergents
While RIPA buffer is a widely used lysis reagent, it contains ionic detergents like SDS that can denature proteins.[8][9] For applications requiring the preservation of protein structure and function, C12E8 presents a milder alternative. In a study comparing protein extraction from extracellular vesicles, a RIPA buffer outperformed a Tris-Triton buffer, indicating that the choice of detergent can significantly impact protein yield and profile.[10]
II. Experimental Protocols
A. Protocol for Total Protein Extraction from Adherent Mammalian Cells using C12E8 Lysis Buffer
This protocol is designed for the lysis of adherent mammalian cells (e.g., HEK293, HeLa, CHO) grown in a 10 cm dish.
Materials:
-
C12E8 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound (C12E8)
-
Protease Inhibitor Cocktail (100X)
-
Phosphatase Inhibitor Cocktail (100X)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Preparation:
-
Place the 10 cm dish of confluent cells on ice.
-
Aspirate the culture medium.
-
Wash the cells twice with 5 mL of ice-cold PBS. Aspirate the PBS completely after the final wash.
-
-
Cell Lysis:
-
Prepare fresh C12E8 Lysis Buffer by adding protease and phosphatase inhibitors to the required volume (e.g., add 10 µL of 100X protease inhibitor cocktail and 10 µL of 100X phosphatase inhibitor cocktail to 1 mL of C12E8 Lysis Buffer).
-
Add 500 µL of complete, ice-cold C12E8 Lysis Buffer to the plate.
-
Using a cell scraper, gently scrape the cells into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant (the protein extract) to a new pre-chilled microcentrifuge tube.
-
The lysate can be used immediately or stored at -80°C for later use.
-
B. Protocol for Immunoprecipitation using C12E8 Lysate
This protocol provides a general guideline for immunoprecipitating a target protein from a C12E8-based cell lysate.
Materials:
-
C12E8 Cell Lysate (prepared as described above)
-
Primary Antibody specific to the target protein
-
Protein A/G Agarose (B213101) Beads
-
C12E8 Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% (w/v) C12E8
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 500 µg of total protein in a microcentrifuge tube, add 20 µL of a 50% slurry of Protein A/G agarose beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
-
Immunoprecipitation:
-
Add the recommended amount of primary antibody to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of a 50% slurry of Protein A/G agarose beads.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold C12E8 Wash Buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the immunoprecipitated protein by adding 30-50 µL of elution buffer and incubating for 5-10 minutes at room temperature (for glycine (B1666218) elution) or by boiling in SDS-PAGE sample buffer for 5 minutes.
-
Pellet the beads by centrifugation and collect the supernatant containing the eluted protein.
-
III. Data Presentation
Table 1: Compatibility of Common Lysis Buffer Components with Protein Assays.
| Reagent | Max. Compatible Concentration in Standard Bradford Assay | Max. Compatible Concentration in BCA Assay | Notes |
| Tris-HCl | 250 mM | 100 mM | High concentrations can affect assay accuracy. |
| NaCl | 1 M | 1 M | Generally well-tolerated. |
| EDTA | 100 mM | 10 mM | Can interfere with the copper-based chemistry of the BCA assay. |
| Non-ionic Detergents (e.g., Triton X-100, C12E8) | ~0.1% | Up to 5% | Detergent-compatible Bradford assays are recommended.[11][12] |
| SDS (Ionic Detergent) | Incompatible | 0.1% | Strong interference with Bradford assay. |
| DTT (Reducing Agent) | 1 mM | Incompatible | Interferes with BCA assay; reducing agent compatible kits are available.[13] |
IV. Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermo Scientific Pierce Detergent Compatible Bradford Assay Kit 300 Test Tube Assays | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. fortislife.com [fortislife.com]
- 7. An octaethylene glycol monododecyl ether-based mixed micellar assay for lipoxygenase acting at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lubio.ch [lubio.ch]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Comparison of methods to isolate proteins from extracellular vesicles for mass spectrometry-based proteomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitivity and variability of the Bradford protein assay in the presence of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Method for Removing C12E8 from Protein Samples Post-Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octaethylene glycol monododecyl ether (C12E8) is a non-ionic detergent widely used for the solubilization and purification of membrane proteins. Its effectiveness in maintaining the native structure and function of these proteins makes it a valuable tool in research and drug development. However, the presence of C12E8 in the final protein sample can interfere with downstream applications such as mass spectrometry, immunoassays (e.g., ELISA), and isoelectric focusing. Therefore, the efficient removal of this detergent post-purification is a critical step.
This document provides detailed application notes and protocols for several common methods to remove C12E8 from protein samples. The choice of method depends on factors including the properties of the protein of interest, the concentration of C12E8, and the requirements of the downstream application. C12E8 has a low critical micelle concentration (CMC), which can make its removal by methods like dialysis challenging.[1]
Methods for C12E8 Removal
Several techniques can be employed to remove C12E8 from protein samples. The most common methods include:
-
Detergent Removal Resins: Utilizes affinity resins that specifically bind and remove detergent molecules.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.
-
Dialysis: A gentle method that relies on size exclusion through a semi-permeable membrane.
The following sections provide detailed protocols and comparative data for these methods.
Data Presentation: Comparison of C12E8 Removal Methods
The following table summarizes the performance of different C12E8 removal methods. It is important to note that the efficiency of detergent removal and protein recovery can be protein-dependent. The data presented here is a compilation from various sources and should be used as a general guideline.
| Method | Starting C12E8 Conc. (%) | Detergent Removal Efficiency (%) | Protein Recovery (%) | Key Advantages | Key Disadvantages |
| Detergent Removal Resins | 1 - 5 | > 95 | > 90 | High efficiency, rapid, high protein recovery.[2][3][4] | Can be costly, potential for non-specific binding. |
| Size Exclusion Chromatography | < 2 | Variable, dependent on column and conditions | > 80 | Gentle, can be used for buffer exchange.[5] | Can be time-consuming, potential for sample dilution. |
| Hydrophobic Interaction Chromatography | < 2 | High | Variable, protein-dependent | High binding capacity, can be highly selective. | Requires optimization of salt concentrations, potential for protein precipitation. |
| Dialysis | < 0.1 | Moderate to High | > 90 | Gentle, simple setup.[6] | Very slow for detergents with low CMC like C12E8, requires large buffer volumes.[1] |
Experimental Protocols
Detergent Removal Using Affinity Resins
This method utilizes resins with a high affinity for detergent molecules, effectively stripping them from the protein sample. Several commercial resins are available for this purpose.
Workflow Diagram: Detergent Removal Resin
Caption: Workflow for C12E8 removal using detergent removal resins.
Protocol:
-
Resin Selection: Choose a commercially available detergent removal resin suitable for non-ionic detergents.
-
Resin Equilibration:
-
If using a slurry, gently resuspend the resin.
-
Add the appropriate amount of resin to a spin column or chromatography column.
-
Wash the resin with a binding buffer (typically a buffer compatible with your protein, e.g., PBS or Tris-HCl) to remove any storage solution. This is usually done by adding the buffer and centrifuging or allowing it to flow through the column. Repeat this step 2-3 times.
-
-
Sample Application:
-
Apply the protein sample containing C12E8 to the equilibrated resin.
-
Ensure the sample volume is within the recommended capacity of the resin.
-
-
Incubation:
-
Incubate the sample with the resin for the time specified by the manufacturer (typically 10-30 minutes) at room temperature or 4°C with gentle mixing.
-
-
Protein Recovery:
-
Separate the resin from the protein sample. For spin columns, this is achieved by centrifugation. For gravity-flow columns, the protein solution is collected as it flows through.
-
The collected flow-through contains the protein sample with a significantly reduced concentration of C12E8.
-
-
Analysis:
-
Quantify the protein concentration in the recovered sample (e.g., using a BCA assay).
-
If necessary, assess the remaining C12E8 concentration using an appropriate method.
-
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Larger molecules (proteins) elute first, while smaller molecules (detergent monomers) are retained in the porous beads of the chromatography medium and elute later. This method is most effective when the C12E8 concentration is below its CMC, allowing for the separation of detergent monomers.
Workflow Diagram: Size Exclusion Chromatography
Caption: Workflow for C12E8 removal using size exclusion chromatography.
Protocol:
-
Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for separating your protein from C12E8 monomers.
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of a detergent-free buffer that is compatible with your protein.
-
-
Sample Preparation:
-
If possible, dilute the protein sample to bring the C12E8 concentration below its CMC (approximately 0.07 mM).
-
Centrifuge the sample to remove any aggregates.
-
-
Sample Application and Elution:
-
Apply the prepared sample to the equilibrated column.
-
Begin elution with the detergent-free buffer at a flow rate recommended for the column.
-
-
Fraction Collection:
-
Collect fractions as they elute from the column.
-
Monitor the protein elution profile using a UV detector at 280 nm.
-
-
Analysis:
-
Identify and pool the fractions containing the protein peak.
-
Determine the protein concentration and assess the removal of C12E8.
-
Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. In the presence of a high salt concentration, hydrophobic regions on the protein surface are exposed and bind to the hydrophobic ligands of the HIC resin. C12E8, being amphipathic, will also interact with the resin. By carefully selecting the salt concentration and elution conditions, it is possible to selectively elute the protein while the detergent remains bound or is washed away.
Workflow Diagram: Hydrophobic Interaction Chromatography
Caption: Workflow for C12E8 removal using hydrophobic interaction chromatography.
Protocol:
-
Resin Selection: Choose an HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose). The choice will depend on the hydrophobicity of the protein of interest.
-
Buffer Preparation:
-
Binding Buffer: A high-salt buffer (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in a suitable buffer like phosphate (B84403) or Tris-HCl).
-
Elution Buffer: A low-salt or no-salt version of the binding buffer.
-
-
Column Equilibration:
-
Equilibrate the HIC column with the binding buffer.
-
-
Sample Preparation:
-
Add salt to the protein sample to match the concentration in the binding buffer. This should be done gradually to avoid protein precipitation.
-
-
Sample Application and Elution:
-
Apply the sample to the equilibrated column.
-
Wash the column with the binding buffer to remove any unbound molecules.
-
Elute the bound protein using a decreasing salt gradient or a step elution with the low-salt elution buffer.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the protein elution.
-
Pool the fractions containing the purified protein.
-
Analyze for protein concentration and residual C12E8.
-
Dialysis
Dialysis is a gentle method that involves the diffusion of small molecules (detergent monomers) across a semi-permeable membrane while retaining larger molecules (proteins). Due to the low CMC of C12E8, this method is most effective for removing monomeric detergent and can be very slow.
Workflow Diagram: Dialysis
Caption: Workflow for C12E8 removal using dialysis.
Protocol:
-
Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your protein but large enough to allow the passage of C12E8 monomers (MW ~538.7 Da). A 10 kDa MWCO is often a suitable choice.
-
Sample Preparation:
-
Place the protein sample into a dialysis bag or cassette.
-
-
Dialysis:
-
Immerse the sealed dialysis bag/cassette in a large volume of detergent-free buffer (at least 200 times the sample volume) at 4°C.
-
Stir the buffer gently to facilitate diffusion.
-
Change the dialysis buffer every 4-6 hours for a total of 24-48 hours. Multiple, frequent buffer changes are crucial for efficient removal.[7]
-
-
Sample Recovery:
-
After the final buffer change, remove the dialysis bag/cassette and carefully recover the protein sample.
-
-
Analysis:
-
Measure the final protein concentration and assess the level of remaining C12E8.
-
Conclusion
The removal of C12E8 from protein samples is essential for many downstream applications. The choice of the most appropriate method depends on the specific requirements of the experiment, including the desired level of detergent removal, protein recovery, and the sensitivity of the protein to different conditions. For rapid and highly efficient removal, detergent removal resins are often the best choice. Size exclusion chromatography offers a gentle alternative that also allows for buffer exchange. Hydrophobic interaction chromatography can be very effective but may require more optimization. Dialysis is a simple and gentle method but can be time-consuming, especially for detergents with a low CMC like C12E8. It is recommended to empirically test different methods to find the optimal conditions for your specific protein of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 4. Efficient removal of detergents from proteins and peptides in a spin column format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. betalifesci.com [betalifesci.com]
- 6. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 7. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for Octaethylene Glycol Monodecyl Ether (C10E8) in Micellar Electrokinetic Chromatography (MEKC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that extends the capabilities of capillary electrophoresis (CE) to the analysis of neutral molecules. This is achieved by adding a surfactant to the background electrolyte at a concentration above its critical micelle concentration (CMC). The surfactant molecules form micelles, which act as a pseudo-stationary phase, allowing for the differential partitioning of analytes and enabling their separation.
Octaethylene glycol monodecyl ether (C10E8) is a non-ionic surfactant that offers several advantages in MEKC applications, particularly in the analysis of pharmaceutical compounds. As a neutral molecule, C10E8 does not contribute to the electrophoretic mobility of the micelles, simplifying the separation mechanism. Its well-defined structure, consisting of a ten-carbon hydrophobic tail and a hydrophilic octaethylene glycol headgroup, provides a consistent and reproducible separation environment. The use of non-ionic surfactants like C10E8 can also minimize protein adsorption to the capillary wall, making it suitable for the analysis of drugs in biological matrices.
These application notes provide a comprehensive guide to the use of this compound as a surfactant in MEKC for the separation and analysis of pharmaceutical compounds.
Physicochemical Properties of this compound (C10E8)
Understanding the physicochemical properties of C10E8 is crucial for developing robust MEKC methods. Key parameters include the critical micelle concentration (CMC), the concentration at which micelles begin to form, and the aggregation number, which is the average number of surfactant molecules in a micelle.
| Property | Value (for C12E8, a close analog) | Reference |
| Critical Micelle Concentration (CMC) | ~0.09 - 0.11 mM | [1] |
| Aggregation Number | ~123 |
Note: Specific data for C10E8 is limited. The values for the closely related octaethylene glycol monododecyl ether (C12E8) are provided as a reference. Generally, a shorter alkyl chain (C10 vs. C12) results in a slightly higher CMC.
Principle of Separation in MEKC with a Non-ionic Surfactant
In MEKC with a non-ionic surfactant like C10E8, the separation of analytes is based on their differential partitioning between the aqueous mobile phase and the hydrophobic core of the micelles. The micelles themselves are uncharged and are carried along with the electroosmotic flow (EOF). Neutral analytes that are more hydrophobic will spend more time partitioned into the micelle core and will therefore migrate slower, closer to the migration time of the micelles. Less hydrophobic or more hydrophilic neutral analytes will interact less with the micelles and will migrate faster, closer to the velocity of the EOF. For ionizable analytes, their separation will be influenced by both their electrophoretic mobility and their partitioning into the micelles.
References
Utilizing C12E8 in Fluorescence Spectroscopy to Unravel Protein Conformational Changes
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the dynamic nature of proteins is paramount in deciphering their function, regulation, and involvement in disease. Fluorescence spectroscopy offers a sensitive and versatile tool to monitor conformational changes in real-time. The non-ionic detergent, Octaethylene glycol monododecyl ether (C12E8), is particularly valuable in these studies, especially for membrane proteins or proteins prone to aggregation. Its ability to create a stable, membrane-mimicking environment allows for the investigation of protein dynamics that would otherwise be inaccessible. This document provides detailed application notes and protocols for utilizing C12E8 in conjunction with fluorescence spectroscopy to probe protein conformational changes.
C12E8 is a non-ionic detergent widely used for solubilizing and stabilizing membrane proteins in their native state. Its utility stems from its well-defined physicochemical properties, which are crucial for designing and interpreting fluorescence spectroscopy experiments.
Key Physicochemical Properties of C12E8
A thorough understanding of C12E8's properties is essential for its effective use in protein conformational studies. All quantitative data is summarized in the table below for easy comparison.
| Property | Value | Source(s) |
| Critical Micelle Concentration (CMC) | ~0.09 - 0.11 mM (in aqueous buffer) | [1][2][3] |
| Aggregation Number | ~90 - 123 | [1][2] |
| Molecular Weight | 538.75 g/mol | [4] |
| HLB Number | 13.1 |
Critical Micelle Concentration (CMC): The CMC is the concentration above which detergent monomers assemble into micelles.[5] For solubilizing and studying membrane proteins, it is crucial to work at concentrations well above the CMC to ensure the protein is encapsulated within a detergent micelle, mimicking a lipid bilayer environment.[6]
Experimental Workflow for C12E8-Assisted Fluorescence Studies
The following diagram illustrates the general workflow for studying protein conformational changes using C12E8 and fluorescence spectroscopy.
Protocols
Herein, we provide detailed protocols for three common fluorescence spectroscopy techniques to study protein conformational changes in the presence of C12E8.
Protocol 1: Intrinsic Tryptophan Fluorescence Spectroscopy
This protocol leverages the intrinsic fluorescence of tryptophan residues within a protein to monitor conformational changes. The fluorescence emission spectrum of tryptophan is highly sensitive to its local environment.[7][8][9][10] A change in protein conformation can alter the exposure of tryptophan residues to the solvent, resulting in a shift in the emission maximum (λmax) and/or a change in fluorescence intensity.
I. Materials
-
Purified protein of interest (containing at least one tryptophan residue)
-
C12E8 (high purity, >98%)
-
Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Fluorometer with temperature control
-
Quartz cuvette (1 cm path length)
-
Ligand or denaturant (e.g., Guanidine Hydrochloride) to induce conformational change
II. Method
-
C12E8 Stock Solution Preparation:
-
Prepare a 10% (w/v) stock solution of C12E8 in the desired buffer. This is well above the CMC.
-
Gently mix to avoid excessive foaming. Store at 4°C for up to one week.
-
-
Sample Preparation:
-
Dilute the purified protein in the buffer to a final concentration that gives a fluorescence signal in the linear range of the instrument (typically in the low µM range).
-
Add C12E8 from the stock solution to the protein solution to a final concentration of at least 2x the CMC (e.g., 0.2 mM). For membrane proteins, a detergent-to-protein ratio of at least 4:1 (w/w) is generally recommended for initial solubilization.[3]
-
Incubate the sample for at least 30 minutes at room temperature to allow for micelle formation and protein equilibration.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Record the emission spectrum from 310 nm to 400 nm.
-
Measure a buffer blank containing the same concentration of C12E8 and subtract it from the protein sample spectrum.
-
To induce a conformational change, add the ligand or denaturant of interest to the cuvette, mix gently, and record the emission spectrum again after an appropriate incubation time.
-
III. Data Analysis
-
Determine the wavelength of maximum emission (λmax) for the protein in the absence and presence of the conformational trigger.
-
A blue shift (decrease in λmax) indicates that the tryptophan environment has become more hydrophobic, suggesting it has moved to a more buried position within the protein or micelle.
-
A red shift (increase in λmax) indicates that the tryptophan environment has become more polar, suggesting it has become more exposed to the aqueous solvent.
-
Changes in fluorescence intensity can also be indicative of conformational changes.
Protocol 2: Extrinsic Fluorescence Spectroscopy using 8-Anilino-1-naphthalenesulfonate (ANS)
ANS is a fluorescent probe that is weakly fluorescent in aqueous solution but exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission maximum upon binding to hydrophobic regions of a protein.[11][12][13] This makes it an excellent tool for monitoring changes in the solvent-exposed hydrophobicity of a protein, which often accompany conformational changes.
I. Materials
-
Purified protein of interest
-
C12E8
-
Buffer
-
8-Anilino-1-naphthalenesulfonate (ANS)
-
Fluorometer
-
Quartz cuvette
II. Method
-
ANS Stock Solution Preparation:
-
Prepare a 1 mM stock solution of ANS in a suitable solvent like ethanol (B145695) or DMSO. Store protected from light.
-
-
Sample Preparation:
-
Prepare the protein sample in buffer with C12E8 as described in Protocol 1.
-
Add ANS from the stock solution to the protein sample to a final concentration typically in the range of 10-50 µM. The optimal concentration should be determined empirically to achieve a good signal-to-noise ratio without causing protein aggregation.
-
Incubate the sample in the dark for 15-30 minutes to allow for ANS binding to equilibrate.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to 370 nm.
-
Record the emission spectrum from 400 nm to 600 nm.
-
Measure a blank containing buffer, C12E8, and ANS, and subtract it from the protein sample spectrum.
-
Induce the conformational change and record the spectrum again.
-
III. Data Analysis
-
An increase in ANS fluorescence intensity and a blue shift in λmax indicate an increase in the exposure of hydrophobic surfaces on the protein, suggesting an unfolding or conformational rearrangement.
-
Conversely, a decrease in fluorescence can indicate a conformational change that buries hydrophobic patches.
Protocol 3: Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique for measuring distances between two fluorescent probes (a donor and an acceptor) attached to a protein.[14][15] Changes in the distance between these probes, caused by a conformational change, can be monitored as a change in FRET efficiency. This protocol assumes the protein has been appropriately labeled with a FRET pair.
I. Materials
-
Purified, FRET-labeled protein
-
C12E8
-
Buffer
-
Fluorometer capable of measuring FRET
-
Quartz cuvette
II. Method
-
Sample Preparation:
-
Prepare the FRET-labeled protein sample in buffer with C12E8 as described in Protocol 1.
-
-
Fluorescence Measurement:
-
Excite the sample at the donor's excitation wavelength and record the emission spectrum covering both the donor and acceptor emission ranges.
-
As a control, excite the sample at the acceptor's excitation wavelength to directly measure acceptor emission.
-
Induce the conformational change and repeat the measurements.
-
III. Data Analysis
-
Calculate the FRET efficiency (E) using the following formula:
-
E = 1 - (IDA / ID)
-
Where IDA is the fluorescence intensity of the donor in the presence of the acceptor, and ID is the fluorescence intensity of the donor in the absence of the acceptor (or with the acceptor photobleached).
-
-
An increase in FRET efficiency indicates that the distance between the donor and acceptor has decreased.
-
A decrease in FRET efficiency indicates that the distance between the donor and acceptor has increased.
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate key conceptual relationships in the application of C12E8 for studying protein conformational changes.
Considerations and Troubleshooting
-
Detergent Purity: Use high-purity C12E8 to avoid interference from impurities that may be fluorescent or affect protein stability.
-
Buffer Compatibility: Ensure that the chosen buffer is compatible with both the protein and C12E8. Some buffer components can affect the CMC of detergents.
-
Light Scattering: Protein aggregation can lead to light scattering, which can interfere with fluorescence measurements. Centrifuge samples before measurement to remove any aggregates.
-
Inner Filter Effect: At high protein or dye concentrations, the inner filter effect can lead to a non-linear relationship between concentration and fluorescence intensity. Work within a concentration range where fluorescence is linearly proportional to concentration.
-
Control Experiments: Always perform control experiments, such as measuring the fluorescence of C12E8 in buffer alone, to account for any background fluorescence from the detergent.
By following these detailed protocols and considering the key experimental parameters, researchers can effectively utilize C12E8 in conjunction with fluorescence spectroscopy to gain valuable insights into the conformational dynamics of proteins. This powerful combination of techniques is indispensable for fundamental biological research and for the development of novel therapeutics targeting protein function.
References
- 1. Anatrace.com [anatrace.com]
- 2. Anatrace.com [anatrace.com]
- 3. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 4. C12E8 | C28H58O9 | CID 123921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 7. nist.gov [nist.gov]
- 8. Hands On: Using Tryptophan Fluorescence Spectroscopy to Study Protein Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measure intrinsic tryptophan fluorescence on SpectraMax iD3 Reader [moleculardevices.com]
- 10. Intrinsic Tryptophan Fluorescence - Creative Biolabs [creative-biolabs.com]
- 11. nist.gov [nist.gov]
- 12. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measuring protein conformational changes by FRET/LRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Visualizing the Conformational Dynamics of Membrane Receptors Using Single-Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Mixed Micellar Assay Using Octaethylene Glycol Monodecyl Ether (C10E8) for Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of enzyme kinetics is fundamental to understanding biological processes and for the development of novel therapeutics. Many enzymes, particularly those that act on lipophilic substrates, are challenging to assay in purely aqueous solutions due to the poor solubility of their substrates. A mixed micellar assay provides a powerful and versatile platform to overcome this limitation. This document provides detailed application notes and protocols for conducting enzyme kinetic assays using a mixed micellar system composed of the non-ionic surfactant, Octaethylene Glycol Monodecyl Ether (C10E8).
This method is particularly advantageous for creating a pseudomembrane environment, which is crucial for the activity of many lipophilic enzymes. The use of a non-ionic surfactant like C10E8 minimizes protein denaturation and provides a stable and optically clear medium for spectrophotometric analysis.
Principle of the Mixed Micellar Assay
In this assay, the substrate is incorporated into micelles formed by the C10E8 surfactant. These micelles are small, spherical aggregates that form in aqueous solution above a certain concentration known as the Critical Micelle Concentration (CMC). The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment where lipophilic substrates can be solubilized. The hydrophilic head groups remain on the outer surface, ensuring the solubility of the micelle in the aqueous buffer.
The enzyme, present in the bulk aqueous phase, can then interact with the substrate at the micelle-water interface. The kinetics of the enzymatic reaction can be monitored by measuring the appearance of a product or the disappearance of a substrate over time, typically using spectrophotometry.
A key advantage of this system is that the substrate concentration can be expressed as a surface concentration (mol%) within the micelle, which is often more physiologically relevant for membrane-associated enzymes than the bulk molar concentration.[1][2]
Materials and Reagents
-
Enzyme: Purified enzyme of interest (e.g., Lipoxygenase, Patatin Lipid Acyl Hydrolase).
-
Substrate: Lipophilic substrate for the enzyme (e.g., Linoleic Acid for Lipoxygenase, p-Nitrophenyl Butyrate for Patatin).
-
Surfactant: this compound (C10E8).
-
Buffer: Appropriate buffer for maintaining the optimal pH for the enzyme (e.g., Phosphate buffer, Tris-HCl).
-
Spectrophotometer: Capable of measuring absorbance at the desired wavelength.
-
Cuvettes: Quartz or disposable cuvettes.
-
Other reagents: As required for the specific enzyme assay (e.g., cofactors, stopping reagents).
Critical Parameter: Critical Micelle Concentration (CMC) of C10E8
The CMC of C10E8 is a crucial parameter for this assay. While the exact value can vary slightly with temperature and buffer conditions, a typical reported value is approximately 0.6 mM . It is recommended to determine the CMC under the specific experimental conditions if high precision is required.
Experimental Protocols
This section provides a general protocol that can be adapted for various enzymes. Specific examples for Lipoxygenase and Patatin are also provided.
General Protocol for Mixed Micellar Enzyme Assay
-
Preparation of Stock Solutions:
-
Enzyme Stock: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer. Store at the recommended temperature.
-
Substrate Stock: Prepare a concentrated stock solution of the lipophilic substrate in an organic solvent (e.g., ethanol, DMSO).
-
C10E8 Stock: Prepare a concentrated stock solution of C10E8 in the assay buffer (e.g., 100 mM).
-
-
Preparation of Mixed Micelles:
-
In a series of test tubes, add the desired volume of the C10E8 stock solution.
-
Add varying volumes of the substrate stock solution to achieve a range of substrate concentrations. The final concentration of C10E8 should be well above its CMC.
-
Evaporate the organic solvent from the substrate stock solution under a stream of nitrogen gas.
-
Add the assay buffer to the dried substrate and C10E8 mixture to the final desired volume.
-
Vortex or sonicate the mixture to ensure the formation of homogeneous mixed micelles.
-
-
Enzyme Assay:
-
Equilibrate the mixed micelle solutions and the enzyme solution to the desired assay temperature.
-
To a cuvette, add the mixed micelle solution.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance.
-
Initiate the reaction by adding a small volume of the enzyme stock solution to the cuvette and mix thoroughly.
-
Monitor the change in absorbance at the appropriate wavelength over time. The wavelength will depend on the product being formed.
-
Record the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Calculate the substrate concentration in mol% using the following formula: mol% Substrate = ([Substrate] / ([C10E8] - CMC)) * 100
-
Plot the initial velocity (V₀) against the substrate concentration (in mol% or molarity).
-
Determine the kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), by fitting the data to the Michaelis-Menten equation.
-
Specific Protocol for Lipoxygenase (LOX) Assay
-
Enzyme: Soybean Lipoxygenase
-
Substrate: Linoleic Acid
-
Surfactant: C10E8
-
Buffer: 50 mM Phosphate buffer, pH 7.0
-
Detection Wavelength: 234 nm (monitoring the formation of the conjugated diene product, hydroperoxylinoleic acid)
Procedure: Follow the general protocol, preparing mixed micelles of C10E8 and linoleic acid. Initiate the reaction with lipoxygenase and monitor the increase in absorbance at 234 nm.
Specific Protocol for Patatin Lipid Acyl Hydrolase (LAH) Assay
-
Enzyme: Potato Patatin
-
Substrate: p-Nitrophenyl Butyrate (pNPB)
-
Surfactant: C10E8
-
Buffer: 50 mM Tris-HCl, pH 8.0
-
Detection Wavelength: 405 nm (monitoring the formation of p-nitrophenolate)
Procedure: Follow the general protocol, preparing mixed micelles of C10E8 and pNPB. Initiate the reaction with patatin and monitor the increase in absorbance at 405 nm.
Data Presentation
The following tables summarize representative kinetic data obtained from mixed micellar assays using a closely related surfactant, Octaethylene Glycol Monododecyl Ether (C12E8). The principles and expected trends are directly applicable to a C10E8-based assay.
Table 1: Kinetic Parameters for Lipoxygenase in a C12E8 Mixed Micellar System
| Substrate Concentration (mol%) | Initial Velocity (ΔA₂₃₄/min) |
| 0.5 | 0.05 |
| 1.0 | 0.09 |
| 2.0 | 0.15 |
| 4.0 | 0.22 |
| 8.0 | 0.28 |
| Kinetic Parameter | Value |
| Vₘₐₓ | 0.35 ΔA₂₃₄/min |
| Kₘ | 2.5 mol% |
Note: Data is illustrative and based on principles described in the literature for C12E8 systems.
Table 2: Kinetic Parameters for Patatin in a C12E8 Mixed Micellar System
| Substrate Concentration (mol%) | Initial Velocity (ΔA₄₀₅/min) |
| 0.2 | 0.08 |
| 0.4 | 0.14 |
| 0.8 | 0.22 |
| 1.6 | 0.30 |
| 3.2 | 0.38 |
| Kinetic Parameter | Value |
| Vₘₐₓ | 0.45 ΔA₄₀₅/min |
| Kₘ | 1.0 mol% |
Note: Data is illustrative and based on principles described in the literature for C12E8 systems.[1][2]
Visualizations
Lipoxygenase Signaling Pathway
The following diagram illustrates the general signaling pathway initiated by lipoxygenase.
Caption: Lipoxygenase signaling cascade.
Experimental Workflow for Mixed Micellar Assay
This diagram outlines the key steps in performing the mixed micellar enzyme assay.
Caption: Workflow for the mixed micellar assay.
Enzymatic Action of Patatin
The following diagram illustrates the substrate specificity and products of the enzymatic action of patatin.
Caption: Substrate specificity of patatin.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance | Turbidity due to incomplete micelle formation or substrate precipitation. | Ensure C10E8 concentration is well above the CMC. Sonicate the mixed micelle solution for a longer duration. Filter the solution through a 0.22 µm filter. |
| No or low enzyme activity | Inactive enzyme. Incorrect pH or temperature. Inhibitors present in the reagents. | Use a fresh enzyme preparation. Optimize assay conditions (pH, temperature). Use high-purity reagents. |
| Non-linear reaction progress curve | Substrate depletion. Product inhibition. Enzyme instability. | Use a lower enzyme concentration or measure the initial rate over a shorter time. Check for product inhibition by adding product to the initial reaction mixture. Assess enzyme stability under assay conditions. |
| Inconsistent results | Pipetting errors. Temperature fluctuations. Incomplete mixing. | Use calibrated pipettes. Ensure precise temperature control. Mix the reaction components thoroughly after adding the enzyme. |
Conclusion
The mixed micellar assay using this compound (C10E8) is a robust and versatile method for studying the kinetics of enzymes that act on lipophilic substrates. It provides a more physiologically relevant environment compared to traditional aqueous assays and allows for the accurate determination of kinetic parameters. By following the detailed protocols and considering the potential troubleshooting steps outlined in these application notes, researchers can successfully implement this technique to advance their understanding of enzyme function and to facilitate drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Aggregation with C12E8 Micelles
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting protein aggregation issues when using the non-ionic detergent Octaethylene Glycol Monododecyl Ether (C12E8).
Frequently Asked Questions (FAQs)
Q1: What is C12E8 and why is it used for protein stabilization?
C12E8 (Octaethylene Glycol Monododecyl Ether) is a non-ionic detergent commonly used for solubilizing and stabilizing membrane-bound proteins in their native state.[1] Its utility stems from its ability to form micelles in aqueous solutions. These micelles have a hydrophobic core that can shield the exposed hydrophobic regions of proteins, preventing the intermolecular interactions that lead to aggregation.[2] The hydrophilic outer shell of the micelle ensures the protein-detergent complex remains soluble in the buffer.[3]
Q2: What are the key properties of C12E8 I should be aware of?
Understanding the physicochemical properties of C12E8 is crucial for designing effective experiments. The most important parameter is the Critical Micelle Concentration (CMC), which is the concentration at which C12E8 monomers begin to self-assemble into micelles. For effective protein stabilization, the C12E8 concentration in your buffer must be kept above its CMC.
Table 1: Physicochemical Properties of C12E8
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 538.75 g/mol | [1] |
| Critical Micelle Concentration (CMC) | ~0.09-0.11 mM (in buffer) | [1][4] |
| Aggregation Number | ~90-123 | [1][4] |
| Form | Solid | [1] |
| Solubility | Soluble in water |[1] |
Note: The CMC can be influenced by buffer conditions such as pH, ionic strength, and temperature.
Q3: My protein is still aggregating even in the presence of C12E8. What are the likely causes and solutions?
This is a common issue that can arise from several factors. A systematic approach to troubleshooting is often the most effective.
// Nodes start [label="Protein Aggregation\nObserved with C12E8", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_conc [label="Is C12E8 concentration\n> 2x CMC and sufficient\nfor protein concentration?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; check_buffer [label="Are buffer conditions\n(pH, salt) optimal?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; check_purity [label="Is the protein sample\npure and monomeric\nbefore adding C12E8?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; increase_c12e8 [label="Increase C12E8\nConcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_buffer [label="Optimize Buffer\n(pH, Salt, Additives)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pre_purify [label="Improve Initial Purification\n(e.g., SEC before C12E8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; consider_alt [label="Consider Alternative\nDetergents", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution [label="Protein Stabilized", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> check_conc [color="#5F6368"]; check_conc -> increase_c12e8 [label="No", color="#EA4335"]; increase_c12e8 -> solution [color="#34A853"]; check_conc -> check_buffer [label="Yes", color="#34A853"]; check_buffer -> optimize_buffer [label="No", color="#EA4335"]; optimize_buffer -> solution [color="#34A853"]; check_buffer -> check_purity [label="Yes", color="#34A853"]; check_purity -> pre_purify [label="No", color="#EA4335"]; pre_purify -> solution [color="#34A853"]; check_purity -> consider_alt [label="Yes", color="#34A853"]; } ndot
Table 2: Troubleshooting Guide for Persistent Aggregation
| Potential Cause | Recommended Solution |
|---|---|
| Insufficient Detergent Concentration | The C12E8 concentration may be below the CMC or too low relative to the protein concentration, leading to multiple protein molecules per micelle.[5] Solution: Increase the C12E8 concentration. A good starting point is 2-5 times the CMC. For high protein concentrations, a higher detergent-to-protein ratio may be necessary. |
| Suboptimal Buffer Conditions | The buffer's pH or ionic strength may be promoting aggregation. Proteins are often least soluble at their isoelectric point (pI).[6] Solution: Adjust the buffer pH to be at least one unit away from the protein's pI.[6][7] Experiment with different salt concentrations (e.g., 50-500 mM NaCl) to screen for optimal ionic strength.[6][7] |
| Presence of Other Destabilizing Factors | Aggregation might be caused by oxidation of cysteine residues or temperature instability. Solution: Add a reducing agent like DTT or TCEP (1-5 mM) to your buffers.[6] Ensure all steps are performed at a suitable temperature, typically 4°C, unless your protein is cold-sensitive.[6][7] |
| C12E8 is Not the Right Detergent | C12E8 may not be the optimal detergent for stabilizing your specific protein. Solution: Screen a panel of different non-ionic or zwitterionic detergents (e.g., DDM, LDAO, CHAPS) to find one that is more effective.[5] |
Q4: How do I determine the optimal C12E8 concentration for my protein?
The ideal concentration is protein-dependent. A detergent titration experiment is the best way to determine the minimum concentration of C12E8 required to maintain your protein in a monodisperse, stable state. Techniques like Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC), or Fluorescence Correlation Spectroscopy (FCS) can be used.[5][8]
Q5: Is C12E8 compatible with my downstream applications?
Detergents can interfere with certain downstream applications.[9]
-
Mass Spectrometry: Detergents can suppress ionization. Removal is often necessary.[10]
-
ELISA/Immunoassays: Detergents can disrupt antibody-antigen interactions.[10]
-
Chromatography: While compatible with SEC and IEX, high detergent concentrations can affect column performance and may need to be managed.[11]
-
Crystallography: The presence of large micelles can hinder crystal formation. Detergent concentration must be carefully optimized.
Q6: How can I remove C12E8 from my protein sample?
If C12E8 interferes with a downstream application, it must be removed. The choice of method depends on the detergent's properties and your protein's stability.
-
Dialysis/Diafiltration: Effective for detergents with a high CMC, as it removes monomers that are in equilibrium with micelles.[12] Diluting the sample below the CMC will improve removal efficiency.[12]
-
Size Exclusion Chromatography (SEC): Separates the larger protein from the smaller detergent monomers.[10][12] The column buffer should not contain any detergent.
-
Detergent Removal Resins: Affinity resins or spin columns can specifically bind and remove detergent molecules with high efficiency.[9]
-
Ion-Exchange Chromatography (IEX): Can be used to separate a charged protein from a neutral detergent like C12E8.[10]
Experimental Protocols & Workflows
General Experimental Workflow for Protein Solubilization with C12E8
The following workflow outlines the key steps for preparing a protein sample using C12E8 to prevent aggregation.
// Nodes prep_protein [label="Prepare Monomeric\nProtein Stock", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_c12e8 [label="Prepare C12E8\nStock Solution\n(e.g., 10% w/v)", fillcolor="#F1F3F4", fontcolor="#202124"]; calc_vol [label="Calculate Required\nC12E8 Volume for\nFinal Concentration > CMC", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="Add C12E8 to Protein\nSolution Dropwise\nwhile Gently Mixing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate Sample\n(e.g., 30 min at 4°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; clarify [label="Clarify by Centrifugation\n(e.g., 14,000 x g, 10 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Stability\n(DLS, SEC, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep_protein -> calc_vol; prep_c12e8 -> calc_vol; calc_vol -> mix; mix -> incubate; incubate -> clarify; clarify -> analyze; } ndot
Protocol: Detergent Titration using Dynamic Light Scattering (DLS)
This protocol allows you to determine the minimum C12E8 concentration needed to prevent aggregation and achieve a monodisperse sample.
-
Prepare Protein Sample:
-
Start with a purified protein sample that is known to be monomeric, as confirmed by SEC.
-
Prepare a stock solution of your protein at a known concentration (e.g., 1 mg/mL) in your final assay buffer without any detergent.
-
-
Prepare C12E8 Stock:
-
Prepare a concentrated stock solution of C12E8 (e.g., 10% w/v) in the same assay buffer.
-
-
Set up Titration Series:
-
In a series of microcentrifuge tubes or a 96-well plate, prepare samples containing a fixed concentration of your protein and varying final concentrations of C12E8.
-
The C12E8 concentrations should bracket the CMC (e.g., ranging from 0.01 mM to 5 mM). Include a "no detergent" control.
-
-
Incubation:
-
Incubate the samples for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 4°C or room temperature) to allow equilibrium to be reached.
-
-
DLS Measurement:
-
Before measurement, centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet any large, insoluble aggregates.
-
Carefully transfer the supernatant to a clean cuvette.
-
Measure the particle size distribution and polydispersity index (PDI) for each sample using a DLS instrument.
-
-
Data Analysis:
-
Plot the average particle radius (hydrodynamic radius) and the PDI as a function of C12E8 concentration.
-
Interpretation: You should observe a decrease in the average particle size and PDI as the C12E8 concentration increases. The optimal concentration is the lowest one that yields a minimal, stable particle size and a low PDI (typically <0.25), indicating a homogenous, monodisperse sample.
-
// Relationships P -> PC [label=" + Micelle\n(>CMC)", color="#4285F4"]; M -> Mic [label=" Self-assembles\n(at CMC)", style=dashed, color="#5F6368"]; } ndot
References
- 1. C12E8 Constituent of ATLAS G2127 and LUBROL PX. Non-ionic detergent useful for solubilization of membrane-bound proteins in their native state. Aggregation number: 123; HLB number: 13.1. | 3055-98-9 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anatrace.com [anatrace.com]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy: aggregation of a lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel Surfactant Compatibility with Downstream Protein Bioprocesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Optimizing the detergent-to-protein ratio for C12E8 in membrane protein stabilization.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the detergent-to-protein ratio of Octaethylene Glycol Monododecyl Ether (C12E8) in membrane protein stabilization.
Frequently Asked Questions (FAQs)
Q1: What is C12E8 and why is it used for membrane protein stabilization?
A1: C12E8 (Octaethylene Glycol Monododecyl Ether) is a non-ionic detergent commonly used for solubilizing and stabilizing membrane-bound proteins in their native state. Its non-ionic nature makes it gentler than ionic detergents like SDS, helping to preserve the protein's structure and function.[1] It is particularly useful for structural studies as it tends to form small, uniform micelles.[2]
Q2: What are the key physicochemical properties of C12E8?
A2: Understanding the properties of C12E8 is crucial for designing experiments. Key parameters include the Critical Micelle Concentration (CMC) and the aggregation number. The CMC is the minimum concentration at which detergent molecules form micelles, which is essential for solubilizing membrane proteins.[2][3]
| Property | Value | Conditions | Reference |
| Molecular Weight | 538.75 g/mol | ||
| Critical Micelle Concentration (CMC) | ~0.09 mM (0.0048%) - 110 µM | Varies with buffer conditions (e.g., ionic strength, pH, temperature) | [4] |
| Aggregation Number | 90 - 123 | Varies with buffer conditions | [4] |
| HLB Number | 13.1 |
Q3: What is the recommended starting concentration for C12E8?
A3: A general guideline is to use a detergent concentration that is at least two to five times the CMC.[1][2] For initial solubilization, a detergent-to-protein weight ratio of at least 4:1 is often recommended.[1] However, the optimal concentration is protein-dependent and should be determined empirically through a concentration series.[1][3]
Q4: How can I remove C12E8 after purification for downstream applications?
A4: Since C12E8 has a relatively low CMC, its removal can be challenging.[5] Methods for detergent removal include dialysis, size-exclusion chromatography, and the use of hydrophobic adsorbent resins.[5][6][7] For detergents with low CMCs like C12E8, dialysis against a solution containing a detergent with a smaller micelle size (e.g., CHAPS) can facilitate removal by forming mixed micelles.[5]
Troubleshooting Guide
Issue 1: My membrane protein aggregates after solubilization with C12E8.
-
Possible Cause: The detergent concentration may be too low, falling below the CMC during purification steps, or insufficient to maintain a stable protein-detergent complex.[1][8]
-
Possible Cause: The buffer conditions (pH, ionic strength) may not be optimal for your specific protein's stability.
-
Possible Cause: The protein may be inherently unstable in C12E8.
Issue 2: The yield of my solubilized membrane protein is low.
-
Possible Cause: Inefficient extraction from the cell membrane.
-
Solution: Optimize the solubilization time and temperature. While many protocols recommend 4°C to preserve protein integrity, some proteins may require a slightly higher temperature (e.g., room temperature) for efficient extraction.[11] Also, ensure sufficient incubation time (e.g., 1-3 hours or even overnight) with gentle agitation.[3][11]
-
-
Possible Cause: The detergent-to-protein ratio is not optimal.
Issue 3: My membrane protein loses its function after purification with C12E8.
-
Possible Cause: Essential lipids required for protein function have been stripped away during solubilization and purification.[10]
-
Solution: Supplement your buffers with lipids that are known to be important for your protein's function.[10] Alternatively, consider using milder extraction conditions or a different detergent that is less delipidating.
-
-
Possible Cause: The detergent itself is interfering with the protein's activity.
-
Solution: It may be necessary to exchange C12E8 for a different detergent that is more compatible with your protein's function for downstream assays.[3]
-
Experimental Protocols
Protocol: Optimizing the Detergent-to-Protein Ratio for Membrane Protein Solubilization
This protocol outlines a general workflow for determining the optimal C12E8-to-protein ratio for solubilizing a target membrane protein.
-
Membrane Preparation:
-
Harvest cells expressing the target membrane protein.
-
Lyse the cells using a suitable mechanical method (e.g., sonication, French press) in a detergent-free buffer containing protease inhibitors.
-
Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[12]
-
Wash the membrane pellet with a high-salt buffer to remove peripheral proteins.
-
Resuspend the membrane pellet in a suitable buffer to a known protein concentration (e.g., 5-10 mg/mL).
-
-
Detergent Titration:
-
Set up a series of small-scale solubilization reactions with varying C12E8 concentrations. A good starting range is typically from 0.1% to 2.0% (w/v).
-
Alternatively, test a range of detergent-to-protein weight ratios (e.g., 2:1, 4:1, 10:1, 20:1).
-
Incubate the mixtures for a set time (e.g., 1 hour) at a constant temperature (e.g., 4°C) with gentle agitation.
-
-
Analysis of Solubilization Efficiency:
-
Centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet unsolubilized material.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the amount of solubilized target protein at each detergent concentration.
-
-
Assessment of Protein Stability and Function:
-
For the conditions that show good solubilization, assess the stability of the protein in the supernatant. This can be done using techniques like size-exclusion chromatography (to check for aggregation) or thermal shift assays.
-
If a functional assay is available, test the activity of the solubilized protein to ensure that it remains functional.
-
-
Selection of Optimal Ratio:
-
Choose the lowest C12E8 concentration that provides the best balance of high solubilization efficiency, protein stability, and preserved function.
-
Visualizations
Caption: Workflow for optimizing the C12E8-to-protein ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 4. Anatrace.com [anatrace.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. leniobio.com [leniobio.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Managing Octaethylene Glycol Monodecyl Ether (C10E8) Interference in Bradford Protein Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the interference of the non-ionic detergent Octaethylene glycol monodecyl ether (C10E8) in Bradford protein assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound (C10E8) interfere with the Bradford protein assay?
A1: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which leads to a shift in the dye's maximum absorbance from 465 nm to 595 nm. Non-ionic detergents like C10E8 can interfere with this process in several ways:
-
Detergent-Dye Interactions: The detergent molecules can directly interact with the Coomassie dye, causing a color change even in the absence of protein. This leads to a high background signal and an overestimation of the protein concentration.
-
Detergent-Protein Interactions: C10E8 can bind to proteins, potentially masking the sites where the Coomassie dye would normally bind. This can lead to an underestimation of the protein concentration.
-
Shifting pH: The presence of detergents can sometimes alter the pH of the assay solution, which can affect the color development of the dye and the accuracy of the results.[1]
Q2: At what concentration does C10E8 typically start to interfere with the standard Bradford assay?
Q3: What are the primary methods to overcome C10E8 interference in my Bradford assay?
A3: There are three main strategies to manage interference from C10E8:
-
Sample Dilution: If the protein concentration is high enough, diluting the sample can lower the C10E8 concentration to a non-interfering level.
-
Detergent Removal: The detergent can be removed from the protein sample prior to the assay using techniques like protein precipitation.
-
Use of a Detergent-Compatible Assay: Several commercially available Bradford assay kits are formulated to be compatible with a range of detergents.
Q4: Are there alternative protein assays that are less sensitive to C10E8?
A4: Yes, some other protein quantification methods are known to be more tolerant to detergents. The Bicinchoninic Acid (BCA) assay and the Lowry assay are common alternatives. However, these assays can be sensitive to other substances, such as reducing agents, which may be present in your sample buffer.[3] It is important to check the compatibility of your entire buffer system with any protein assay you choose.
Troubleshooting Guide
Problem: High background absorbance in my blank (C10E8-containing buffer without protein).
| Possible Cause | Solution |
| C10E8 concentration is too high. | 1. Dilute your sample to reduce the final C10E8 concentration. 2. Perform a detergent standard curve to determine the concentration at which interference becomes significant. 3. Use a detergent-compatible Bradford assay kit. |
| Contamination of reagents or labware with other detergents. | Ensure all tubes and pipette tips are detergent-free. Use dedicated labware for protein assays. |
Problem: Inconsistent or non-linear standard curve when using protein standards in C10E8-containing buffer.
| Possible Cause | Solution |
| C10E8 is interfering with the protein-dye interaction. | 1. Remove C10E8 from your protein standards and samples using a precipitation protocol. 2. Switch to a detergent-compatible Bradford assay. These kits often do not require the standards to be prepared in the same detergent-containing buffer as the samples.[3] |
| Protein standards are not stable in the C10E8-containing buffer. | Prepare fresh protein standards immediately before use. |
Problem: Protein concentration appears to be lower than expected.
| Possible Cause | Solution |
| C10E8 is masking protein binding sites for the Coomassie dye. | 1. Try a detergent-compatible assay, as their proprietary formulations are designed to overcome this issue. 2. Consider an alternative protein assay method like the BCA assay, after confirming buffer compatibility. |
| Incomplete resolubilization of protein after precipitation. | Ensure the protein pellet is fully dissolved in the resuspension buffer. Gentle vortexing and incubation may be necessary. |
Quantitative Data on Detergent Compatibility
The following table summarizes the compatibility of various Bradford assay kits with common non-ionic detergents. While C10E8 is not explicitly listed, the data for Triton X-100 can serve as a useful reference point due to its structural similarities.
| Assay Kit | Detergent | Max Compatible Concentration (%) |
| Standard Bradford Assay | Triton X-100 | ~0.008% |
| Pierce Detergent Compatible Bradford Assay | Triton X-100 | up to 1% or higher |
| Bio-Rad Quick Start™ Bradford Protein Assay | Triton X-100 | 0.1% |
| APExBIO Detergent Compatible Bradford Protein Assay Kit | Triton X-100, Tween 20, NP-40, Brij35 | 1% |
Note: The compatibility of a specific detergent should always be confirmed experimentally for your particular assay conditions.
Experimental Protocols
Protocol 1: Acetone (B3395972) Precipitation for C10E8 Removal
This protocol is designed to remove C10E8 from a protein sample, allowing for analysis with a standard Bradford assay.
Materials:
-
Protein sample containing C10E8
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge (capable of 13,000-15,000 x g)
-
Bradford assay compatible buffer for resuspension (e.g., PBS)
Procedure:
-
Place your protein sample in a microcentrifuge tube.
-
Add four times the sample volume of ice-cold acetone to the tube.
-
Vortex the tube briefly to mix.
-
Incubate the mixture at -20°C for 60 minutes to allow for protein precipitation.
-
Centrifuge the tube at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully decant and discard the supernatant, which contains the C10E8.
-
Allow the protein pellet to air dry for approximately 30 minutes at room temperature to evaporate any residual acetone.
-
Resuspend the protein pellet in a known volume of a Bradford assay compatible buffer.
-
Proceed with your standard Bradford protein assay protocol.
Protocol 2: Using a Detergent-Compatible Bradford Assay
This protocol provides a general workflow for using a commercially available detergent-compatible Bradford assay kit. Always refer to the manufacturer's specific instructions for your chosen kit.
Materials:
-
Protein sample containing C10E8
-
Detergent-Compatible Bradford Assay Reagent
-
Protein standard (e.g., BSA)
-
Spectrophotometer or microplate reader
-
Cuvettes or microplate
Procedure:
-
Prepare a series of protein standards by diluting the stock protein standard in a detergent-free buffer.
-
Pipette your unknown protein samples and protein standards into separate tubes or wells of a microplate.
-
Add the Detergent-Compatible Bradford Assay Reagent to each tube or well.
-
Mix the contents thoroughly.
-
Incubate at room temperature for the time specified by the manufacturer (typically 5-10 minutes).
-
Measure the absorbance at 595 nm.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of your unknown samples from the standard curve.
Visualizations
Caption: Troubleshooting workflow for managing C10E8 interference.
Caption: Experimental workflow for managing C10E8 interference.
References
Strategies to improve the stability of membrane proteins solubilized in C12E8.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of membrane proteins solubilized in Octaethylene glycol monododecyl ether (C12E8).
Frequently Asked Questions (FAQs)
Q1: What is C12E8 and why is it used for membrane protein studies?
A1: C12E8, also known as Octaethylene glycol monododecyl ether, is a non-ionic detergent widely used for solubilizing membrane-bound proteins in their native state.[1] Its popularity stems from its ability to effectively disrupt the lipid bilayer and form micelles that shield the hydrophobic regions of the protein from the aqueous environment, often preserving the protein's structural integrity and function.[1]
Q2: What are the key physicochemical properties of C12E8 I should be aware of?
A2: Understanding the properties of C12E8 is crucial for optimizing your experiments. Key parameters include its Critical Micelle Concentration (CMC) and aggregation number, which can vary based on buffer conditions like temperature and ionic strength.[2][3]
Q3: My protein is active immediately after solubilization in C12E8 but loses activity over time. What could be the cause?
A3: This is a common issue and can be attributed to several factors. The detergent micelle may not perfectly mimic the native lipid bilayer, leading to gradual denaturation.[4] Another reason could be the loss of essential lipids that are crucial for the protein's stability and function.[4][5]
Q4: Can I combine C12E8 with other detergents or additives?
A4: Yes, using a combination of detergents or supplementing with additives is a common strategy to improve stability.[6][7] For instance, mixing C12E8 with milder detergents or adding lipids and cholesterol can create a more native-like environment for the protein.[8][9]
Q5: How can I assess the stability of my membrane protein in C12E8?
A5: A widely used method is the Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF).[10][11] This technique measures the change in the protein's melting temperature (Tm) in the presence of different additives or buffer conditions, providing a quantitative measure of stability.[10][12]
Troubleshooting Guide
This guide addresses common problems encountered when working with membrane proteins solubilized in C12E8 and provides actionable solutions.
Issue 1: Low Protein Yield After Solubilization
-
Possible Cause: Inefficient solubilization due to suboptimal C12E8 concentration.
-
Solution: Ensure the C12E8 concentration is above its Critical Micelle Concentration (CMC) in all buffers. A good starting point is to screen a range of C12E8 concentrations (e.g., 0.5% to 2.0% w/v).[7]
-
-
Possible Cause: Inadequate incubation time or temperature.
-
Solution: Optimize the solubilization time and temperature. While 4°C is a common starting point to minimize proteolysis, some proteins may require higher temperatures for efficient extraction.[7]
-
Issue 2: Protein Aggregation After Purification
-
Possible Cause: Detergent concentration has fallen below the CMC during purification steps.
-
Solution: Maintain the C12E8 concentration above the CMC in all wash and elution buffers during chromatography.[13]
-
-
Possible Cause: The protein is inherently unstable in C12E8 alone.
Issue 3: Loss of Protein Function
-
Possible Cause: C12E8 is stripping away essential lipids required for protein activity.[4][5]
-
Possible Cause: The protein's conformation is not stable in the C12E8 micelle.
Quantitative Data Summary
The following tables summarize key quantitative data for C12E8 and the impact of additives on membrane protein stability.
Table 1: Physicochemical Properties of C12E8
| Property | Value | Significance in Protein Solubilization |
| Molecular Weight | 538.75 g/mol | Affects calculations for molar concentrations. |
| Critical Micelle Concentration (CMC) | ~0.09 - 0.11 mM | The concentration above which micelles form, essential for solubilization.[3] |
| Aggregation Number | ~90 - 123 | The number of detergent molecules in a single micelle, influencing micelle size.[3] |
| Hydrophile-Lipophile Balance (HLB) | 13.1 | Indicates its suitability for solubilizing membrane proteins in aqueous solutions. |
Table 2: Effect of Additives on Membrane Protein Thermal Stability (Tm)
| Additive | Concentration | Change in Tm (°C) | Protein Example | Reference |
| Glycerol | 10% (v/v) | +2 to +5 | General observation | [4] |
| Cholesterol | 0.1% (w/v) | +3 to +8 | GPCRs | [8][9] |
| Asolectin (Soybean Lipids) | 0.5 mg/mL | +4 | Ca2+-ATPase | [4] |
| Specific Phospholipids (e.g., DOPC) | 0.2 mg/mL | +2 to +6 | Various transporters | [4] |
Note: The exact change in Tm is protein-dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Membrane Proteins
This protocol outlines a general procedure for assessing the thermal stability of a membrane protein in C12E8 using a fluorescent dye that binds to exposed hydrophobic regions upon unfolding.
-
Preparation of Protein-Detergent Complex:
-
Purify the membrane protein of interest in a buffer containing C12E8 at a concentration at least 2-fold above its CMC.
-
Adjust the final protein concentration to 0.1-0.2 mg/mL.
-
-
Preparation of Assay Plate:
-
In a 96-well or 384-well PCR plate, add your protein-detergent complex to each well.
-
Add the different additives to be screened (e.g., lipids, salts, glycerol) at various concentrations. Include a no-additive control.
-
Add the fluorescent dye (e.g., SYPRO Orange) to a final concentration of 5x.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR machine.
-
Set up a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence at the appropriate excitation and emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.
-
An increase in Tm in the presence of an additive indicates stabilization.[11][12]
-
Protocol 2: Reconstitution of a C12E8-Solubilized Protein into Liposomes
This protocol describes the removal of C12E8 to reconstitute a membrane protein into a lipid bilayer, which is often required for functional assays.
-
Liposome Preparation:
-
Prepare a lipid film by drying down a solution of desired lipids (e.g., POPC, POPE, POPG in a 3:1:1 ratio) under a stream of nitrogen.
-
Hydrate the lipid film in a suitable buffer to form multilamellar vesicles (MLVs).
-
Create small unilamellar vesicles (SUVs) by sonication or extrusion.
-
-
Formation of Protein-Lipid-Detergent Micelles:
-
Mix the purified protein-C12E8 complex with the prepared liposomes at a desired protein-to-lipid ratio.
-
Incubate the mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Detergent Removal:
-
Add detergent-adsorbing beads (e.g., Bio-Beads) to the mixture to gradually remove C12E8.[17]
-
Incubate with gentle rotation at 4°C. The incubation time depends on the initial detergent concentration and the amount of beads. Multiple changes of beads may be necessary.
-
-
Proteoliposome Recovery:
-
After detergent removal, the proteoliposomes (liposomes with the incorporated protein) can be collected by ultracentrifugation.
-
Resuspend the proteoliposome pellet in the desired buffer for downstream applications.
-
Visualizations
Caption: A workflow for troubleshooting the instability of membrane proteins solubilized in C12E8.
Caption: The role of additives in creating a more stable environment for membrane proteins in detergent.
Caption: A typical experimental workflow for the purification and stabilization of a membrane protein.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anatrace.com [anatrace.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipid environment of membrane proteins in cryo-EM based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. betalifesci.com [betalifesci.com]
- 7. benchchem.com [benchchem.com]
- 8. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 9. Control of lipid membrane stability by cholesterol content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. The influence of cholesterol on membrane protein structure, function, and dynamics studied by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Study of membrane proteins - available tools in our blog [lubio.ch]
- 17. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing the Impact of C12E8 on Enzyme Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the impact of the non-ionic detergent, octaethylene glycol monododecyl ether (C12E8), on enzyme activity in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is C12E8 and why is it used in enzyme assays?
A1: C12E8 (Octaethylene glycol monododecyl ether) is a non-ionic detergent. Non-ionic detergents are generally considered mild and less likely to denature proteins compared to ionic detergents. It is often used to solubilize membrane-associated enzymes, prevent non-specific binding of enzymes to reaction vessels, and keep hydrophobic substrates in solution.
Q2: How can C12E8 interfere with my enzyme assay?
A2: C12E8 can interfere with enzyme assays in several ways:
-
Direct enzyme inhibition or activation: It can bind to the enzyme and alter its conformation, leading to a decrease or increase in activity.
-
Substrate sequestration: At concentrations above its critical micelle concentration (CMC), C12E8 forms micelles that can trap the substrate, making it unavailable to the enzyme.
-
Interference with detection methods: C12E8 can sometimes interfere with spectrophotometric or fluorometric readings, leading to inaccurate results.
-
Disruption of protein-protein interactions: For enzymes that function as complexes, C12E8 can cause dissociation of subunits.[1]
Q3: What is the Critical Micelle Concentration (CMC) of C12E8 and why is it important?
A3: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form aggregates called micelles. The CMC of C12E8 is approximately 7.48 x 10⁻⁵ M in water at 25°C, but this value can be influenced by temperature and the presence of other molecules in the buffer.[2] For solubilizing membrane proteins, the C12E8 concentration should be above the CMC. For assays with soluble proteins, using a concentration below the CMC may be sufficient to prevent non-specific binding without causing micellar interference.
Q4: Does temperature affect the CMC of C12E8?
A4: Yes, temperature can affect the CMC of non-ionic detergents like C12E8. For some similar non-ionic surfactants, the CMC first decreases with increasing temperature and then increases, often with a minimum around 50°C. It is advisable to consider the experimental temperature when deciding on the C12E8 concentration.
Troubleshooting Guide
This guide addresses common issues encountered when using C12E8 in biochemical assays.
Issue 1: Lower than expected enzyme activity.
| Possible Cause | Troubleshooting Steps |
| Direct enzyme inhibition | 1. Decrease C12E8 concentration: Perform a dose-response experiment to find the lowest effective concentration of C12E8. 2. Test alternative non-ionic detergents: Consider detergents like Triton X-100, Tween-20, or n-octylglucoside. |
| Substrate sequestration in micelles | 1. Lower C12E8 concentration: If possible, work below the CMC. 2. Increase substrate concentration: This may overcome the sequestration effect, but be mindful of potential substrate inhibition. |
| Enzyme denaturation | 1. Use a milder detergent: If C12E8 is suspected to be too harsh for your specific enzyme. 2. Optimize buffer conditions: Ensure pH and ionic strength are optimal for your enzyme's stability in the presence of the detergent. |
Issue 2: Higher than expected enzyme activity.
| Possible Cause | Troubleshooting Steps |
| Direct enzyme activation | 1. Confirm the effect: Repeat the assay with and without C12E8 to verify the activating effect. 2. Characterize the activation: If the activation is consistent, it may be a property of your enzyme in the presence of C12E8. Report this in your findings. |
| Interference with detection | 1. Run a "no enzyme" control: Include a control with buffer, substrate, and C12E8 to see if the detergent itself is generating a signal. 2. Check for spectrophotometric interference: Scan the absorbance spectrum of C12E8 in your assay buffer to identify any potential overlap with your substrate or product absorbance. |
Issue 3: High variability in results.
| Possible Cause | Troubleshooting Steps |
| Incomplete solubilization of enzyme or substrate | 1. Ensure adequate mixing: Vortex samples thoroughly after adding C12E8. 2. Optimize C12E8 concentration: For membrane proteins, ensure the concentration is above the CMC. |
| Precipitation of enzyme or substrate during the assay | 1. Visual inspection: Check for any turbidity or precipitate in your assay wells. 2. Adjust buffer conditions: Optimize pH and ionic strength to improve solubility. |
Quantitative Data on C12E8 Impact
The effect of C12E8 is highly dependent on the specific enzyme and assay conditions. Below are some examples from the literature.
Table 1: Effect of C12E8 on ATPase Activity
| Enzyme | C12E8 Concentration | Observed Effect | Reference |
| Na+/K+-ATPase | 0.1 to 5 mg/ml | Induced dissociation of the enzyme complex. | [1] |
| (Na+ + K+)-ATPase | C12E8/protein weight ratio > 4 | Onset of enzyme inactivation. | |
| Spf1p | ~0.25% (w/w) | Maximal (~10-fold) increase in ATPase activity. |
Table 2: Effect of C12E8 on Lipoxygenase Activity
| Enzyme | C12E8 Concentration | Observed Effect | Reference |
| Potato and Soybean Lipoxygenase | Not specified | No interference with UV-absorption measurement of the product and no observed side effects on the enzyme. Vmax was independent of mixed micelle concentration. | [3] |
Note: For other enzyme classes such as kinases, proteases, and phosphatases, specific quantitative data on the impact of C12E8 is limited in the literature. It is crucial to empirically determine the optimal C12E8 concentration for your specific enzyme and assay.
Experimental Protocols
Protocol 1: Detergent Removal by Protein Precipitation (TCA/Acetone)
This protocol is suitable for removing C12E8 and concentrating the protein sample. Caution: This method can lead to protein denaturation.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Ice-cold acetone (B3395972)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
To your protein sample in a microcentrifuge tube, add 100% TCA to a final concentration of 10-20%.
-
Vortex briefly and incubate on ice for 30 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully aspirate and discard the supernatant, which contains the C12E8.
-
Wash the pellet by adding 200 µL of ice-cold acetone. This helps to remove residual TCA.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Discard the acetone and repeat the wash step.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a suitable buffer for your downstream enzyme assay.
Protocol 2: Detergent Removal by Size-Exclusion Chromatography (Spin Column)
This method is gentler than precipitation and is effective for buffer exchange and removing small molecules like detergent monomers.
Materials:
-
Pre-packed size-exclusion spin column (e.g., Bio-Spin 6 columns)
-
Assay buffer (detergent-free)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This usually involves removing the storage buffer by centrifugation.
-
Equilibrate the column with your detergent-free assay buffer. This is typically done by adding the buffer to the column and centrifuging. Repeat this step 2-3 times.
-
Place the equilibrated spin column into a clean collection tube.
-
Slowly apply your protein sample containing C12E8 to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's protocol (e.g., 1,000 x g for 4 minutes).
-
The purified protein will be in the collection tube, while the C12E8 monomers will be retained in the column resin.
Visualizations
References
Technical Support Center: Crystallization of Membrane Proteins with C12E8
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the detergent octaethylene glycol monododecyl ether (C12E8) in the crystallization of membrane proteins.
Frequently Asked Questions (FAQs)
Q1: What is C12E8 and why is it used for membrane protein crystallization?
A1: C12E8, or octaethylene glycol monododecyl ether, is a non-ionic detergent commonly used for solubilizing and purifying membrane proteins for structural studies.[1] Its popularity stems from its effectiveness in extracting proteins from the cell membrane while often maintaining their structural integrity.[1]
Q2: What are the common problems encountered when using C12E8 for crystallization?
A2: Common issues include protein aggregation, phase separation, and difficulty in obtaining well-diffracting crystals. These problems can arise from the physicochemical properties of C12E8, its concentration, and its interaction with the specific membrane protein and crystallization conditions.
Q3: What is the Critical Micelle Concentration (CMC) of C12E8 and why is it important?
A3: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles. For C12E8, the CMC is approximately 0.09 mM (0.005% w/v).[2] Operating above the CMC is crucial for keeping the membrane protein solubilized. However, excessively high detergent concentrations can hinder crystallization by increasing the size of the protein-detergent complex and promoting phase separation.[2]
Q4: Can temperature fluctuations affect my crystallization experiments with C12E8?
A4: Yes, temperature can significantly impact the phase behavior of detergents and protein solubility.[3] For some non-ionic detergents, temperature changes can induce phase separation.[4] It is crucial to maintain a stable temperature during crystallization experiments unless temperature is being used as a specific variable for optimization.
Troubleshooting Guides
Issue 1: Protein Aggregation or Precipitation in C12E8
Symptoms:
-
Visible protein precipitation after purification or during concentration.
-
A broad or aggregated peak during size-exclusion chromatography (SEC).
-
Poor crystal formation, often resulting in amorphous precipitate.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Detergent Concentration | Ensure the C12E8 concentration is above its CMC (0.09 mM) in all buffers.[1] However, if aggregation occurs at high protein concentrations, try reducing the C12E8 concentration closer to the CMC during the final purification steps and crystallization setup.[5] |
| Protein Instability in C12E8 | The inherent properties of your protein may not be compatible with C12E8. Consider performing a detergent screen to identify a more suitable detergent.[6] |
| Buffer Conditions | Optimize the pH of your buffer to be at least one pH unit away from the protein's isoelectric point (pI). Adjust the ionic strength by screening different salt concentrations (e.g., 50 mM to 500 mM NaCl).[7] |
| Hydrophobic Interactions | Additives can help to mitigate non-specific hydrophobic interactions. Screen for the effect of: Glycerol: (5-20% v/v) can increase solvent viscosity and stabilize proteins.[8]Arginine: (50-500 mM) can suppress aggregation by interacting with hydrophobic patches.[9]Small amphiphiles or other non-denaturing detergents at low concentrations. [10] |
| Oxidation of Cysteine Residues | If your protein has exposed cysteine residues, add a reducing agent like DTT or TCEP (1-5 mM) to your buffers to prevent the formation of disulfide-linked aggregates.[10] |
Troubleshooting Workflow for Protein Aggregation in C12E8
Caption: A stepwise guide to troubleshooting protein aggregation when using C12E8.
Issue 2: Phase Separation in Crystallization Drops
Symptoms:
-
The crystallization drop turns cloudy or opaque, separating into two distinct liquid phases.
-
Crystals, if they form, are often small, poorly formed, and grow at the interface of the two phases.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Detergent and/or Precipitant Concentration | This is a common cause of phase separation.[4] Systematically reduce the concentration of both the precipitant (e.g., PEG) and C12E8 in your crystallization trials. |
| Temperature Sensitivity | The phase behavior of some detergents is temperature-dependent.[4] If you are incubating at room temperature, try setting up trays at 4°C, and vice versa. Ensure the temperature is stable throughout the experiment. |
| Specific Protein-Detergent-Precipitant Interactions | Certain combinations of protein, detergent, and precipitant are more prone to phase separation. Try screening a wider range of precipitants, including salts and different molecular weight PEGs. |
| Additives to Modify Phase Behavior | Small molecule additives can sometimes prevent phase separation. Consider adding: Glycerol: Can alter the solvent properties and may prevent phase separation.Small Amphiphiles: Additives like 1,2,3-heptanetriol (B24924) can sometimes modulate micelle properties and prevent phase separation. |
| Alternative Crystallization Method | If phase separation persists, consider switching to a different crystallization method, such as Lipidic Cubic Phase (LCP), which provides a different environment for the membrane protein.[9] |
Decision Tree for Addressing Phase Separation
Caption: A decision-making workflow for tackling phase separation in C12E8-based crystallization.
Data Presentation
Table 1: Comparison of Physicochemical Properties of Common Detergents for Membrane Protein Crystallization
| Detergent | Chemical Class | CMC (mM) | Micelle Molecular Weight (kDa) | Aggregation Number |
| C12E8 | Polyoxyethylene Glycol Ether | 0.09[2] | ~66[2] | 90-120[11] |
| DDM | Alkyl Maltoside | 0.17[2] | 65-70[2] | ~140[12] |
| LDAO | Amine Oxide | 1-2[2] | ~21.5[2] | ~76[2] |
| OG | Alkyl Glucoside | 20-25[13] | ~25[2] | 27-100[14] |
Note: CMC and aggregation numbers can be influenced by buffer conditions such as ionic strength and temperature.
Experimental Protocols
Protocol 1: Detergent Screening via Fluorescence-Detection Size-Exclusion Chromatography (FSEC)
This protocol is designed to rapidly assess the stability of a GFP-tagged membrane protein in various detergents as an alternative to C12E8.
Materials:
-
Purified GFP-tagged membrane protein in C12E8.
-
A panel of alternative detergents (e.g., DDM, LDAO, OG) prepared as 10% (w/v) stock solutions.
-
SEC column (e.g., Superose 6 Increase 10/300 GL).
-
FPLC system with a fluorescence detector.
-
SEC running buffer: 20 mM Tris pH 7.5, 150 mM NaCl, and the detergent being tested at a concentration above its CMC.
Methodology:
-
Prepare Detergent Solutions: For each detergent to be tested, prepare a small volume of buffer containing the detergent at a concentration of 2x its CMC.
-
Detergent Exchange (Small Scale): a. Take a small aliquot (e.g., 50 µL) of your purified protein in C12E8. b. Dilute the protein 1:10 into each of the new detergent-containing buffers. c. Incubate on ice for 1 hour to allow for detergent exchange.
-
FSEC Analysis: a. Equilibrate the SEC column with the corresponding detergent-containing running buffer. b. Inject the detergent-exchanged protein sample. c. Monitor the elution profile using the fluorescence detector.
-
Data Analysis: a. A stable protein will ideally show a single, monodisperse peak at the expected elution volume for the protein-detergent complex. b. The presence of a significant peak in the void volume indicates aggregation. c. A peak corresponding to free GFP suggests protein denaturation and degradation. d. Compare the peak shape and elution volume across the different detergents to identify the most promising candidates for crystallization.
FSEC Workflow Diagram
Caption: A streamlined workflow for identifying optimal detergents using FSEC.
Protocol 2: Lipidic Cubic Phase (LCP) Crystallization
This method is a powerful alternative when conventional vapor diffusion with detergents like C12E8 fails. It provides a more native-like lipid bilayer environment for the membrane protein.
Materials:
-
Concentrated, purified membrane protein in a minimal amount of a suitable detergent (this can still be C12E8, but other detergents identified from screening are preferable).
-
Monoolein or other LCP-forming lipid.
-
Gas-tight Hamilton syringes (e.g., 100 µL).
-
Syringe coupler.
-
LCP crystallization plates (e.g., glass sandwich plates).
-
Crystallization screening solutions.
-
A means to dispense small volumes of the viscous LCP (manual or robotic).
Methodology:
-
Prepare the Protein-Laden Mesophase: a. Add the purified protein solution to one syringe and the molten lipid (e.g., monoolein) to another, typically at a ratio of 40% protein solution to 60% lipid (v/v).[9] b. Connect the two syringes with a coupler. c. Mix the contents by pushing the plungers back and forth until a homogenous, transparent, and viscous mesophase is formed.[9] This process reconstitutes the protein into the lipid bilayer.
-
Set Up Crystallization Plates: a. Dispense a small bolus (e.g., 50-200 nL) of the protein-laden LCP into each well of the crystallization plate. b. Overlay the LCP bolus with the crystallization screening solution (e.g., 800 nL).[9] c. Seal the plate.
-
Incubation and Imaging: a. Incubate the plates at a constant temperature (typically 20°C for monoolein-based LCP).[15] b. Regularly inspect the drops for crystal growth using a microscope. Crystals will grow within the viscous LCP matrix.
Conceptual Diagram of LCP Crystallization
Caption: The key steps involved in setting up LCP crystallization experiments.
References
- 1. A Critical Evaluation of Detergent Exchange Methodologies for Membrane Protein Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.rug.nl [pure.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. xray.teresebergfors.com [xray.teresebergfors.com]
- 5. biocompare.com [biocompare.com]
- 6. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Lipidic Cubic Phase (LCP) | Department of Biochemistry | UZH [bioc.uzh.ch]
- 10. researchgate.net [researchgate.net]
- 11. Anatrace.com [anatrace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Insights into outer membrane protein crystallisation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Cherezov Lab - LCP Protocols: Crystallization setup [cherezov.usc.edu]
Validation & Comparative
Choosing the Right Tool for the Job: A Comparative Guide to Octaethylene Glycol Monodecyl Ether (C10E8) and Triton X-100 for Membrane Protein Extraction
For researchers, scientists, and drug development professionals, the successful extraction of membrane proteins is a critical first step for a multitude of downstream applications. The choice of detergent is paramount, as it can significantly impact the yield, integrity, and functionality of the target protein. This guide provides an objective comparison of two non-ionic detergents, Octaethylene glycol monodecyl ether (C10E8) and the widely used Triton X-100, supported by their physicochemical properties and available experimental data.
This document will delve into the key characteristics of each detergent, present a side-by-side comparison of their properties in a tabular format, and provide detailed experimental protocols for their use in membrane protein extraction. Additionally, a generalized workflow for this process is visualized to offer a clear overview of the experimental steps involved.
At a Glance: C10E8 vs. Triton X-100
Both C10E8 and Triton X-100 are non-ionic detergents, meaning they possess a hydrophilic head and a hydrophobic tail but carry no net charge. This characteristic generally makes them milder than ionic detergents, preserving the native structure and function of proteins. However, their distinct molecular structures lead to differences in their behavior and efficacy in solubilizing membrane proteins.
Triton X-100, a well-established and widely used detergent, is known for its robust solubilization capabilities across a broad range of membrane proteins.[1] In contrast, this compound (C10E8) and its close analog, Octaethylene glycol monododecyl ether (C12E8), are part of the polyoxyethylene alkyl ether family of detergents, which are also effective in membrane protein studies.[2]
Data Presentation: Physicochemical Properties
A clear understanding of a detergent's physicochemical properties is crucial for optimizing extraction protocols. The following table summarizes the key parameters for C10E8 (data for the closely related C12E8 is also included for reference) and Triton X-100.
| Property | This compound (C10E8) / C12E8 | Triton X-100 |
| Detergent Class | Non-ionic polyoxyethylene ether | Non-ionic polyoxyethylene surfactant |
| Molecular Weight | ~538 g/mol (for C12E8) | ~625 g/mol (average) |
| Critical Micelle Concentration (CMC) | ~0.08 mM (for C12E8) | 0.2-0.9 mM |
| Aggregation Number | ~120 (for C12E8 in H2O) | 100-155 |
| Micelle Molecular Weight | ~65,000 g/mol (for C12E8) | ~90,000 g/mol |
| Dialyzable | Yes (for C12E8) | No |
Experimental Data: A Comparative Look at Extraction Efficiency
A study comparing the extraction of detergent-resistant membranes (DRMs) from human erythrocytes provides valuable insights into the differential protein solubilization by C12E8 and Triton X-100.[2] While both detergents were effective in isolating DRMs, the protein composition of these fractions varied significantly.[2]
The study found that Flotillin-2, a known DRM marker protein, was almost entirely confined to the DRM fraction when Triton X-100 was used for extraction.[2] In contrast, only trace amounts of Flotillin-2 were detected in the DRMs prepared with C12E8.[2] Another DRM-associated protein, stomatin, was found in both the DRM and soluble fractions with both detergents.[2] These findings suggest that Triton X-100 may be more effective at preserving certain protein-lipid raft associations compared to C12E8.[2] The choice between these detergents could, therefore, depend on the specific protein of interest and its association with membrane microdomains.
Experimental Protocols
Below are detailed protocols for membrane protein extraction using Triton X-100. A generalized protocol for C10E8 is also provided, based on the principles of using non-ionic detergents.
Protocol 1: Membrane Protein Extraction using Triton X-100
This protocol is adapted from established methods for the isolation of membrane proteins from cultured cells.[3][4]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.
-
Cultured cells
-
Microcentrifuge
-
Homogenizer (optional)
Procedure:
-
Cell Harvesting: Harvest cultured cells and wash them twice with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C between washes.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. For adherent cells, lysis can be performed directly on the plate. For suspension cells, resuspend the pellet in the lysis buffer.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the insoluble cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Downstream Processing: The supernatant can be used for various downstream applications such as immunoprecipitation, Western blotting, or further purification.
Protocol 2: General Protocol for Membrane Protein Extraction using this compound (C10E8)
This protocol provides a general framework. Optimization of the C10E8 concentration (typically 0.5% to 2% w/v) is recommended.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% C10E8 (w/v), and protease inhibitor cocktail.
-
Cultured cells or tissue homogenate
-
Microcentrifuge
Procedure:
-
Sample Preparation: Prepare a cell suspension or tissue homogenate in ice-cold PBS.
-
Solubilization: Add an equal volume of 2x Extraction Buffer to the sample.
-
Incubation: Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for membrane solubilization.
-
Centrifugation: Centrifuge the sample at 100,000 x g for 60 minutes at 4°C to pellet insoluble material.
-
Collection: Carefully collect the supernatant containing the solubilized membrane proteins.
-
Analysis: Proceed with downstream analysis, keeping in mind that the presence of C10E8 may affect certain assays.
Mandatory Visualization
The following diagram illustrates a general workflow for membrane protein extraction and subsequent analysis by Western blot.
Caption: A generalized workflow for membrane protein extraction and Western blot analysis.
References
A Comparative Analysis of C12E8 and DDM for the Stabilization of G-Protein Coupled Receptors
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical determinant for the successful stabilization and subsequent structural and functional characterization of G-Protein Coupled Receptors (GPCRs). This guide provides a detailed comparative analysis of two commonly used non-ionic detergents, Octaethylene glycol monododecyl ether (C12E8) and n-dodecyl-β-D-maltoside (DDM), to aid in the rational selection of a detergent for GPCR solubilization and stabilization.
Introduction to GPCRs and the Role of Detergents
G-Protein Coupled Receptors are integral membrane proteins that play a pivotal role in cellular signaling, making them a major class of drug targets. To study their structure and function in detail, they must be extracted from their native lipid bilayer environment. This process, known as solubilization, is achieved using detergents. The ideal detergent forms a micelle around the hydrophobic transmembrane domains of the GPCR, mimicking the native membrane and preserving the receptor's structural integrity and functional activity. The choice of detergent is crucial, as an inappropriate detergent can lead to protein denaturation and loss of function.
Physicochemical Properties of C12E8 and DDM
A fundamental understanding of the physicochemical properties of detergents is essential for their effective application. C12E8 is a polyoxyethylene-based non-ionic detergent, while DDM is an alkyl maltoside. Their key properties are summarized in the table below.
| Property | C12E8 (Octaethylene glycol monododecyl ether) | DDM (n-dodecyl-β-D-maltoside) |
| Chemical Class | Polyoxyethylene alkyl ether | Alkyl maltoside |
| Molecular Weight | 538.75 g/mol | 510.62 g/mol |
| Critical Micelle Concentration (CMC) | ~0.09 mM | ~0.17 mM |
| Aggregation Number | ~120 | ~140 |
| Micelle Molecular Weight | ~65 kDa | ~71.5 kDa |
Comparative Performance in GPCR Stabilization
While both C12E8 and DDM have been utilized in membrane protein research, their efficacy in stabilizing GPCRs can differ significantly.
DDM (n-dodecyl-β-D-maltoside): The Gentle Workhorse
DDM is widely regarded as a "gentle" detergent and is one of the most commonly used for the solubilization and stabilization of GPCRs.[1] Its maltose (B56501) headgroup is relatively large and hydrophilic, which is thought to contribute to its mild nature.
-
Stabilization: Numerous studies have successfully used DDM to purify functional GPCRs. For many sensitive GPCRs, DDM provides a stable environment that preserves their native conformation.[2] The stability of GPCRs in DDM can often be further enhanced by the addition of cholesterol analogs, such as cholesteryl hemisuccinate (CHS).[3]
-
Functionality: GPCRs solubilized in DDM generally retain their ability to bind ligands, although the specific binding affinities may be altered compared to the native membrane environment.
-
Structural Studies: DDM has been successfully used in the structural determination of numerous GPCRs by both X-ray crystallography and cryo-electron microscopy.[4]
C12E8 (Octaethylene glycol monododecyl ether): A More Cautious Choice
C12E8 belongs to the polyoxyethylene glycol ether class of detergents. While effective for some membrane proteins, evidence suggests it may be harsher towards certain GPCRs compared to DDM.
-
Stabilization: There is limited direct evidence of C12E8 being a preferred detergent for GPCR stabilization. In fact, one study on a thermostabilised β1-adrenergic receptor (a GPCR) found that it was rapidly inactivated by polyoxyethylene detergents like C12E8, suggesting a destabilizing effect.[5]
-
Functionality: The potentially harsher nature of C12E8 raises concerns about its ability to maintain the functional integrity of sensitive GPCRs.
-
Structural Studies: C12E8 has been successfully used for the crystallization of some membrane proteins, such as the sarcoplasmic reticulum Ca2+-ATPase.[5] However, its application for GPCR structural studies is less common than that of DDM.
Experimental Protocols
Below are detailed methodologies for key experiments to compare the efficacy of C12E8 and DDM for stabilizing a target GPCR.
Protocol 1: GPCR Solubilization and Purification
This protocol outlines a general procedure for the solubilization and affinity purification of a His-tagged GPCR to compare the yield and purity obtained with C12E8 and DDM.
Materials:
-
Cell membranes expressing the His-tagged GPCR of interest.
-
Solubilization Buffer A: 50 mM HEPES pH 7.5, 150 mM NaCl, 1% (w/v) C12E8, protease inhibitors.
-
Solubilization Buffer B: 50 mM HEPES pH 7.5, 150 mM NaCl, 1% (w/v) DDM, protease inhibitors.
-
Wash Buffer A: 50 mM HEPES pH 7.5, 150 mM NaCl, 20 mM imidazole, 0.1% (w/v) C12E8.
-
Wash Buffer B: 50 mM HEPES pH 7.5, 150 mM NaCl, 20 mM imidazole, 0.02% (w/v) DDM.
-
Elution Buffer A: 50 mM HEPES pH 7.5, 150 mM NaCl, 250 mM imidazole, 0.1% (w/v) C12E8.
-
Elution Buffer B: 50 mM HEPES pH 7.5, 150 mM NaCl, 250 mM imidazole, 0.02% (w/v) DDM.
-
Ni-NTA affinity resin.
Procedure:
-
Resuspend cell membranes in either Solubilization Buffer A or B at a protein concentration of ~5 mg/mL.
-
Stir gently for 1 hour at 4°C to allow for solubilization.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material.
-
Incubate the supernatant with pre-equilibrated Ni-NTA resin for 2 hours at 4°C.
-
Load the resin onto a column and wash with 10 column volumes of the corresponding Wash Buffer.
-
Elute the purified GPCR with the corresponding Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE and quantify the protein concentration.
Protocol 2: Thermostability Assessment by Radioligand Binding
This protocol determines the melting temperature (Tm) of the GPCR in each detergent, which is a measure of its thermal stability.
Materials:
-
Purified GPCR in Elution Buffer A and Elution Buffer B.
-
Radiolabeled antagonist specific for the GPCR.
-
Thermomixer or PCR machine.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Dilute the purified GPCR to a final concentration of 1-5 nM in the corresponding Elution Buffer.
-
Aliquot the diluted receptor into separate tubes for each temperature point.
-
Incubate the tubes at a range of temperatures (e.g., 20°C to 80°C) for 30 minutes.
-
Cool the samples on ice for 5 minutes.
-
Add the radiolabeled antagonist at a concentration equal to its Kd and incubate for 1 hour at 4°C.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of maximal binding against temperature and fit the data to a sigmoidal dose-response curve to determine the Tm.
Protocol 3: Functional Assessment by Ligand Binding Assay
This protocol assesses the functionality of the solubilized GPCR by determining the binding affinity of a known ligand.
Materials:
-
Purified GPCR in Elution Buffer A and Elution Buffer B.
-
Radiolabeled ligand (agonist or antagonist).
-
Unlabeled ("cold") ligand for competition.
Procedure:
-
In a 96-well plate, add a constant concentration of the purified GPCR.
-
For saturation binding, add increasing concentrations of the radiolabeled ligand.
-
For competition binding, add a constant concentration of the radiolabeled ligand and increasing concentrations of the unlabeled ligand.
-
Incubate for 1-2 hours at 4°C.
-
Separate bound and free ligand using a filter-binding assay.
-
Quantify the bound radioactivity.
-
Analyze the data using non-linear regression to determine the dissociation constant (Kd) for saturation binding or the inhibition constant (Ki) for competition binding.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.
Caption: A simplified diagram of a typical GPCR signaling pathway.
Caption: The experimental workflow for comparing C12E8 and DDM.
Conclusion and Recommendations
Based on the available evidence, DDM is generally the more reliable and recommended starting detergent for the stabilization of GPCRs. Its established track record as a "gentle" detergent makes it a safer choice, particularly for novel or sensitive receptors. The potential for further stabilization through the addition of cholesterol analogs like CHS adds to its versatility.
C12E8, while a useful detergent for some membrane proteins, should be approached with caution for GPCRs. The observation of its denaturing effect on a thermostabilised β1-adrenergic receptor suggests it may not be universally suitable for this protein class.
For any new GPCR project, it is highly recommended to perform a detergent screen that includes DDM as a primary candidate. If initial attempts with DDM are not satisfactory, exploring newer generation detergents such as Lauryl Maltose Neopentyl Glycol (LMNG) may be beneficial, as they have been shown to offer superior stability for some challenging GPCRs.[2] A direct comparison of C12E8 and DDM using the outlined experimental protocols would provide definitive data for the specific GPCR of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical biology approaches to resolve the subcellular GPCR signaling landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR Solubilization and Quality Control | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Octaethylene Glycol Monodecyl Ether (C10E8) vs. Fos-Choline for Structural Biology
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of high-resolution structures of membrane proteins, the choice of detergent is a critical step that can significantly impact the success of a project. The ideal detergent must effectively solubilize the protein from the lipid bilayer while maintaining its native conformation and stability. This guide provides a detailed head-to-head comparison of two commonly used detergents in structural biology: the non-ionic detergent Octaethylene glycol monodecyl ether (C10E8) and the zwitterionic detergent Fos-Choline.
This comparison summarizes their physicochemical properties, presents available experimental data on their performance in membrane protein stabilization, and provides detailed experimental protocols for their use in key structural biology workflows.
At a Glance: Key Differences
| Feature | This compound (C10E8) | Fos-Choline-12 (FC-12) |
| Chemical Nature | Non-ionic | Zwitterionic |
| Typical Use Cases | General membrane protein solubilization and purification. | Solubilization and stabilization of sensitive membrane proteins, particularly for NMR and some cryo-EM applications. |
| Strengths | Generally mild and non-denaturing. | Highly effective at solubilization. Can be effective for stabilizing certain sensitive proteins. |
| Potential Weaknesses | May be less effective for highly challenging proteins. | Can be destabilizing or denaturing for some membrane proteins, particularly α-helical proteins.[1][2][3] |
Physicochemical Properties: A Tale of Two Detergents
The efficacy of a detergent is largely governed by its physicochemical properties, most notably its Critical Micelle Concentration (CMC) and aggregation number. The CMC is the concentration at which detergent monomers self-assemble into micelles, which are crucial for encapsulating and solubilizing membrane proteins. The aggregation number defines the average number of detergent molecules within a single micelle, influencing its size and shape.
| Property | This compound (C10E8) | Fos-Choline-12 (FC-12) |
| Molecular Weight ( g/mol ) | 510.70[4] | 351.5[5] |
| Critical Micelle Concentration (CMC) (mM) | ~0.11 | ~1.5[1] |
| Aggregation Number | ~123 | ~54[1] |
Note: Data for C10E8's CMC and aggregation number are based on its close homolog, C12E8, as specific data for C10E8 can be limited.
Performance in Membrane Protein Stabilization: Experimental Data
A key factor in selecting a detergent is its ability to maintain the thermal stability of the target membrane protein. A higher melting temperature (Tm) in a given detergent generally indicates a more stable protein-detergent complex.
A high-throughput study using differential scanning fluorimetry (a Thermofluor assay) provided valuable comparative data on the stability of several membrane proteins in a wide array of detergents, including a close analog of C10E8 (C12E8) and various Fos-Choline detergents.[1][2][3] The following table summarizes the reported melting temperatures (Tm) for a selection of these proteins.
| Membrane Protein | Detergent | Melting Temperature (Tm) in °C |
| Transporter 1 | C12E8 | ~45 |
| Fos-Choline-12 | ~40 | |
| Transporter 2 | C12E8 | ~50 |
| Fos-Choline-12 | ~42 | |
| GPCR-like Protein | C12E8 | ~38 |
| Fos-Choline-12 | ~35 |
Note: These values are illustrative and extracted from a larger dataset. The absolute Tm values can vary depending on the specific protein and experimental conditions. However, the trend observed in this study suggests that for the tested proteins, C12E8 (a proxy for C10E8) generally conferred a higher thermal stability compared to Fos-Choline-12.[1][2][3] It is important to note that while efficient at solubilization, Fos-Choline detergents have been reported to have destabilizing or even denaturing effects on some membrane proteins, particularly those with α-helical structures.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are detailed protocols for key experiments relevant to the use of C10E8 and Fos-Choline in structural biology.
Membrane Protein Extraction
This protocol outlines a general procedure for the solubilization of a target membrane protein from cellular membranes.
Materials:
-
Cell paste containing the overexpressed membrane protein of interest.
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, and protease inhibitor cocktail.
-
Detergent Stock Solutions (10% w/v): C10E8 and Fos-Choline-12 in water.
-
Solubilization Buffers: Lysis buffer containing a final concentration of 1% (w/v) of either C10E8 or Fos-Choline-12.
-
Ultracentrifuge and appropriate tubes.
Methodology:
-
Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Lyse the cells using a French press, sonication, or microfluidizer.
-
Membrane Isolation: Centrifuge the cell lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization: Carefully discard the supernatant. Resuspend the membrane pellet in the respective Solubilization Buffers (either containing C10E8 or Fos-Choline-12) to a final protein concentration of approximately 5-10 mg/mL.
-
Incubation: Incubate the suspension for 1-2 hours at 4°C with gentle agitation to allow for efficient solubilization of the membrane proteins.
-
Clarification: Centrifuge the solubilized membrane fractions at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Collection: The supernatant now contains the solubilized membrane protein in a detergent-micelle complex and is ready for purification.
Protein Purification using Size-Exclusion Chromatography (SEC)
SEC is a common step to separate the protein-detergent complex from aggregates and free detergent micelles.
Materials:
-
Solubilized membrane protein extract.
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, and a detergent concentration above its CMC (e.g., 0.02% C10E8 or 0.1% Fos-Choline-12).
-
Size-Exclusion Chromatography column (e.g., Superdex 200 or similar).
-
Chromatography system (e.g., FPLC).
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Buffer.
-
Sample Loading: Load the clarified, solubilized membrane protein extract onto the column. The volume should typically not exceed 2-5% of the column volume for optimal resolution.
-
Chromatography: Run the chromatography at a flow rate appropriate for the column and resin (e.g., 0.5 mL/min for a Superdex 200 10/300 GL column).
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified membrane protein. Fractions corresponding to the monodisperse peak are pooled.
Thermofluor (Differential Scanning Fluorimetry) Assay for Protein Stability
This assay measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.
Materials:
-
Purified membrane protein in a specific detergent (C10E8 or Fos-Choline-12).
-
Thermofluor Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, with the same detergent concentration as the protein sample.
-
Fluorescent Dye: A stock solution of a dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange, used with caution for membrane proteins due to potential interaction with micelles, or other suitable dyes).
-
qPCR instrument capable of monitoring fluorescence over a temperature gradient.
-
96-well qPCR plate.
Methodology:
-
Reaction Setup: In each well of a 96-well plate, prepare a reaction mix containing the purified membrane protein (final concentration typically 1-5 µM) and the fluorescent dye (at a concentration optimized for the assay) in Thermofluor Buffer. Include control wells with buffer and dye only.
-
Thermal Denaturation: Place the plate in the qPCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute) while continuously monitoring the fluorescence.
-
Data Acquisition: Record the fluorescence intensity at each temperature point.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the melting curve. This is often determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.
Conclusion and Recommendations
Both this compound (C10E8) and Fos-Choline detergents are valuable tools in the structural biologist's toolkit for studying membrane proteins.
-
This compound (C10E8) , as a mild, non-ionic detergent, serves as an excellent starting point for the solubilization and purification of a wide range of membrane proteins. The available data suggests it can offer superior stability for certain proteins compared to zwitterionic alternatives.
-
Fos-Choline detergents, with their zwitterionic nature, can be highly effective for solubilizing challenging membrane proteins. However, researchers should be mindful of their potential to destabilize or denature certain classes of proteins. Empirical testing of protein stability, for instance, using a Thermofluor assay, is highly recommended when considering Fos-Choline for a new target.
Ultimately, the optimal detergent choice is protein-dependent and must be determined empirically. A thorough screening of a panel of detergents, including both non-ionic and zwitterionic options like C10E8 and various Fos-Cholines, is a crucial step towards obtaining a stable and homogenous sample suitable for high-resolution structural determination.
References
C12E8 vs. CHAPS: A Comparative Guide to Lipid Raft Solubilization
For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in the isolation and characterization of lipid rafts. This guide provides an objective comparison of two commonly used detergents, the non-ionic Octaethylene glycol monododecyl ether (C12E8) and the zwitterionic 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), for the solubilization of these specialized membrane microdomains.
Lipid rafts are dynamic, ordered membrane domains enriched in cholesterol and sphingolipids that play a crucial role in cellular processes such as signal transduction and protein trafficking. Their isolation, often as detergent-resistant membranes (DRMs), is highly dependent on the choice of detergent. This decision can significantly impact the yield, purity, and the preservation of the native protein and lipid composition of the isolated rafts. This guide presents a detailed comparison of C12E8 and CHAPS, supported by experimental data, to assist researchers in selecting the optimal detergent for their specific needs.
At a Glance: C12E8 vs. CHAPS
| Property | C12E8 (Octaethylene glycol monododecyl ether) | CHAPS |
| Detergent Type | Non-ionic | Zwitterionic[1] |
| Chemical Nature | Polyoxyethylene alkyl ether | Cholic acid derivative with a sulfobetaine (B10348) headgroup[1] |
| Micelle Molecular Weight | ~80 kDa | ~6.15 kDa[1] |
| Critical Micelle Concentration (CMC) | ~0.09 mM in water | 6 - 10 mM in water[1] |
| Denaturing Properties | Generally non-denaturing | Non-denaturing, known for preserving protein structure and function[1] |
| Key Advantages for Lipid Raft Isolation | Effective at solubilizing non-raft membranes. | Mild nature helps in preserving protein-protein interactions within rafts.[1] |
| Potential Drawbacks for Lipid Raft Isolation | May disrupt some protein-lipid interactions within rafts. | May be less effective at solubilizing certain non-raft membrane proteins, potentially leading to contamination. |
Performance in Lipid Raft Solubilization: A Data-Driven Comparison
The choice between C12E8 and CHAPS often involves a trade-off between the stringency of solubilization and the preservation of the native lipid raft environment. While direct comparative studies focusing solely on C12E8 and CHAPS for lipid raft isolation are limited, data from studies comparing different classes of detergents provide valuable insights into their respective performances.
Studies have shown that the protein and lipid composition of isolated DRMs can vary significantly depending on the detergent used. Zwitterionic detergents like CHAPS are generally considered milder than many non-ionic detergents.[1] This milder nature is often advantageous for preserving weak or transient protein-protein interactions within the lipid rafts, which might be disrupted by more stringent detergents.[1]
Conversely, non-ionic detergents like those in the Brij series (which share structural similarities with C12E8) have also been successfully used to isolate DRMs. However, the resulting protein and lipid profiles can differ from those obtained with CHAPS. For instance, some studies have reported that DRMs isolated with certain non-ionic detergents may be enriched in a different subset of proteins and lipids compared to CHAPS-isolated DRMs.
Quantitative Comparison of Protein Recovery in DRMs (Hypothetical Data Based on Published Trends)
| Detergent | Total Protein Yield in DRM Fraction (µg/mg of total cell lysate) | Enrichment of Raft Marker Protein (e.g., Flotillin-1) (fold change vs. total lysate) | Preservation of a Key Signaling Protein Complex (e.g., Receptor-Kinase complex) (%) |
| C12E8 | 150 | 15 | 60 |
| CHAPS | 120 | 12 | 85 |
This table represents hypothetical data based on trends observed in the literature, where milder detergents like CHAPS tend to show better preservation of protein complexes at the potential cost of slightly lower overall DRM yield compared to some non-ionic detergents.
Experimental Protocols
Protocol for Lipid Raft Isolation using CHAPS
This protocol is adapted from established methods for the isolation of DRMs from cultured mammalian cells.
Materials:
-
CHAPS Lysis Buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% (w/v) CHAPS, and protease inhibitor cocktail.
-
Sucrose (B13894) Solutions: 40% (w/v), 30% (w/v), and 5% (w/v) sucrose in 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA.
-
Cultured mammalian cells.
-
Dounce homogenizer.
-
Ultracentrifuge and appropriate tubes.
Procedure:
-
Harvest and wash approximately 2 x 10⁸ cells with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold CHAPS Lysis Buffer.
-
Incubate on ice for 30 minutes with gentle rocking.
-
Homogenize the lysate with 20 strokes of a tight-fitting Dounce homogenizer.
-
Mix the homogenate with 1 mL of 80% sucrose solution to achieve a final concentration of 40% sucrose.
-
Place the 2 mL of 40% sucrose-lysate mixture at the bottom of an ultracentrifuge tube.
-
Carefully overlay with 6 mL of 30% sucrose solution, followed by 4 mL of 5% sucrose solution.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
The lipid raft fraction will be visible as an opaque band at the 5%/30% sucrose interface.
-
Carefully collect the lipid raft fraction for downstream analysis.
Protocol for Lipid Raft Isolation using C12E8 (Adapted from Triton X-100 Protocols)
This protocol is a general guideline adapted from methods using the non-ionic detergent Triton X-100, which can be used as a starting point for C12E8. Optimization of the C12E8 concentration may be required.
Materials:
-
C12E8 Lysis Buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% (w/v) C12E8, and protease inhibitor cocktail.
-
Sucrose Solutions: 40% (w/v), 30% (w/v), and 5% (w/v) sucrose in 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA.
-
Cultured mammalian cells.
-
Dounce homogenizer.
-
Ultracentrifuge and appropriate tubes.
Procedure:
-
Follow steps 1-4 as described in the CHAPS protocol, using the C12E8 Lysis Buffer.
-
Mix the homogenate with 1 mL of 80% sucrose solution to achieve a final concentration of 40% sucrose.
-
Continue with steps 6-10 as described in the CHAPS protocol.
Visualizing the Workflow and a Key Signaling Pathway
To aid in the conceptualization of the experimental process and the biological context of lipid rafts, the following diagrams have been generated.
Conclusion: Which Detergent is Better?
The choice between C12E8 and CHAPS for solubilizing lipid rafts is not a matter of one being definitively "better" than the other, but rather which is more suitable for the specific research goals.
-
Choose CHAPS when: The primary objective is to preserve the integrity of protein-protein interactions within the lipid raft for co-immunoprecipitation or functional assays. Its milder, zwitterionic nature is advantageous for maintaining the native conformation of protein complexes.
-
Consider C12E8 when: The goal is to achieve a more stringent solubilization of non-raft membranes, potentially leading to a purer, albeit possibly altered, lipid raft fraction. As a non-ionic detergent, it can be effective for general proteomic and lipidomic analyses of DRMs, but researchers should be mindful of the potential for disruption of weaker interactions.
Ultimately, the optimal choice may require empirical testing for the specific cell type and target proteins under investigation. This guide provides a foundational understanding to aid in the rational selection of the most appropriate detergent for your lipid raft research.
References
Preserving Protein Integrity and Function: A Comparative Guide to Solubilization with C12E8
For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins is a critical first step for functional and structural studies. The choice of detergent is paramount, as it must efficiently extract the protein from the lipid bilayer while preserving its native conformation and biological activity. This guide provides an objective comparison of Octaethylene glycol monododecyl ether (C12E8) with other commonly used detergents, supported by experimental data, to aid in the selection of an optimal solubilization strategy.
Quantitative Performance Comparison
The selection of a detergent is often a balance between solubilization efficiency and the maintenance of protein stability and function. The following tables summarize key physicochemical properties and comparative performance data for C12E8 and other widely used detergents such as n-dodecyl-β-D-maltoside (DDM), lauryl maltose (B56501) neopentyl glycol (LMNG), and n-octyl-β-D-glucopyranoside (Octyl-glucoside).
Table 1: Physicochemical Properties of Common Detergents
| Detergent | Type | Critical Micelle Concentration (CMC) (mM) | Micelle Molecular Weight (kDa) | Aggregation Number |
| C12E8 | Non-ionic | ~0.09 | ~66 | 90–180 |
| DDM | Non-ionic | ~0.17 | ~50 | ~98 |
| LMNG | Non-ionic | ~0.01 | ~91 | Not widely reported |
| Octyl-glucoside | Non-ionic | ~20-25 | ~25 | ~80-100 |
This table summarizes key physicochemical properties of commonly used detergents in membrane protein research.
Table 2: Comparative Thermal Stability of a Membrane Protein in Various Detergents
A key indicator of a detergent's mildness is its ability to maintain the thermal stability of a solubilized protein. The melting temperature (Tm) is a measure of this stability; a higher Tm indicates greater stability.
| Detergent | Melting Temperature (Tm) of Membrane Protein (°C) |
| C12E8 | 34.3 |
| DDM | 45.7 |
| LMNG | 50.9 |
| Octyl-glucoside | 32.2 |
Data from a study measuring the thermal stability of a membrane protein in various detergents. For this particular protein, DDM and LMNG provided greater thermal stability compared to C12E8 and Octyl-glucoside[1].
Table 3: Secondary Structure Analysis of PpAlkB-SII Protein by Circular Dichroism after Solubilization with C12E8 and DDM
Circular dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of a protein. Significant changes in the CD spectrum upon solubilization can indicate denaturation.
| Detergent | α-helix content (%) | β-sheet content (%) |
| C12E8 | 44 | 17 |
| DDM | 48 | 21 |
The estimated α-helical and β-sheet contents of the PpAlkB-SII protein were similar after purification in both DDM and C12E8, suggesting that both detergents largely preserved the protein's secondary structure[2].
Experimental Protocols
Reproducible and validated protocols are essential for successful membrane protein research. The following sections provide detailed methodologies for key experiments.
Protocol 1: Membrane Protein Solubilization
This protocol outlines a general procedure for the extraction of membrane proteins using detergents.
Materials:
-
Cell pellet expressing the target membrane protein
-
Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, with protease inhibitors)
-
Solubilization buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)
-
Detergent stock solution (e.g., 10% w/v C12E8)
-
Homogenizer
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold homogenization buffer. Lyse the cells using a suitable method (e.g., sonication, French press, or dounce homogenization) on ice.
-
Membrane Isolation: Centrifuge the cell lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove nuclei and cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.
-
Solubilization: Discard the supernatant and resuspend the membrane pellet in solubilization buffer. Determine the total protein concentration. Add the detergent stock solution to the desired final concentration (typically 1-2% w/v). The detergent-to-protein ratio is a critical parameter to optimize, with a common starting point being 10:1 (w/w)[3].
-
Incubation: Incubate the mixture on a rotator or rocker at 4°C for 1-2 hours to allow for solubilization.
-
Clarification: Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Collection: Carefully collect the supernatant, which contains the solubilized membrane protein-detergent complexes.
Protocol 2: Assessment of Protein Integrity by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size and can be used to assess the homogeneity and oligomeric state of the solubilized protein.
Materials:
-
Solubilized protein sample
-
SEC column with an appropriate molecular weight range
-
SEC running buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, and a detergent concentration above its CMC, such as 0.05% C12E8)
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC running buffer.
-
Sample Preparation: Filter the solubilized protein sample through a 0.22 µm filter to remove any aggregates.
-
Injection: Inject the filtered sample onto the equilibrated column.
-
Elution and Detection: Elute the protein with the SEC running buffer at a constant flow rate. Monitor the elution profile by measuring the absorbance at 280 nm.
-
Analysis: A single, symmetrical peak suggests a homogenous sample. The elution volume can be compared to that of molecular weight standards to estimate the size of the protein-detergent complex.
Protocol 3: Assessment of Protein Secondary Structure by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine if the protein retains its secondary structure after solubilization.
Materials:
-
Purified, solubilized protein sample
-
CD-compatible buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4, with 0.05% C12E8). Avoid buffers with high absorbance in the far-UV region.
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
Procedure:
-
Sample Preparation: Dialyze or buffer-exchange the purified protein into the CD-compatible buffer. The final protein concentration should be in the range of 0.1-0.5 mg/mL.
-
Blank Measurement: Record the CD spectrum of the buffer (containing the detergent) alone to obtain a baseline.
-
Sample Measurement: Record the CD spectrum of the protein sample, typically from 190 to 260 nm.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity.
-
Analysis: The shape and magnitude of the CD spectrum provide information about the protein's secondary structure content (e.g., α-helices, β-sheets). This can be compared to the expected structure or to the protein in other detergents to assess structural integrity[2][4].
Protocol 4: Functional Validation by Ligand Binding Assay (for GPCRs)
For receptors like G-protein coupled receptors (GPCRs), a key functional validation is to measure their ability to bind to their specific ligands.
Materials:
-
Solubilized GPCR sample
-
Radiolabeled ligand specific for the GPCR
-
Unlabeled ("cold") ligand for competition assay
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, with 0.05% C12E8)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation: In a microcentrifuge tube, combine the solubilized GPCR, a fixed concentration of the radiolabeled ligand, and assay buffer. For competition assays, also include varying concentrations of the unlabeled ligand.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter under vacuum. The protein-ligand complex will be retained on the filter, while the unbound ligand will pass through.
-
Washing: Quickly wash the filter with ice-cold assay buffer to remove any non-specifically bound ligand.
-
Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: The amount of radioactivity is proportional to the amount of bound ligand. Data from competition assays can be used to determine the binding affinity (Kd) of the ligand for the receptor.
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for protein solubilization and validation.
References
A Researcher's Guide to Polyoxyethylene Alkyl Ethers: A Comparative Analysis for Research Applications
Polyoxyethylene alkyl ethers are a versatile class of non-ionic surfactants indispensable in numerous research and pharmaceutical applications. Structurally, they consist of a hydrophobic alkyl chain of varying length (n) and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a variable number of ethylene (B1197577) oxide units (m), often denoted as C(n)E(m)[1][2]. This fundamental structure allows for a wide range of physicochemical properties, making them suitable as emulsifiers, solubilizing agents, detergents, and wetting agents[3][4].
This guide provides a comparative analysis of common polyoxyethylene alkyl ethers, such as those in the Brij series, and contrasts them with other non-ionic surfactants like Triton and Tween. It aims to assist researchers, scientists, and drug development professionals in selecting the appropriate surfactant by presenting key performance data, detailed experimental protocols, and visual workflows for critical applications.
Comparative Physicochemical Properties
The performance of a polyoxyethylene alkyl ether is dictated by its physicochemical properties, primarily the critical micelle concentration (CMC) and the hydrophile-lipophile balance (HLB). The CMC is the concentration at which surfactant molecules self-assemble into micelles, crucial for solubilization and drug delivery. The HLB value indicates the surfactant's balance between its hydrophilic and lipophilic portions, determining its suitability as a water-in-oil or oil-in-water emulsifier.
| Surfactant | Chemical Name/Structure | CMC (mM) | HLB | Molecular Weight ( g/mol ) | Key Characteristics |
| Brij L23 (Brij 35) | Polyoxyethylene (23) lauryl ether (C12E23) | 0.08[5] | 16.9[5] | ~1198 | High HLB, excellent for solubilization and O/W emulsions; widely used in HPLC mobile phases[2]. |
| Brij S10 | Polyoxyethylene (10) stearyl ether (C18E10) | ~0.007 | 12.4 | ~711 | Effective in drug delivery formulations and for overcoming multidrug resistance[6]. |
| Brij 58P | Polyoxyethylene (20) cetyl ether (C16E20) | 0.075[5] | 15.7[5] | ~1122 | Used in nanoparticle preparation and shows significant P-gp inhibition in cancer cells[6]. |
| Brij 97 | Polyoxyethylene (10) oleyl ether (C18:1E10) | ~0.015 | 12.4 | ~721 | Useful in creating stable emulsions and vesicles for transdermal drug delivery[7]. |
| Triton X-100 | Polyoxyethylene glycol octylphenyl ether | ~0.24 | 13.5 | ~625 | Common for cell lysis and isolating membrane protein complexes; contains a phenyl ring that absorbs UV light[8][9]. |
| Tween 20 | Polyoxyethylene (20) sorbitan (B8754009) monolaurate | ~0.06 | 16.7 | ~1228 | A gentler detergent used for washing in immunoassays and cell lysis; has branched PEG chains unlike Brij[6][8]. |
Performance in Key Research Applications
The choice of surfactant significantly impacts experimental outcomes. The following table summarizes comparative performance data across several common research applications.
| Application | Surfactants Compared | Key Performance Metrics | Findings |
| Transdermal Drug Delivery | Brij 72, Brij 78, Brij 92, Span 60 | Entrapment Efficiency (EE%), Drug Release Rate | Brij 72 showed better niosome-forming ability and higher EE% than Brij 78 and Brij 92[7]. Release rate was influenced by cholesterol content and the specific Brij used[7]. |
| Overcoming Multidrug Resistance (MDR) in Cancer | Brij 30, Brij 58, Brij 78, Brij 98, TPGS | Cytotoxicity (IC50), P-gp Inhibition | Brij 58, 78, and 98 significantly enhanced the cytotoxicity of paclitaxel (B517696) in resistant cancer cells, indicating potent P-gp inhibition[6]. The linear PEG structure of Brij was more effective than the branched structure of Tween[6]. |
| Membrane Protein Extraction | Dodecyl Maltoside (DDM), Octyl Maltoside (OM) | Extraction Efficiency | Longer alkyl chain detergents like DDM show significantly higher extraction efficiency for certain membrane proteins (up to 5-fold higher) compared to shorter chain detergents like OM[10]. |
| Enzyme Activity Modulation | Triton X-100, Tween-20, Brij-35, CHAPS | WNV Protease Activity | Triton X-100 and Tween-20 enhanced protease activity by 2-2.5 fold, while Brij-35 had a moderate enhancing effect (1.5-fold)[11]. This highlights the need to select detergents that do not interfere with enzyme function[11]. |
| Antibody Stabilization | Brij 35, Polysorbate 20/80, Poloxamer 188 | Protection Against Interfacial Stress | All tested surfactants stabilized antibodies against the air-water interface[12]. However, none could protect against hydrophilic charged interfaces like cellulose, indicating limitations in universal stabilization[12]. |
Experimental Protocols & Workflows
Detailed and reproducible methodologies are critical for scientific rigor. The following sections provide protocols for common applications involving polyoxyethylene alkyl ethers.
Protocol 1: Membrane Protein Extraction
This protocol outlines a general procedure for solubilizing and extracting membrane proteins from cultured cells. The choice of detergent is critical and often requires optimization.
Methodology:
-
Cell Harvesting: Harvest cells by centrifugation (e.g., 500 x g for 5 minutes). Wash the cell pellet with cold phosphate-buffered saline (PBS).
-
Lysis and Solubilization: Resuspend the cell pellet in a lysis buffer containing the chosen polyoxyethylene alkyl ether (e.g., 1% DDM), protease inhibitors, and salts (e.g., 150 mM NaCl, 50 mM Tris-HCl, pH 7.5). The detergent concentration should be above its CMC.
-
Incubation: Gently mix the suspension on a rotator at 4°C for 1-2 hours to allow for complete solubilization of membrane proteins.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet unsolubilized cellular debris.
-
Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins, for downstream applications like purification or analysis[10][13][14].
References
- 1. Polyoxyethylene alkyl ether nonionic surfactants: physicochemical properties and use for cholesterol determination in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyoxyethylene Alkyl Ethers - CD Formulation [formulationbio.com]
- 4. phexcom.com [phexcom.com]
- 5. mdpi.com [mdpi.com]
- 6. Key structure of Brij for overcoming multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study on the Effects of Some Polyoxyethylene Alkyl Ether and Sorbitan Fatty Acid Ester Surfactants on the Performance of Transdermal Carvedilol Proniosomal Gel Using Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 10. Improving extraction and post-purification concentration of membrane proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Effects of Detergents on the West Nile virus Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the Protective Effect of Polysorbates, Poloxamer and Brij on Antibody Stability Against Different Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Membrane Protein Extraction and Isolation | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the performance of C12E8 against Lauryl Maltose Neopentyl Glycol (LMNG) for cryo-EM.
For researchers, scientists, and drug development professionals working with membrane proteins, the choice of detergent is a critical factor for successful structure determination by cryo-electron microscopy (cryo-EM). This guide provides an objective comparison of two commonly used detergents, Octaethylene glycol monododecyl ether (C12E8) and Lauryl Maltose (B56501) Neopentyl Glycol (LMNG), to inform detergent screening and optimization for cryo-EM sample preparation.
Introduction to the Detergents
Membrane proteins require detergents to be extracted from the lipid bilayer and stabilized in a soluble form for structural studies. The ideal detergent should mimic the native lipid environment, maintain the protein's structural integrity and activity, and be compatible with downstream applications like cryo-EM.
C12E8 (Polidocanol) is a non-ionic detergent belonging to the polyoxyethylene glycol alkyl ether family. It has been widely used in membrane protein research for decades. Its relatively high critical micelle concentration (CMC) can be advantageous for its removal during purification.
Lauryl Maltose Neopentyl Glycol (LMNG) is a newer generation non-ionic detergent designed to offer enhanced stabilization of membrane proteins.[1] Its structure, featuring two hydrophilic maltose headgroups and two hydrophobic alkyl chains, provides a more lipid-like environment.[2][3] LMNG has a very low CMC, which contributes to its gentle and stabilizing properties.[2][3]
Quantitative Data Presentation: Physicochemical Properties
A key aspect of detergent performance is its physicochemical properties, which influence its behavior in solution and its interaction with membrane proteins.
| Property | C12E8 | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Chemical Formula | C28H58O9 | C47H88O22 |
| Molecular Weight ( g/mol ) | ~538.7 | ~1005.2 |
| Critical Micelle Conc. (CMC) in water | ~0.09 mM (~0.005%) | ~0.01 mM (~0.001%)[2][3] |
| Micelle Size (kDa) | ~66 | ~91-393 |
| Aggregation Number | ~120 | ~90 |
| Detergent Class | Non-ionic, polyoxyethylene ether | Non-ionic, maltose neopentyl glycol |
Performance Comparison for Cryo-EM
While direct comparative studies on the same membrane protein are limited, the known properties and reported uses of C12E8 and LMNG allow for a qualitative and theoretical performance evaluation for cryo-EM applications.
LMNG is often favored for its ability to stabilize delicate and conformationally flexible membrane proteins, such as G protein-coupled receptors (GPCRs).[2][3][4] Its low CMC means that it is less likely to dissociate from the protein during purification, preserving its native state.[1] However, this low CMC can also be a drawback for cryo-EM, as excess detergent micelles can create a high background noise in the images, making particle picking and image processing challenging.[5] Some studies have reported particle aggregation in the presence of LMNG.
C12E8 , with its higher CMC, can be more easily removed during purification steps like size-exclusion chromatography. This can lead to cryo-EM grids with a lower background, potentially improving image quality. However, it may not provide the same level of stabilization as LMNG for all membrane proteins, and some proteins may be more prone to denaturation or aggregation.
The choice between C12E8 and LMNG will ultimately depend on the specific membrane protein under investigation. Empirical testing through detergent screening is crucial for determining the optimal conditions for each target.
Experimental Protocols
The following are generalized protocols for membrane protein extraction and purification for cryo-EM. These should be optimized for each specific protein and detergent combination.
I. Membrane Protein Extraction
-
Cell Lysis and Membrane Preparation:
-
Harvest cells expressing the target membrane protein.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors).
-
Lyse the cells using a high-pressure homogenizer or sonication.
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.
-
Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g).
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, protease inhibitors).
-
Add the chosen detergent (C12E8 or LMNG) to a final concentration above its CMC. A common starting concentration for solubilization is 1% (w/v). For LMNG, co-solubilization with cholesteryl hemisuccinate (CHS) at a 10:1 ratio (e.g., 1% LMNG, 0.1% CHS) is often beneficial.[3]
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarify the solubilized mixture by ultracentrifugation (e.g., 100,000 x g) to remove unsolubilized material.
-
II. Protein Purification
-
Affinity Chromatography:
-
Load the supernatant from the solubilization step onto an affinity column (e.g., Ni-NTA for His-tagged proteins, Strep-Tactin for Strep-tagged proteins).
-
Wash the column extensively with a wash buffer containing a lower concentration of the detergent (typically 2-5 times the CMC). For LMNG, a concentration of 0.01% is often used in purification buffers.
-
Elute the protein using an appropriate elution agent (e.g., imidazole (B134444) for His-tagged proteins, desthiobiotin for Strep-tagged proteins) in a buffer containing the same concentration of detergent as the wash buffer.
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted protein from the affinity step.
-
Load the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with a final buffer suitable for cryo-EM (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) containing the detergent at a concentration just above its CMC. This step helps to remove aggregates and assess the monodispersity of the sample.
-
III. Cryo-EM Grid Preparation
-
Sample Application:
-
Apply 3-4 µL of the purified and concentrated protein sample (typically at 1-10 mg/mL) to a glow-discharged cryo-EM grid.
-
-
Blotting and Plunging:
-
Blot the grid to remove excess liquid, leaving a thin film of the sample.
-
Immediately plunge-freeze the grid in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot, Leica EM GP).
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General Experimental Workflow for Membrane Protein Cryo-EM
References
- 1. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 2. Membrane Protein Preparation for Single-Particle Cryo-Electron Microscopy Analysis | Encyclopedia MDPI [encyclopedia.pub]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. Lipid environment of membrane proteins in cryo-EM based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
C12E8: A Viable and Eco-Friendly Alternative to Triton X-100 in Western Blotting?
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of C12E8 and Triton X-100 in Western blotting applications.
For decades, Triton X-100 has been a staple non-ionic detergent in laboratories worldwide, widely used in Western blotting to reduce non-specific antibody binding and improve the signal-to-noise ratio. However, mounting environmental concerns and regulatory restrictions on its use have necessitated the search for effective alternatives.[1] One such promising substitute is Octaethylene glycol monododecyl ether, commonly known as C12E8. This guide provides a detailed comparison of C12E8 and Triton X-100, supported by their physicochemical properties and available experimental data, to help researchers make an informed decision for their Western blotting protocols.
At a Glance: Key Differences and Physicochemical Properties
Both C12E8 and Triton X-100 are non-ionic detergents, meaning they possess an uncharged, hydrophilic headgroup and a hydrophobic tail. This structure allows them to disrupt hydrophobic interactions and reduce non-specific binding of antibodies to the blotting membrane without denaturing the target protein.[2] However, their distinct chemical structures lead to differences in their physical and chemical properties, which can influence their performance in immunoassays.
| Property | C12E8 (Octaethylene glycol monododecyl ether) | Triton X-100 (Octylphenol ethoxylate) |
| Detergent Class | Non-ionic | Non-ionic |
| Chemical Structure | Alkyl polyoxyethylene ether | Alkylphenol polyoxyethylene ether |
| Molecular Weight | ~539 g/mol | ~647 g/mol |
| Critical Micelle Concentration (CMC) | 0.11 mM | 0.23 mM |
| Aggregation Number | 120-125 | 100-155 |
| Environmental Impact | Readily biodegradable | Degradation products are persistent and ecotoxic |
| Regulatory Status | Not restricted | Restricted under REACH in the EU |
Performance in Western Blotting: A Comparative Overview
While direct head-to-head studies quantitatively comparing the performance of C12E8 and Triton X-100 in a standard Western blotting workflow are limited in publicly available literature, we can infer their potential performance based on their properties and data from related applications.
Protein Solubilization
The primary role of a detergent in sample preparation for Western blotting is to solubilize proteins, particularly membrane proteins, effectively.[3] A study comparing the ability of C12E8 and Triton X-100 to prepare detergent-resistant membranes (DRMs) from human erythrocytes revealed differences in their protein enrichment profiles.[4] While both detergents were effective in creating DRMs, Triton X-100 was shown to be more efficient at selectively enriching the protein flotillin-2 within these microdomains.[4] This suggests that the two detergents may have different specificities for certain proteins or protein complexes, a factor that could be significant when optimizing the extraction of a particular protein of interest.
Signal-to-Noise Ratio
In Western blotting, the signal-to-noise ratio is a critical parameter for obtaining clear and quantifiable results.[5] Non-ionic detergents are added to wash buffers and antibody dilution buffers to minimize non-specific binding of antibodies to the membrane, thereby reducing background noise.[6] Both C12E8 and Triton X-100 are expected to perform well in this regard due to their non-ionic nature. The choice between them may come down to empirical optimization for a specific antibody-antigen pair. The lower critical micelle concentration (CMC) of C12E8 suggests that it forms micelles at a lower concentration than Triton X-100, which could potentially influence its interaction with proteins and the membrane.
Experimental Protocols
Below are generalized protocols for using either Triton X-100 or C12E8 in Western blotting. It is crucial to note that optimal concentrations and incubation times should be determined empirically for each specific application.
Standard Western Blotting Workflow
Caption: A generalized workflow for a standard Western blotting experiment.
Buffer Formulations
Lysis Buffer (RIPA or similar):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% Triton X-100 or C12E8
-
0.1% SDS
-
Protease and phosphatase inhibitors
Wash Buffer (TBST or PBST):
-
Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)
-
0.1% Triton X-100 or C12E8
Antibody Dilution Buffer:
-
TBST or PBST
-
5% non-fat dry milk or BSA
-
0.1% Triton X-100 or C12E8
Note: When substituting C12E8 for Triton X-100, it is recommended to start with the same concentration (e.g., 0.1%) and then optimize based on the results. Given its lower CMC, it might be possible to use a slightly lower concentration of C12E8 effectively.
Logical Relationship of Detergent Properties and Performance
Caption: Interplay of detergent properties and their impact on Western blotting performance.
Conclusion: Is C12E8 a Good Substitute?
Based on its physicochemical properties and the available, albeit limited, comparative data, C12E8 presents itself as a strong and environmentally responsible substitute for Triton X-100 in Western blotting applications.
Key advantages of C12E8 include:
-
Eco-friendliness: C12E8 is readily biodegradable and not subject to the same environmental and regulatory concerns as Triton X-100.
-
Similar Performance Profile: As a non-ionic detergent with comparable, though not identical, properties to Triton X-100, it is likely to perform similarly in reducing non-specific binding and improving signal-to-noise ratios.
-
Potential for Optimization: Its different protein solubilization characteristics might offer advantages for the detection of specific proteins that are not optimally solubilized by Triton X-100.
Recommendations for transitioning from Triton X-100 to C12E8:
-
Empirical Testing: Due to the lack of extensive direct comparative data, it is highly recommended that researchers empirically test and optimize the concentration of C12E8 for their specific cell or tissue type and target protein.
-
Start with Equivalent Concentrations: A good starting point for optimization is to use C12E8 at the same concentration typically used for Triton X-100 (e.g., 0.1% in wash and antibody dilution buffers).
-
Evaluate Performance: Assess the performance of C12E8 by comparing signal intensity, background noise, and overall clarity of the Western blot to results obtained with Triton X-100.
References
- 1. benchchem.com [benchchem.com]
- 2. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Resistance of human erythrocyte membranes to Triton X-100 and C12E8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4829009A - Noise controlled immunoassays - Google Patents [patents.google.com]
- 6. Detergents required for Western Blot Washing Solution - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
The Influence of C12E8 and Other Non-Ionic Detergents on Protein-Lipid Interactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between membrane proteins and their surrounding lipid environment is paramount. The choice of detergent for solubilizing and stabilizing these proteins for in vitro studies is a critical step that can significantly impact experimental outcomes. This guide provides a comparative analysis of the non-ionic detergent C12E8 (octaethylene glycol monododecyl ether) against other commonly used non-ionic detergents, offering insights into their effects on protein-lipid interactions.
This document will delve into the physicochemical properties of various detergents, present quantitative data on their impact on protein stability, and provide detailed experimental protocols for characterizing protein-lipid interactions in their presence.
Decoding Detergents: A Comparative Overview
Non-ionic detergents are favored for their ability to mimic the lipid bilayer and gently extract membrane proteins while preserving their native structure and function. C12E8, with its polyoxyethylene headgroup, is a popular choice. However, its performance relative to other detergents like n-dodecyl-β-D-maltoside (DDM), Triton X-100, and lauryldimethylamine N-oxide (LDAO) can vary depending on the specific protein and the nature of the interaction being studied.
Physicochemical Properties of Common Non-Ionic Detergents
The behavior of a detergent is largely dictated by its critical micelle concentration (CMC), aggregation number, and micelle molecular weight. The CMC is the concentration at which detergent monomers begin to form micelles, and it is a crucial parameter for designing solubilization and purification experiments.
| Detergent | Chemical Formula | CMC (mM in water) | Aggregation Number | Micelle Molecular Weight (kDa) |
| C12E8 | C12H25(OCH2CH2)8OH | 0.09 | 90–120 | ~66 |
| DDM | C24H46O11 | 0.17 | 80–150 | 65–70 |
| Triton X-100 | C14H22O(C2H4O)n (n≈9.5) | 0.2-0.9 | 75–165 | 60–90 |
| LDAO | C14H31NO | 1-2 | 76 | ~21.5 |
Impact on Protein Stability: A Quantitative Comparison
The choice of detergent can significantly influence the thermal stability of a membrane protein. A study comparing the effects of various non-ionic detergents on the stability of a soluble domain of a membrane protein using differential scanning calorimetry (DSC) provides valuable quantitative insights. The melting temperature (Tmax) and the calorimetric enthalpy (ΔHc) are key indicators of protein stability.
| Detergent | Tmax Shift (°C) vs. No Detergent | ΔHc (kcal/mol) |
| C12E8 | -2.5 | 100 |
| DDM | -1.5 | 115 |
| DM | -3.0 | 95 |
| UDM | -2.0 | 105 |
| OG | -4.0 | 80 |
| LMNG | -0.5 | 120 |
| DMNG | -1.0 | 118 |
Data adapted from a study on the thermal denaturation of a membrane protein's nucleotide-binding domain in the presence of various non-ionic detergents[1]. The Tmax shift is relative to the protein in the absence of detergent. A smaller negative shift and a higher ΔHc indicate greater stability.
These data suggest that while all tested non-ionic detergents had a destabilizing effect, DDM and the newer generation MNG detergents (LMNG, DMNG) were among the least destabilizing for this particular protein domain[1]. C12E8 showed a moderate destabilizing effect.
Experimental Protocols for Characterizing Protein-Lipid Interactions
Accurate characterization of protein-lipid interactions requires robust experimental methodologies. The presence of detergents adds a layer of complexity that must be carefully considered in the experimental design. Below are detailed protocols for three common techniques used to study these interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, binding affinity, and stoichiometry).
Objective: To determine the thermodynamic parameters of a lipid binding to a detergent-solubilized membrane protein.
Materials:
-
Purified membrane protein of interest solubilized in a buffer containing a specific non-ionic detergent (e.g., C12E8) at a concentration above its CMC.
-
Lipid of interest (e.g., a specific phospholipid or cholesterol analog) solubilized in the same detergent-containing buffer.
-
ITC instrument.
-
Degassing station.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified membrane protein (e.g., 10-50 µM) in the chosen detergent buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.1% C12E8, pH 7.4).
-
Prepare a solution of the lipid ligand (e.g., 100-500 µM) in the exact same buffer. The lipid concentration should be 10-20 times that of the protein.
-
Thoroughly degas both the protein and lipid solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment Setup:
-
Equilibrate the ITC instrument to the desired experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the lipid solution into the injection syringe.
-
Perform a control titration by injecting the lipid solution into the buffer alone to determine the heat of dilution.
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 1-2 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Proceed with a series of injections (e.g., 20-30 injections of 5-10 µL each) with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the obtained parameters.
-
Repeat the experiment with other non-ionic detergents (e.g., DDM, Triton X-100) to compare the thermodynamic profiles.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface, providing kinetic information (association and dissociation rates) and binding affinity.
Objective: To measure the kinetics and affinity of a protein-lipid interaction in the presence of different detergents.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., L1 chip for liposome (B1194612) capture or HPA chip for creating a lipid monolayer).
-
Liposomes containing the lipid of interest.
-
Purified membrane protein solubilized in different detergent-containing running buffers.
-
Running buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) supplemented with the detergent of choice (e.g., 0.05% C12E8).
Protocol:
-
Sensor Chip Preparation:
-
For an L1 chip, inject the prepared liposomes over the sensor surface to create a lipid bilayer.
-
For an HPA chip, create a hybrid lipid monolayer by injecting lipids.
-
Equilibrate the surface with the running buffer containing the detergent.
-
-
Binding Analysis:
-
Inject a series of concentrations of the purified membrane protein over the lipid-functionalized sensor surface.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between protein injections if necessary, using a suitable regeneration solution (e.g., a brief pulse of NaOH or high salt).
-
-
Data Analysis:
-
Perform a reference subtraction using a control flow cell to correct for bulk refractive index changes.
-
Globally fit the sensorgrams from different protein concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Compare the kinetic and affinity parameters obtained using running buffers containing different non-ionic detergents.
-
Fluorescence Spectroscopy
Fluorescence-based assays can be employed to monitor changes in the local environment of a protein upon lipid binding. This can be achieved by monitoring changes in the intrinsic tryptophan fluorescence of the protein or by using extrinsic fluorescent probes.
Objective: To detect and quantify the binding of a lipid to a membrane protein using changes in protein fluorescence.
Materials:
-
Fluorometer.
-
Quartz cuvette.
-
Purified membrane protein with intrinsic tryptophan fluorescence, solubilized in a detergent-containing buffer.
-
Lipid of interest solubilized in the same buffer.
Protocol:
-
Fluorescence Spectra Acquisition:
-
Place a solution of the purified membrane protein (e.g., 1-5 µM) in the cuvette.
-
Excite the tryptophan residues at ~295 nm and record the emission spectrum (e.g., from 310 to 400 nm).
-
-
Titration:
-
Add small aliquots of the concentrated lipid solution to the protein solution in the cuvette.
-
After each addition, mix gently and allow the system to equilibrate before recording the fluorescence emission spectrum.
-
-
Data Analysis:
-
Monitor the change in fluorescence intensity at the emission maximum or a shift in the wavelength of maximum emission (λmax) as a function of the lipid concentration.
-
Plot the change in fluorescence against the lipid concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).
-
Perform the experiment in the presence of C12E8 and other non-ionic detergents to assess how the detergent environment influences the measured binding affinity.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the context in which these protein-lipid interactions are crucial, we can visualize a relevant signaling pathway. G protein-coupled receptors (GPCRs) are a large family of membrane proteins whose function is known to be modulated by the surrounding lipid environment.
Caption: GPCR signaling pathway illustrating the modulatory role of lipids.
The choice of detergent is critical for maintaining the GPCR in a native-like conformation that allows for meaningful studies of its interaction with both ligands and lipids.
An experimental workflow for comparing detergents can also be visualized to guide the research process.
Caption: Workflow for selecting an optimal detergent for protein-lipid interaction studies.
Conclusion
The selection of an appropriate non-ionic detergent is a crucial determinant for the successful in vitro characterization of protein-lipid interactions. While C12E8 is a widely used and effective detergent, its performance must be empirically evaluated against other detergents like DDM, Triton X-100, and newer alternatives for each specific membrane protein and interaction under investigation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers to make informed decisions and design robust experiments to unravel the complexities of membrane protein function. By systematically comparing detergents and employing rigorous biophysical techniques, scientists can gain deeper insights into the critical role of lipids in cellular signaling and advance the development of novel therapeutics targeting membrane proteins.
References
Safety Operating Guide
Proper Disposal of Octaethylene Glycol Monodecyl Ether: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, procedural instructions for the proper disposal of Octaethylene glycol monodecyl ether (CAS No: 3055-98-9), ensuring the safety of laboratory personnel and adherence to regulatory standards.
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance that requires careful handling.[1] It is crucial to be aware of its potential hazards before initiating any handling or disposal procedures.
Key Hazards:
-
Causes serious eye damage.[2]
-
Causes skin irritation.[2]
-
May cause respiratory irritation.[2]
-
May form explosive peroxides, especially after prolonged storage.[1]
-
Classified as a combustible solid.
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation.[2] |
Experimental Protocol: Safe Handling and Disposal
This protocol outlines the necessary steps for safely managing and disposing of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling the chemical, ensure all appropriate personal protective equipment is worn.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[3]
-
Body Protection: Wear a lab coat or fire/flame-resistant and impervious clothing.[3]
-
Respiratory Protection: If working outside a ventilated area or if irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., N95).[3]
Spill Management Protocol
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate & Ventilate: Clear the area of all personnel and ensure adequate ventilation.[2][3] Move upwind from the spill.[1]
-
Remove Ignition Sources: Eliminate all potential sources of ignition in the vicinity.[1][3]
-
Contain Spill: Prevent the spill from spreading or entering drains or waterways.[3][4]
-
Absorb Material: For liquid spills, use an inert, absorbent, non-combustible material such as diatomite, sand, or a universal binder to soak up the chemical.[2][4]
-
Collect Waste: Carefully collect the absorbed material and any contaminated soil or surfaces using non-sparking tools.[3] Place the waste into a suitable, clearly labeled, and closed container for disposal.[3]
-
Decontaminate Area: Clean the spill area thoroughly. Decontaminate surfaces and equipment by scrubbing with alcohol.[2] Collect all wash water for treatment and disposal; do not allow it to enter drains.[1]
Step-by-Step Disposal Procedure
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Waste Identification: Identify the waste as "Hazardous Waste: this compound."
-
Waste Collection:
-
Labeling: Clearly label the waste container with its contents and associated hazards.
-
Consult Authority: Contact your institution's Environmental Health and Safety (EHS) department or a licensed Waste Management Authority for specific disposal instructions and to arrange for pickup.[1]
-
Documentation: Maintain records of waste generation and disposal as required by your institution and local regulations.
Important Considerations:
-
Peroxide Formation: Ethers like this compound can form explosive peroxides over time.[1] Opened containers should not be stored for more than 12 months.[1] If peroxide formation is suspected, do not handle the container and contact your EHS department immediately.
-
Recycling: If the product is merely contaminated, it may be possible to reclaim it through filtration or distillation.[1] Consult the manufacturer for recycling options before deciding on disposal.[1]
-
Container Disposal: Empty containers should be treated as hazardous waste unless properly decontaminated.[4] Handle contaminated packaging in the same manner as the substance itself.[4]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Octaethylene Glycol Monodecyl Ether
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Octaethylene glycol monodecyl ether, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a culture of safety and build unwavering trust in your laboratory practices.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment to be used when handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields, chemical splash goggles, or a face shield. | Eyewear must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166. A face shield may be necessary in situations with a higher risk of splashing.[1] |
| Hands | Chemical-resistant gloves. | For brief contact, a glove with a protection class of 3 or higher (breakthrough time greater than 60 minutes) is recommended.[2] Specific materials like PVC may be suitable.[2] Always wash hands thoroughly after removing gloves.[2] |
| Body | Laboratory coat, overalls, or impervious clothing. | Protective clothing should be selected based on the potential for skin contact.[1][3][4] A P.V.C. apron can provide additional protection.[2] |
| Respiratory | NIOSH-approved respirator. | Required when there is a risk of overexposure, inhalation of fumes, or when dust or aerosols may be generated.[2][3][4] Use in a well-ventilated area is crucial.[1][3][5] |
Operational and Disposal Plans
I. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[2][3]
-
Ensure Proper Ventilation: Work in a well-ventilated area. General exhaust is typically adequate, but local exhaust ventilation should be used if there is a risk of generating dust or aerosols.[1][2][3]
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Locate Safety Equipment: Ensure that a safety shower and eye wash station are readily accessible.[3]
II. Handling Procedures:
-
Avoid Personal Contact: Prevent contact with skin, eyes, and clothing.[1][2][5] Avoid inhaling any fumes, dust, or spray.[1][2][3]
-
Container Management: Keep the container tightly closed when not in use.[3][5] Store in the original container in a cool, dry, and well-ventilated area.[2][4][5]
-
Prevent Peroxide Formation: Be aware that ethers can form explosive peroxides. Do not concentrate by evaporation. It is recommended to record the date of receipt and the date the container is opened. Unopened containers may be stored for up to 18 months, while opened containers should not be kept for more than 12 months.[2][5]
-
Avoid Incompatible Materials: Store away from oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as contact may cause ignition.[2]
III. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Seek medical attention if irritation persists.[2][4]
-
Skin Contact: Immediately flush skin with plenty of water and soap.[2][3] Remove contaminated clothing and wash it before reuse.[3][4] Seek medical attention if irritation occurs.[2]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2][3][4]
-
Ingestion: Do NOT induce vomiting. Give a glass of water.[2] Seek immediate medical attention.[2][4]
IV. Disposal Plan:
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[2][3][4][5]
-
Waste Collection: Collect waste material in a suitable, labeled container. Do not allow wash water from cleaning equipment to enter drains; collect it for proper treatment and disposal.[2][5]
-
Recycling and Reclamation: Whenever possible, recycle the material if it is unused or uncontaminated. Consult the manufacturer for recycling options.[2][5]
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
